Product packaging for Sbfi-AM(Cat. No.:CAS No. 129423-53-6)

Sbfi-AM

Cat. No.: B154809
CAS No.: 129423-53-6
M. Wt: 1127.1 g/mol
InChI Key: MWUYLQGOGOLRQS-UHFFFAOYSA-N
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Description

Cell-permeable, fluorescent Na+ indicator. Binds to Na+ ions (Kd = 7.4 mM). Fluorescence intensity increases upon Na+ binding.>SBFI AM is a membrane-permeant, fluorescent Na+ indicator dye. It is selective for Na+ over K+ with Kd values of 20 and 120 mM for these ions, respectively. Increasing concentration of Na+ increases the ratio of excitation efficiency at 330-345 nm to that at 370-390 nm with emission collected at 450-550 nm. Therefore, ratio fluorometry and imaging can be performed with the same wavelengths. SBF AM is suitable for single intracellular dye injection and is typically used for high-resolution measurements of Na+ concentration in intact tissue through two-photon confocal imaging.>SBFI AM is a membrane-permeant, fluorescent Na Increasing concentration of Na Therefore, ratio fluorometry and imaging can be performed with the same wavelengths. SBF AM is suitable for single intracellular dye injection and is typically used for high-resolution measurements of Na

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H58N2O23 B154809 Sbfi-AM CAS No. 129423-53-6

Properties

IUPAC Name

bis(acetyloxymethyl) 4-[6-[13-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H58N2O23/c1-33(59)72-29-76-53(63)37-7-9-41(43(21-37)55(65)78-31-74-35(3)61)49-23-39-25-51(67-5)45(27-47(39)80-49)57-11-15-69-16-12-58(14-18-71-20-19-70-17-13-57)46-28-48-40(26-52(46)68-6)24-50(81-48)42-10-8-38(54(64)77-30-73-34(2)60)22-44(42)56(66)79-32-75-36(4)62/h7-10,21-28H,11-20,29-32H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUYLQGOGOLRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H58N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402219
Record name SBFI-AM
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URL https://comptox.epa.gov/dashboard/DTXSID70402219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1127.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129423-53-6
Record name 1,3-Benzenedicarboxylic acid, 4,4′-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis-, 1,1′,3,3′-tetrakis[(acetyloxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129423-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBFI-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Sbfi-AM: Core Principles and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium-binding benzofuran isophthalate acetoxymethyl ester (Sbfi-AM) is a pivotal tool in cellular biology, enabling the quantitative measurement of intracellular sodium concentrations ([Na⁺]ᵢ). As a cell-permeant, ratiometric fluorescent indicator, it provides critical insights into the roles of sodium dynamics in a multitude of physiological and pathophysiological processes. This guide offers a comprehensive overview of the core principles of this compound, its mechanism of action, detailed experimental protocols for its application, and its utility in dissecting cellular signaling pathways, particularly in the context of cancer research.

Introduction to this compound

This compound is a high-quality, membrane-permeant fluorescent dye designed for the selective detection of intracellular sodium ions (Na⁺)[1][2][3]. Its chemical structure allows it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active, membrane-impermeant form of the indicator, SBFI, in the cytoplasm. SBFI exhibits a spectral shift upon binding to Na⁺, which allows for the ratiometric measurement of [Na⁺]ᵢ, making it a robust tool for researchers investigating ion homeostasis and its role in cellular signaling[4].

Principle of Ratiometric Measurement

SBFI is a dual-excitation ratiometric indicator. This means that the concentration of intracellular sodium is determined by the ratio of fluorescence intensities at two different excitation wavelengths, while the emission wavelength is kept constant. The Na⁺-bound form of SBFI is optimally excited at approximately 340 nm, while the Na⁺-free form is excited at around 380 nm[4]. Both forms emit fluorescence at approximately 505 nm.

The ratiometric approach offers several advantages over single-wavelength indicators:

  • Reduced Photobleaching Effects: By taking a ratio, the measurement is less susceptible to signal loss due to photobleaching.

  • Correction for Dye Loading Variations: It corrects for variations in dye concentration between cells or experiments.

  • Minimization of Cell Morphology Effects: The ratio is less affected by changes in cell thickness or shape.

The fundamental principle is that as the intracellular sodium concentration increases, the fluorescence intensity at 340 nm excitation increases, while the intensity at 380 nm excitation decreases. The ratio of these two intensities (F₃₄₀/F₃₈₀) is directly proportional to the intracellular sodium concentration.

G Logical Relationship of this compound Ratiometric Measurement cluster_cell Intracellular Environment cluster_measurement Fluorescence Measurement Na_ion Intracellular Na⁺ SBFI_bound SBFI (Na⁺-bound) Na_ion->SBFI_bound Binding SBFI_free SBFI (Na⁺-free) Emission Emission Detection (~505 nm) SBFI_free->Emission Fluorescence SBFI_bound->Emission Excitation Excitation Light Source (340 nm / 380 nm) Excitation->SBFI_free 380 nm Excitation->SBFI_bound 340 nm Ratio Ratio Calculation (F₃₄₀ / F₃₈₀) Emission->Ratio Na_concentration [Na⁺]ᵢ Ratio->Na_concentration Proportional to

Fig. 1: Principle of this compound ratiometric measurement.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

PropertyValueNotes
Excitation Wavelengths ~340 nm (Na⁺-bound) / ~380 nm (Na⁺-free)Ratiometric measurement is performed by alternating excitation between these two wavelengths.
Emission Wavelength ~505 nmThe peak emission wavelength is largely independent of Na⁺ concentration.
Molecular Weight ~1127.1 g/mol For the AM ester form.
Solubility DMSOStock solutions are typically prepared in anhydrous DMSO.
Purity >90%As determined by HPLC.
ConditionDissociation Constant (Kd) for Na⁺Notes
In vitro (K⁺-free) ~4 mMThe affinity for Na⁺ is higher in the absence of competing ions.
In vitro (Physiological K⁺) ~11-20 mMThe presence of physiological concentrations of K⁺ reduces the affinity of SBFI for Na⁺.
In situ (in cells) ~18-29 mMThe intracellular environment, including viscosity and protein binding, can further alter the Kd. Therefore, in situ calibration is crucial for accurate quantification.
Selectivity ~18-fold more selective for Na⁺ over K⁺While selective, high intracellular K⁺ concentrations can influence the measurement, necessitating careful calibration.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the water-insoluble this compound in aqueous media.

  • Probenecid Stock Solution: Prepare a 100 mM stock solution of probenecid in a suitable buffer or NaOH. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES.

Cell Loading Protocol

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

  • Prepare Loading Solution: For a final concentration of 5 µM this compound, dilute the this compound stock solution into the loading buffer. To aid in solubilization, first mix the this compound stock with an equal volume of 20% Pluronic F-127, then vortex and add to the loading buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%. If dye leakage is a concern, add probenecid to the loading solution (final concentration of ~1 mM).

  • Cell Loading: Remove the culture medium from the cells and replace it with the this compound loading solution.

  • Incubation: Incubate the cells for 60-90 minutes at 37°C in a cell culture incubator. The optimal loading time can vary between cell types.

  • Washing: After incubation, wash the cells two to three times with fresh, pre-warmed loading buffer (without this compound) to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

In Situ Calibration Protocol

For accurate quantification of intracellular sodium, an in situ calibration is essential. This is typically performed at the end of each experiment.

  • Prepare Calibration Solutions: Prepare a set of calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100 mM). To maintain constant ionic strength, Na⁺ is typically replaced with K⁺ or another cation like N-methyl-D-glucamine (NMDG).

  • Equilibration: Expose the SBFI-loaded cells to the calibration buffers containing a mixture of ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations. A common combination is gramicidin (a Na⁺ ionophore) and monensin (a Na⁺/H⁺ exchanger).

  • Measurement: Record the fluorescence ratio (F₃₄₀/F₃₈₀) for each calibration solution.

  • Calibration Curve: Plot the fluorescence ratio as a function of the known Na⁺ concentration. The resulting curve can then be used to convert the experimental fluorescence ratios to intracellular Na⁺ concentrations. A linear relationship is often observed at lower Na⁺ concentrations (0-20 mM).

G Experimental Workflow for [Na⁺]ᵢ Measurement with this compound Start Start Cell_Culture 1. Cell Culture (on coverslips) Start->Cell_Culture Prepare_Loading_Solution 2. Prepare Loading Solution (this compound, Pluronic F-127, Buffer) Cell_Culture->Prepare_Loading_Solution Load_Cells 3. Cell Loading (60-90 min at 37°C) Prepare_Loading_Solution->Load_Cells Wash_Cells 4. Wash Cells (2-3 times with buffer) Load_Cells->Wash_Cells Deesterification 5. De-esterification (30 min) Wash_Cells->Deesterification Experiment 6. Experimental Treatment (e.g., drug addition) Deesterification->Experiment Image_Acquisition 7. Image Acquisition (Ex: 340/380 nm, Em: 505 nm) Experiment->Image_Acquisition Calibration 8. In Situ Calibration (using ionophores and known [Na⁺]) Image_Acquisition->Calibration Data_Analysis 9. Data Analysis (Calculate F₃₄₀/F₃₈₀ ratio, convert to [Na⁺]ᵢ) Calibration->Data_Analysis End End Data_Analysis->End

Fig. 2: Generalized experimental workflow for this compound.

Application in Drug Development and Signaling Pathway Analysis

Alterations in intracellular sodium homeostasis are increasingly recognized as a hallmark of various diseases, including cancer. Elevated [Na⁺]ᵢ in cancer cells can be a consequence of the altered expression and activity of ion transporters such as the Na⁺/K⁺-ATPase, the Na⁺/H⁺ exchanger (NHE), and the Na⁺/Ca²⁺ exchanger (NCX). This compound is an invaluable tool for studying these phenomena and their downstream consequences.

Investigating Na⁺/K⁺-ATPase Signaling in Cancer

The Na⁺/K⁺-ATPase not only functions as an ion pump but also as a signal transducer. In many cancer cells, its activity is altered, leading to an increase in intracellular sodium. This elevated [Na⁺]ᵢ can trigger various signaling cascades that promote cell proliferation, survival, and invasion.

For instance, inhibition or downregulation of the Na⁺/K⁺-ATPase can lead to the activation of Src kinase, a non-receptor tyrosine kinase. Activated Src can then initiate downstream signaling through the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways, both of which are central to cancer progression. This compound can be used to correlate the inhibition of the Na⁺/K⁺-ATPase with the increase in intracellular sodium and the subsequent activation of these pro-tumorigenic signaling pathways.

G Na⁺/K⁺-ATPase Signaling in Cancer cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NaK_ATPase Na⁺/K⁺-ATPase Src Src Kinase NaK_ATPase->Src Activates Elevated_Na Elevated [Na⁺]ᵢ NaK_ATPase->Elevated_Na leads to Ras Ras Src->Ras PI3K PI3K Src->PI3K Na_in K_out Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Inhibitor (e.g., Ouabain) Inhibitor->NaK_ATPase Inhibition

Fig. 3: Role of Na⁺/K⁺-ATPase in cancer signaling.

Conclusion

This compound remains a cornerstone for the investigation of intracellular sodium dynamics. Its ratiometric properties provide a reliable and quantitative measure of [Na⁺]ᵢ, enabling researchers to explore the intricate roles of sodium in cellular physiology and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in research and drug development, ultimately contributing to a deeper understanding of the sodium-dependent signaling pathways that govern cellular function.

References

An In-depth Technical Guide to SBFI-AM for Intracellular Sodium Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent sodium indicator, Sodium-binding Benzofuran Isophthalate Acetoxymethyl Ester (SBFI-AM). It details its mechanism of action, key experimental protocols, and data interpretation for the accurate measurement of intracellular sodium concentrations ([Na⁺]i), a critical parameter in various physiological and pathological processes.

Core Mechanism of Action

This compound is a cell-permeant, ratiometric fluorescent dye designed for the quantitative measurement of intracellular sodium ions. Its fundamental mechanism relies on the selective binding of its active form, SBFI, to Na⁺ ions within the cell.

Activation and Sodium Binding: The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting this compound into its membrane-impermeant, active form, SBFI. This active form contains a crown ether chelator with a cavity size that confers selectivity for Na⁺ over other monovalent cations like potassium (K⁺).[1] Upon binding to Na⁺, the SBFI molecule undergoes a conformational change that alters its fluorescent properties.

Ratiometric Measurement: SBFI is a dual-excitation ratiometric indicator.[2][3][4][5] This means that the ratio of fluorescence intensity at two different excitation wavelengths changes in response to Na⁺ concentration, while the emission wavelength remains constant. Specifically, the fluorescence intensity increases at an excitation of ~340 nm and decreases at ~380 nm as the intracellular Na⁺ concentration rises, with a shared emission peak around 505 nm. This ratiometric approach offers significant advantages by minimizing the impact of experimental variables such as dye concentration, photobleaching, and cell thickness, thus enabling more accurate and quantitative measurements of [Na⁺]i.

Quantitative Data Summary

The following table summarizes the key quantitative properties of SBFI, providing essential data for experimental design and interpretation.

ParameterValueConditions
Excitation Wavelengths ~340 nm (Na⁺-bound) / ~380 nm (Na⁺-free)Ratiometric Measurement
Emission Wavelength ~500-505 nm
Dissociation Constant (Kd) for Na⁺ 3.8 mMIn the absence of K⁺
11.3 mMIn solutions with a combined Na⁺ and K⁺ concentration of 135 mM
18.0 - 29.0 mMIn situ (intracellular environment)
Selectivity ~18-fold more selective for Na⁺ than for K⁺
Molecular Weight ~1127.1 g/mol

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action and the logical flow of an experiment using this compound.

SBFI_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SBFI-AM_ext This compound SBFI-AM_int This compound SBFI-AM_ext->SBFI-AM_int Passive Diffusion SBFI SBFI (Active) SBFI-AM_int->SBFI Cleavage Esterases Intracellular Esterases Esterases->SBFI-AM_int Na_ion Na⁺ SBFI-Na SBFI-Na⁺ Complex Fluorescence Ratiometric Fluorescence Signal SBFI-Na->Fluorescence Generates SBFINa_ion SBFINa_ion SBFINa_ion->SBFI-Na Binding

Caption: Mechanism of this compound activation and sodium detection.

Logical_Relationship Physiological_Stimulus Physiological or Pharmacological Stimulus Na_Channel_Activity Alteration in Na⁺ Channel or Transporter Activity Physiological_Stimulus->Na_Channel_Activity Intracellular_Na_Change Change in Intracellular [Na⁺] Na_Channel_Activity->Intracellular_Na_Change SBFI_Binding SBFI-Na⁺ Binding Equilibrium Shift Intracellular_Na_Change->SBFI_Binding Fluorescence_Ratio_Change Change in 340/380 nm Fluorescence Ratio SBFI_Binding->Fluorescence_Ratio_Change Data_Acquisition Microscopy Data Acquisition Fluorescence_Ratio_Change->Data_Acquisition Data_Analysis Ratiometric Analysis and Calibration Data_Acquisition->Data_Analysis Physiological_Response Quantified Physiological Response Data_Analysis->Physiological_Response

Caption: Logical flow from stimulus to quantified sodium response.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in cultured cells.

Reagent Preparation

This compound Stock Solution (10 mM):

  • Prepare a stock solution of this compound by dissolving it in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1127.1 g/mol ), dissolve 1 mg in 88.7 µL of DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.

Pluronic F-127 Stock Solution (20% w/v):

  • Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO.

  • This solution can be stored at room temperature.

Loading Buffer:

  • For each experiment, prepare fresh loading buffer.

  • A common loading buffer is a physiological saline solution such as Tyrode's solution (in mM: 150 NaCl, 5.4 KCl, 1.2 MgCl₂, 0.4 NaH₂PO₄, 10 HEPES, 5 glucose, and 1 CaCl₂, pH 7.4).

  • The final concentration of this compound is typically in the range of 5-10 µM.

  • To aid in the dispersion of the water-insoluble this compound, Pluronic F-127 is often added to the loading buffer at a final concentration of 0.02-0.05% (w/v).

  • To prevent dye leakage from the cells after loading, 1 mM probenecid can be included in the loading and subsequent experimental buffers.

Cell Loading Procedure
  • Culture cells on an appropriate substrate for fluorescence microscopy (e.g., glass-bottom dishes or coverslips).

  • On the day of the experiment, remove the culture medium.

  • Wash the cells twice with the physiological saline solution (e.g., Tyrode's solution).

  • Prepare the loading buffer containing this compound and Pluronic F-127.

  • Incubate the cells in the loading buffer for 60-90 minutes at room temperature, protected from light. The optimal loading time and temperature may need to be determined empirically for different cell types.

  • After incubation, wash the cells twice with the physiological saline solution to remove extracellular dye.

  • Incubate the cells for an additional 30 minutes in the physiological saline solution to allow for complete de-esterification of the this compound.

In Situ Calibration Protocol

To convert the measured fluorescence ratios into absolute intracellular sodium concentrations, an in situ calibration is essential. This is typically performed at the end of each experiment using the ionophore gramicidin to equilibrate intracellular and extracellular Na⁺ concentrations.

Calibration Solutions:

  • Prepare a set of calibration solutions with varying Na⁺ concentrations (e.g., 0, 5, 10, 20, 50, and 100 mM).

  • To maintain a constant ionic strength, substitute Na⁺ with K⁺ or another cation to which SBFI is insensitive, such as N-methyl-D-glucamine (NMDG).

  • A common approach is to prepare two stock solutions of equal ionic strength: one containing 145 mM Na⁺ and no K⁺, and another with 145 mM K⁺ and no Na⁺. These can then be mixed in different proportions to achieve the desired intermediate Na⁺ concentrations.

  • Each calibration solution should also contain agents to permeabilize the membrane to Na⁺ and inhibit Na⁺ transporters. A typical calibration solution contains:

    • Gramicidin D (1-5 µM): A pore-forming ionophore that allows for the free movement of monovalent cations like Na⁺ and K⁺ across the cell membrane.

    • Strophanthidin (100 µM) or Ouabain (1 mM): Inhibitors of the Na⁺/K⁺-ATPase to prevent active transport of Na⁺.

    • EGTA (2 mM): A chelator that can increase membrane permeability to Na⁺.

Calibration Procedure:

  • At the end of the experiment, sequentially perfuse the cells with the calibration solutions, starting from the lowest Na⁺ concentration.

  • Record the fluorescence ratio (F340/F380) for each Na⁺ concentration once a stable signal is reached.

  • Plot the fluorescence ratio against the corresponding Na⁺ concentration to generate a calibration curve.

  • This curve can then be used to convert the experimental fluorescence ratios into intracellular Na⁺ concentrations. A linear fit is often appropriate for the physiological range of [Na⁺]i (0-20 mM).

Experimental Workflow

The following diagram outlines a typical experimental workflow for measuring intracellular sodium using this compound.

Experimental_Workflow Start Start Cell_Culture Culture Cells on Glass-bottom Dish Start->Cell_Culture Prepare_Solutions Prepare this compound Stock, Loading Buffer, and Physiological Saline Cell_Culture->Prepare_Solutions Cell_Loading Load Cells with this compound (60-90 min, RT) Prepare_Solutions->Cell_Loading Wash_Cells Wash Cells to Remove Extracellular Dye Cell_Loading->Wash_Cells De-esterification Allow for De-esterification (30 min) Wash_Cells->De-esterification Baseline_Measurement Record Baseline Fluorescence Ratio (340/380 nm) De-esterification->Baseline_Measurement Apply_Stimulus Apply Experimental Stimulus Baseline_Measurement->Apply_Stimulus Record_Response Record Fluorescence Ratio Changes Apply_Stimulus->Record_Response In_Situ_Calibration Perform In Situ Calibration with Gramicidin and Varying [Na⁺] Record_Response->In_Situ_Calibration Data_Analysis Analyze Data and Convert Ratios to [Na⁺]i In_Situ_Calibration->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for this compound.

Troubleshooting and Considerations

  • Compartmentalization: In some cases, this compound can accumulate in organelles, leading to a non-uniform cytosolic distribution and inaccurate measurements. Reducing the loading temperature may help to minimize this issue.

  • Dye Leakage: The active form of SBFI can leak from cells over time, leading to a decrease in the fluorescence signal. The use of anion transport inhibitors like probenecid can help to mitigate this problem.

  • pH Sensitivity: While relatively insensitive to pH changes within the physiological range, significant shifts in intracellular pH can affect the fluorescence of SBFI. It is advisable to monitor and control for pH changes in experiments where this is a concern.

  • Phototoxicity: Excitation with UV light can be damaging to cells, especially during long-term imaging experiments. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity.

By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively utilize this compound to obtain reliable and quantitative measurements of intracellular sodium, providing valuable insights into a wide range of biological processes and drug discovery applications.

References

An In-depth Technical Guide to SBFI-AM: Fluorescence Properties and Spectral Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties and spectral characteristics of Sodium-binding Benzofuran Isophthalate Acetoxymethyl Ester (SBFI-AM). It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this ratiometric fluorescent indicator for the measurement of intracellular sodium concentrations. This document details the spectral properties, experimental protocols, and the underlying mechanism of action of this compound.

Core Fluorescence Properties of SBFI

SBFI is a UV-excitable fluorescent dye that exhibits a spectral shift upon binding to sodium ions (Na⁺), making it a valuable tool for ratiometric measurements.[1][2] This ratiometric capability allows for the accurate quantification of intracellular Na⁺ concentrations, minimizing effects from photobleaching, heterogeneous dye loading, and variations in cell morphology.[1][2] The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye that can be loaded into cells, where it is subsequently hydrolyzed by intracellular esterases into its active, membrane-impermeant form, SBFI.

The key advantage of SBFI lies in its dual-excitation ratiometric properties. The fluorescence intensity when excited at approximately 340 nm increases upon Na⁺ binding, while the fluorescence intensity at around 380 nm is largely independent of Na⁺ concentration.[1] The ratio of the fluorescence emission intensities at these two excitation wavelengths is then used to determine the intracellular Na⁺ concentration.

Quantitative Spectral Data

The following tables summarize the key quantitative fluorescence properties of SBFI.

PropertyValueConditionsSource(s)
Excitation Wavelength (Na⁺-bound) ~333-340 nm
Excitation Wavelength (Na⁺-free) ~380 nm
Emission Wavelength ~500-505 nm
Extinction Coefficient (ε) (Na⁺-bound) 52,000 M⁻¹cm⁻¹at 333 nm
Extinction Coefficient (ε) (Na⁺-free) 45,000 M⁻¹cm⁻¹at 339 nm
Fluorescence Enhancement upon Na⁺ binding ~2.5-fold
Dissociation Constant (Kd) for Na⁺ValueConditionsSource(s)
In the absence of K⁺ 3.8 mM
4 mM
7.4 mM
In the presence of physiological K⁺ ([Na⁺] + [K⁺] = 135 mM) 11.3 mM
~17 mM
20 mM

Note: The dissociation constant (Kd) for Na⁺ is dependent on the potassium (K⁺) concentration. SBFI is approximately 18-fold more selective for Na⁺ over K⁺.

Mechanism of Action and Experimental Workflow

The utility of this compound in measuring intracellular sodium relies on a straightforward two-step process: cellular loading and enzymatic activation, followed by ratiometric fluorescence measurement.

SBFI_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound SBFI-AM_inside This compound This compound->SBFI-AM_inside Passive Diffusion SBFI SBFI SBFI-AM_inside->SBFI Esterase Cleavage SBFI-Na SBFI-Na⁺ Complex SBFI->SBFI-Na Binding Na_ion Na⁺ Na_ion->SBFI-Na

Figure 1: Mechanism of this compound loading and activation.

A typical experimental workflow for utilizing this compound to measure intracellular sodium concentration involves several key steps, from cell preparation to data analysis.

SBFI_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Loading Load Cells with this compound (e.g., 5-10 µM for 40-240 min) Cell_Culture->Loading Wash Wash to Remove Extracellular Dye Loading->Wash Incubation Incubate for De-esterification Wash->Incubation Measurement Measure Fluorescence (Ex: 340 nm & 380 nm, Em: 500 nm) Incubation->Measurement Calibration In Situ Calibration Measurement->Calibration Analysis Calculate 340/380 Ratio & Convert to [Na⁺]i Calibration->Analysis End End Analysis->End

Figure 2: Experimental workflow for intracellular Na⁺ measurement.

Detailed Experimental Protocols

This compound Stock Solution Preparation
  • Reagent: this compound

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO)

  • Procedure: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. It is recommended to use the solution within a week to avoid hydrolysis.

Cell Loading Protocol
  • Loading Medium: Prepare a suitable physiological buffer (e.g., Tyrode's solution or Hanks' Balanced Salt Solution).

  • This compound Working Concentration: Dilute the this compound stock solution into the loading medium to a final concentration of 5-10 µM.

  • Use of Pluronic® F-127: To aid in the dispersion of the nonpolar this compound in the aqueous loading medium, it is often beneficial to add Pluronic® F-127. A common method is to mix the this compound DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium, achieving a final Pluronic® F-127 concentration of approximately 0.02%.

  • Incubation: Incubate the cells with the this compound loading solution for a period ranging from 40 minutes to 4 hours at room temperature or 37°C. The optimal loading time and temperature may need to be determined empirically for each cell type to maximize dye loading and minimize compartmentalization.

  • Washing: After incubation, wash the cells twice with fresh, dye-free physiological buffer to remove any extracellular this compound.

  • De-esterification: Allow the cells to incubate in the dye-free buffer for a period (e.g., 60-90 minutes) to ensure complete hydrolysis of the AM ester by intracellular esterases.

  • Preventing Dye Leakage: The anion transport inhibitor probenecid (e.g., 1 mM) can be included in the incubation and measurement buffers to prevent the leakage of the active SBFI from the cells.

In Situ Calibration Protocol

To convert the measured fluorescence ratio into an absolute intracellular sodium concentration, an in situ calibration is necessary.

  • Calibration Solutions: Prepare a set of calibration solutions with varying known concentrations of Na⁺ (e.g., 0, 5, 10, 20 mM) while maintaining a constant total ionic strength by replacing Na⁺ with K⁺ (e.g., [Na⁺] + [K⁺] = 145 mM).

  • Ionophores: Treat the SBFI-loaded cells with ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations. A common combination is gramicidin (e.g., 1 mg/L), which is a channel-former for monovalent cations, and strophanthidin (e.g., 100 µM), an inhibitor of the Na⁺/K⁺-ATPase. The addition of a calcium chelator like EGTA (e.g., 2 mM) can also be used to increase membrane permeability.

  • Measurement: Sequentially perfuse the cells with the different calibration solutions and record the corresponding 340/380 nm fluorescence ratios.

  • Calibration Curve: Plot the fluorescence ratio as a function of the known Na⁺ concentrations. A linear fit is often observed in the physiological range of [Na⁺]i (e.g., 0-20 mM), which can then be used to convert the experimental ratios from your samples into [Na⁺]i values.

Applications of this compound

SBFI has been widely used to measure intracellular Na⁺ levels and fluxes in various cell types and tissues. Its applications include:

  • Assessing the regulation of the Na⁺/K⁺-ATPase.

  • Investigating Na⁺ gradients in isolated mitochondria.

  • Confocal imaging of Na⁺ transport.

  • Studying the role of intracellular Na⁺ in cardiac diseases such as ischemia, heart failure, and hypertrophy.

Conclusion

This compound remains a cornerstone fluorescent indicator for the ratiometric measurement of intracellular sodium concentrations. Its well-characterized spectral properties, coupled with established protocols for cell loading and calibration, provide a robust method for researchers in various fields. By understanding the principles outlined in this guide, scientists can confidently employ this compound to gain valuable insights into the critical role of sodium in cellular physiology and pathophysiology.

References

A Technical Guide to Ratiometric Sodium Imaging with SBFI-AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies for quantitative intracellular sodium ion (Na⁺) imaging using the fluorescent indicator, Sodium-Binding Benzofuran Isophthalate Acetoxymethyl ester (SBFI-AM).

Core Principle of Ratiometric Sodium Imaging

SBFI is a ratiometric fluorescent indicator specifically designed for the measurement of intracellular sodium concentrations.[1] Its acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of SBFI in the cytoplasm.[2]

The key to SBFI's utility lies in its dual-excitation spectral properties. The excitation spectrum of SBFI shifts upon binding to Na⁺.[3] Specifically, the fluorescence emission at a constant wavelength (around 505 nm) is measured while alternating the excitation wavelength between approximately 340 nm (where the fluorescence of Na⁺-bound SBFI is maximal) and 380 nm (the isosbestic point, where fluorescence is largely independent of Na⁺ concentration).[4][5]

The ratio of the fluorescence intensities emitted upon excitation at these two wavelengths (F₃₄₀/F₃₈₀) is directly proportional to the intracellular sodium concentration ([Na⁺]ᵢ). This ratiometric approach provides a robust and quantitative measurement that corrects for variations in dye concentration, cell path length, and photobleaching, which are common artifacts in non-ratiometric fluorescence microscopy.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound.

Table 1: Spectral Properties of SBFI

ParameterWavelength (nm)Condition
Excitation 1~340Na⁺-bound
Excitation 2~380Na⁺-free (Isosbestic)
Emission~505Na⁺-bound and Na⁺-free

Data sourced from multiple references.

Table 2: Dissociation Constants (Kd) of SBFI for Na⁺

ConditionKd (mM)
In vitro (K⁺-free solution)3.8 - 7.4
In vitro (with physiological K⁺)11.3 - 20.7
In situ (intracellular)18.0 - 42.1

Note: The in situ Kd can vary significantly depending on the cell type and calibration conditions.

Table 3: Selectivity of SBFI

IonSelectivity over K⁺
Na⁺~18-fold

SBFI is significantly more selective for Na⁺ over K⁺.

Experimental Protocols

Cell Loading with this compound

This protocol outlines the general steps for loading cells with this compound. Optimization may be required for specific cell types.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (typically 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO).

    • Prepare a loading buffer, which is often a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution.

    • To aid in the solubilization of this compound in the aqueous loading buffer and to inhibit its compartmentalization, a non-ionic surfactant like Pluronic F-127 is often used at a final concentration of 0.02-0.05%.

    • To prevent the extrusion of the de-esterified SBFI by organic anion transporters, probenecid (1-2.5 mM) can be included in the loading and experimental buffers.

  • Cell Preparation:

    • Culture cells on an appropriate substrate for microscopy (e.g., glass-bottom dishes or coverslips).

    • Wash the cells once with the loading buffer.

  • Loading:

    • Prepare the final loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 5-10 µM. If using Pluronic F-127, pre-mix the this compound and Pluronic F-127 in a small volume of buffer before diluting to the final volume.

    • Incubate the cells in the loading solution for 60-120 minutes at room temperature or 37°C. Incubation time and temperature should be optimized to ensure sufficient dye loading and de-esterification while minimizing cytotoxicity.

  • Washing:

    • After loading, wash the cells two to three times with the experimental buffer (without this compound) to remove extracellular dye.

    • Allow the cells to de-esterify for an additional 30 minutes at room temperature to ensure complete cleavage of the AM groups.

In Situ Calibration of Intracellular SBFI

To convert the measured fluorescence ratio into an absolute intracellular sodium concentration, an in situ calibration is essential. This is typically performed at the end of each experiment on the same cells.

  • Calibration Solutions:

    • Prepare a set of calibration solutions with known Na⁺ concentrations (e.g., 0, 10, 20, 50, and 100 mM).

    • To maintain a constant ionic strength, the decrease in NaCl is typically compensated for by an equimolar substitution with KCl or another salt to which the cell membrane is not readily permeable in the absence of ionophores.

  • Membrane Permeabilization:

    • To equilibrate the intracellular and extracellular Na⁺ concentrations, the cell membrane is made permeable to Na⁺ using a combination of ionophores and inhibitors. A common calibration cocktail includes:

      • Gramicidin D (1-10 µM): A channel-forming ionophore that allows for the equilibration of monovalent cations like Na⁺ and K⁺ across the cell membrane.

      • Ouabain (100 µM - 1 mM) or Strophanthidin (100 µM): Inhibitors of the Na⁺/K⁺-ATPase to prevent active transport of Na⁺.

  • Calibration Procedure:

    • After the experiment, perfuse the cells with the calibration solutions containing the ionophore/inhibitor cocktail.

    • Sequentially expose the cells to each calibration solution, starting from the lowest Na⁺ concentration.

    • Record the F₃₄₀/F₃₈₀ ratio for each known Na⁺ concentration once a stable fluorescence signal is reached.

  • Data Analysis:

    • Plot the measured fluorescence ratios against the corresponding Na⁺ concentrations.

    • Fit the data to a calibration curve, often using a modified form of the Grynkiewicz equation or a linear fit over a specific concentration range. This curve can then be used to convert the experimental fluorescence ratios into [Na⁺]ᵢ.

Visualizations

The following diagrams illustrate the key processes in ratiometric sodium imaging with this compound.

SBFI_Loading_and_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound SBFI-AM_inside This compound This compound->SBFI-AM_inside Passive Diffusion SBFI SBFI (Active) SBFI-AM_inside->SBFI Esterases Esterases Esterases->SBFI-AM_inside

Caption: this compound loading and intracellular activation.

Ratiometric_Principle LightSource Light Source ExcitationFilter Excitation Filter (340nm / 380nm) LightSource->ExcitationFilter SBFI_in_cell Cell with SBFI ExcitationFilter->SBFI_in_cell EmissionFilter Emission Filter (~505nm) SBFI_in_cell->EmissionFilter Detector Detector (Camera/PMT) EmissionFilter->Detector RatioCalculation Calculate Ratio (F340 / F380) Detector->RatioCalculation Na_Concentration [Na+]i RatioCalculation->Na_Concentration

Caption: Workflow of ratiometric fluorescence measurement.

Calibration_Workflow Start Experiment End AddIonophores Add Calibration Cocktail (Gramicidin, Ouabain) Start->AddIonophores Perfusion Sequentially Perfuse with Known [Na+] Solutions AddIonophores->Perfusion MeasureRatio Measure F340/F380 Ratio at Each [Na+] Perfusion->MeasureRatio PlotData Plot Ratio vs. [Na+] MeasureRatio->PlotData GenerateCurve Generate Calibration Curve PlotData->GenerateCurve Calculate Calculate Experimental [Na+]i GenerateCurve->Calculate

Caption: In situ calibration workflow for SBFI.

References

A Deep Dive into SBFI-AM: Selectivity for Sodium over Potassium Ions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) stands as a cornerstone fluorescent indicator for the ratiometric measurement of intracellular sodium ion concentrations ([Na⁺]i). Its utility in cellular biology, neuroscience, and pharmacology is largely predicated on its preferential binding to sodium (Na⁺) over other monovalent cations, most notably potassium (K⁺), which is present at high concentrations within the cell. This guide provides a comprehensive technical overview of this compound's selectivity, detailing the quantitative data, experimental protocols for its use, and visual representations of relevant cellular pathways and workflows.

Quantitative Analysis of SBFI's Ion Selectivity

The defining characteristic of SBFI is its greater affinity for Na⁺ compared to K⁺. This selectivity, while not absolute, is sufficient for the reliable measurement of physiological [Na⁺]i changes. The dissociation constant (Kd), a measure of the concentration at which half of the indicator is bound to the ion, is a key parameter in understanding this selectivity.

The selectivity of SBFI for Na⁺ is approximately 18-fold higher than for K⁺[1]. However, the apparent Kd of SBFI for Na⁺ is significantly influenced by the intracellular ionic environment, particularly the high concentration of K⁺. This necessitates in situ calibration for accurate quantification of [Na⁺]i.

ParameterConditionValueReference
Kd for Na⁺ K⁺-free solution3.8 mMThermo Fisher Scientific
Kd for Na⁺ Physiological ionic strength ([Na⁺] + [K⁺] = 135 mM)11.3 mMThermo Fisher Scientific
Kd for Na⁺ In situ (Rat Ventricular Myocytes)22.5 ± 0.3 mmol/l[2]
Selectivity Na⁺ over K⁺~18-fold[1]

Experimental Protocols

Accurate measurement of intracellular sodium using this compound requires careful attention to dye loading and, most critically, in situ calibration. The acetoxymethyl (AM) ester form allows the dye to permeate the cell membrane, after which intracellular esterases cleave the AM groups, trapping the active, ion-sensitive form of SBFI inside the cell.

Protocol 1: this compound Loading in Cultured Cells

This protocol is a general guideline for loading this compound into adherent cells, such as neonatal rat ventricular myocytes (NRVMs)[3].

Materials:

  • This compound (5 µM)

  • Pluronic F-127 (0.05% w/v)

  • Tyrode solution (in mM: 150 NaCl, 5.4 KCl, 1.2 MgCl₂, 0.4 NaH₂PO₄, 10 HEPES, 5 glucose, and 1 CaCl₂, pH 7.4)

  • Probenecid (1 mM, optional, to prevent dye leakage)[3]

Procedure:

  • Prepare a loading solution by dissolving this compound in Tyrode solution containing Pluronic F-127. The final concentration of this compound should be 5 µM.

  • Wash cultured cells twice with Tyrode solution.

  • Incubate the cells in the this compound loading solution for 90 minutes at room temperature.

  • After incubation, wash the cells twice with Tyrode solution to remove extracellular dye.

  • If dye leakage is a concern, incubate the cells in Tyrode solution containing 1 mM probenecid.

  • Proceed with fluorescence measurements. The fluorescence intensity can be measured using a microplate reader or a fluorescence microscope with excitation wavelengths of 340 nm and 380 nm, and emission collected around 505 nm.

Protocol 2: In Situ Calibration of Intracellular SBFI

In situ calibration is essential to accurately determine [Na⁺]i from the SBFI fluorescence ratio. This protocol utilizes ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

  • SBFI-loaded cells (from Protocol 1)

  • Calibration solutions with varying Na⁺ concentrations (0-20 mM). These are prepared by mixing a high Na⁺ solution (e.g., 145 mM Na⁺, 0 mM K⁺) and a Na⁺-free solution (e.g., 145 mM K⁺, 0 mM Na⁺) to maintain constant ionic strength.

  • Gramicidin D (1 mg/L)

  • Strophanthidin (100 µM, a Na⁺/K⁺ pump inhibitor)

  • EGTA (2 mM)

  • Tris base (to adjust pH to 7.1)

Procedure:

  • At the end of an experiment, expose the SBFI-loaded cells to the calibration solutions containing gramicidin D, strophanthidin, and EGTA.

  • Gramicidin D creates pores in the cell membrane, allowing Na⁺ and K⁺ to equilibrate between the intracellular and extracellular environments.

  • Strophanthidin inhibits the Na⁺/K⁺-ATPase, preventing active transport of Na⁺.

  • EGTA is used to chelate any divalent cations that might interfere with the calibration.

  • Record the fluorescence ratio (F₃₄₀/F₃₈₀) at each known extracellular Na⁺ concentration.

  • Plot the fluorescence ratio against the corresponding [Na⁺] to generate a calibration curve. A linear fit is often used for the physiological range of [Na⁺]i (0-20 mM).

  • Use the equation derived from the calibration curve to convert experimental fluorescence ratios to intracellular Na⁺ concentrations.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams provide a clear visual representation of the experimental processes and the biological context in which this compound is utilized.

G Experimental Workflow for Intracellular Sodium Measurement cluster_loading This compound Loading cluster_measurement Fluorescence Measurement cluster_calibration In Situ Calibration prep_solution Prepare Loading Solution (5 µM this compound, 0.05% Pluronic F-127) wash1 Wash Cells with Tyrode Solution prep_solution->wash1 incubate Incubate Cells (90 min, Room Temp) wash1->incubate wash2 Wash Cells to Remove Extracellular Dye incubate->wash2 measure Record Fluorescence (Ex: 340/380 nm, Em: ~505 nm) wash2->measure Proceed to Measurement calculate_ratio Calculate F340/F380 Ratio measure->calculate_ratio convert_na Convert Ratio to [Na⁺]i calculate_ratio->convert_na Apply Calibration add_ionophores Add Calibration Solution with Ionophores (Gramicidin, Strophanthidin) record_ratios Record Ratios at Known [Na⁺] add_ionophores->record_ratios generate_curve Generate Calibration Curve record_ratios->generate_curve generate_curve->convert_na

Caption: Workflow for [Na⁺]i measurement using this compound.

This workflow diagram illustrates the key steps from dye loading to the final calculation of intracellular sodium concentration, emphasizing the critical role of in situ calibration.

G Signaling Pathway: Na⁺/K⁺-ATPase and Na⁺/Ca²⁺ Exchange cluster_membrane Plasma Membrane NaK_ATPase Na⁺/K⁺-ATPase Na_out Extracellular Na⁺ [Low] NaK_ATPase->Na_out 3 Na⁺ K_in Intracellular K⁺ [High] NaK_ATPase->K_in 2 K⁺ ADP ADP + Pi NaK_ATPase->ADP NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_in Intracellular Na⁺ [High] NCX->Na_in 3 Na⁺ Ca_out Extracellular Ca²⁺ [High] NCX->Ca_out 1 Ca²⁺ Na_in->NaK_ATPase 3 Na⁺ SBFI SBFI Measurement of [Na⁺]i Na_in->SBFI Na_out->NCX 3 Na⁺ K_out Extracellular K⁺ [Low] K_out->NaK_ATPase Ca_in Intracellular Ca²⁺ [Low] Ca_in->NCX ATP ATP ATP->NaK_ATPase

Caption: Key ion transporters influencing intracellular Na⁺.

This diagram illustrates how the Na⁺/K⁺-ATPase and the Na⁺/Ca²⁺ exchanger (NCX) contribute to maintaining the intracellular sodium gradient. This compound is a crucial tool for studying the dynamics of [Na⁺]i that are regulated by these and other transport mechanisms. For instance, inhibition of the Na⁺/K⁺-ATPase with drugs like ouabain or strophanthidin leads to an increase in [Na⁺]i, which can be quantified using SBFI. This rise in intracellular sodium can, in turn, affect the function of the NCX, influencing intracellular calcium levels and cellular processes such as muscle contraction.

Conclusion

This compound remains an indispensable tool for researchers investigating the intricacies of intracellular sodium homeostasis. While its selectivity for sodium over potassium is not absolute, a thorough understanding of its properties and the implementation of rigorous in situ calibration protocols enable the acquisition of reliable and quantitative data. The ability to monitor dynamic changes in intracellular sodium provides invaluable insights into a wide array of physiological and pathophysiological processes, from neuronal signaling to cardiac function, thereby empowering drug discovery and development efforts.

References

An In-depth Technical Guide to SBFI-AM: Excitation, Emission, and Intracellular Sodium Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a crucial fluorescent indicator for the ratiometric measurement of intracellular sodium (Na⁺) concentrations. Its ability to permeate cell membranes and its subsequent hydrolysis by intracellular esterases into the active, membrane-impermeant form, SBFI, makes it an invaluable tool in cellular biology and drug discovery. This guide provides a comprehensive overview of the spectral properties of SBFI, detailed experimental protocols for its use, and visualizations of the associated workflows.

Core Properties of this compound

SBFI is a UV-excitable dye that exhibits a spectral shift upon binding to Na⁺, allowing for ratiometric measurements that minimize the effects of photobleaching, variable dye loading, and cell thickness.[1][2] This ratiometric nature is a key advantage for quantitative analysis of intracellular Na⁺ dynamics.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its active form, SBFI.

PropertyValueNotes
Excitation Wavelengths (Ex) 340 nm (Na⁺-bound) / 380 nm (Na⁺-free)Ratiometric measurements are typically performed by exciting at these two wavelengths.[1][2]
Emission Wavelength (Em) 500-505 nmThe emission peak is monitored for both excitation wavelengths.[1]
Dissociation Constant (Kd) for Na⁺ ~4 mM to 20.2 mMThe Kd can be influenced by the intracellular environment, including ionic strength and pH. In the absence of K⁺, the Kd is approximately 3.8 mM, while in the presence of 135 mM K⁺, it is around 11.3 mM.
Selectivity ~18-fold greater for Na⁺ over K⁺This high selectivity is critical for accurate measurements in the physiological context of high intracellular K⁺.
Molecular Weight ~1127.06 g/mol
Solubility DMSOThis compound is typically dissolved in anhydrous DMSO to prepare a stock solution.
Storage -20°C, protected from light and moistureProper storage is crucial to prevent hydrolysis of the AM ester.

Experimental Protocols

I. Cell Loading with this compound

This protocol outlines the steps for loading cells with this compound. The concentrations and incubation times may need to be optimized for specific cell types.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye leakage)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water. Gentle heating (40-50°C) may be required for complete dissolution.

    • If using, prepare a stock solution of probenecid in a suitable buffer.

  • Prepare Loading Solution:

    • For a final loading concentration of 5-10 µM this compound, dilute the this compound stock solution in a physiological buffer such as HBSS.

    • To aid in the dispersion of the lipophilic AM ester in the aqueous loading buffer, it is recommended to first mix the this compound stock solution with an equal volume of the 10% Pluronic® F-127 stock solution before the final dilution. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells with the physiological buffer.

    • Add the this compound loading solution to the cells.

    • Incubate for 40 minutes to 4 hours at a controlled temperature. Incubation at temperatures below 37°C may reduce compartmentalization of the dye. The optimal loading time should be determined empirically for each cell type.

  • Wash and De-esterification:

    • After loading, wash the cells twice with the physiological buffer to remove extracellular this compound.

    • Incubate the cells in fresh buffer for at least 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active SBFI inside the cells.

    • If dye leakage is a concern, the wash and incubation buffer can be supplemented with probenecid (e.g., 1 mM).

II. Intracellular Sodium Measurement

Instrumentation:

  • Fluorescence microscope or microplate reader equipped with appropriate filter sets for dual-excitation ratiometric imaging.

  • Excitation filters for 340 nm and 380 nm.

  • Emission filter for 500 nm.

Procedure:

  • Image Acquisition:

    • Mount the loaded and washed cells on the microscope or place the microplate in the reader.

    • Acquire fluorescence images or readings by sequentially exciting the cells at 340 nm and 380 nm while collecting the emission at 500 nm.

    • Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀).

    • An increase in the F₃₄₀/F₃₈₀ ratio corresponds to an increase in the intracellular Na⁺ concentration.

III. In Situ Calibration of SBFI

To convert the fluorescence ratio to an absolute intracellular Na⁺ concentration, an in situ calibration is necessary. This is typically performed at the end of each experiment.

Materials:

  • Calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50 mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another non-interfering cation.

  • Ionophores such as gramicidin (a Na⁺ ionophore) and ouabain (a Na⁺/K⁺-ATPase inhibitor) are used to equilibrate the intracellular and extracellular Na⁺ concentrations.

Procedure:

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with varying [Na⁺] and constant ionic strength. For example, mix a high Na⁺ buffer (e.g., 145 mM NaCl) with a high K⁺ buffer (e.g., 145 mM KCl) in different proportions to achieve the desired intermediate Na⁺ concentrations.

  • Equilibrate Intracellular and Extracellular [Na⁺]:

    • At the end of the experiment, expose the SBFI-loaded cells to the calibration buffers containing ionophores like gramicidin (e.g., 5 µM) and ouabain (e.g., 100 µM).

    • Allow sufficient time for the intracellular [Na⁺] to equilibrate with the extracellular [Na⁺] in the calibration buffer.

  • Generate Calibration Curve:

    • Measure the F₃₄₀/F₃₈₀ ratio for each known [Na⁺] concentration.

    • Plot the fluorescence ratio as a function of [Na⁺].

    • Fit the data to a suitable equation, such as the Michaelis-Menten equation, to determine the parameters (Rmin, Rmax, and Kd) required to convert experimental ratios to [Na⁺].

  • Convert Experimental Ratios to [Na⁺]: Use the derived calibration parameters to convert the fluorescence ratios from the experimental phase into absolute intracellular Na⁺ concentrations.

Visualizations

This compound Cell Loading and Measurement Workflow

This compound experimental workflow.
Intracellular Activation of this compound

SBFI_Activation cluster_extracellular cluster_intracellular extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space SBFI_AM This compound Acetoxymethyl Ester SBFI SBFI Membrane Impermeant SBFI_AM->SBFI Passive Diffusion Esterases Intracellular Esterases SBFI->Esterases Na_ion Na+ SBFI->Na_ion Binding SBFI_Na SBFI-Na+ Complex Fluorescent Esterases->SBFI Hydrolysis

Activation of this compound within the cell.

References

An In-depth Technical Guide to SBFI-AM: Structure, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Sodium-binding Benzofuran Isophthalate Acetoxymethyl ester (SBFI-AM), a widely used fluorescent indicator for the ratiometric measurement of intracellular sodium ion concentrations. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, key properties, mechanism of action, and experimental protocols associated with this compound.

Core Properties of this compound

This compound is a cell-permeant dye that, once inside the cell, is hydrolyzed by intracellular esterases to its active, sodium-sensitive form, SBFI. This active form is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths changes in response to sodium ion concentration. This ratiometric property allows for more accurate quantification of intracellular sodium by minimizing the effects of variable dye loading, cell thickness, and photobleaching.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅₆H₅₈N₂O₂₃[1][2][3]
Molecular Weight 1127.06 g/mol [2][4]
CAS Number 129423-53-6
Excitation Wavelengths (Na⁺-bound) 330-345 nm
Excitation Wavelengths (Na⁺-free) 370-390 nm
Emission Wavelength 450-550 nm
Dissociation Constant (Kd) for Na⁺ ~17-20 mM
Dissociation Constant (Kd) for K⁺ ~120 mM
Selectivity ~18-fold greater for Na⁺ over K⁺
Purity ≥95%

Chemical Structure

The chemical structure of this compound is complex, featuring a core structure of sodium-binding benzofuran isophthalate functionalized with acetoxymethyl (AM) esters. These AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.

G cluster_sbfi_am This compound Structure Core Sodium-Binding Benzofuran Isophthalate Core AM1 Acetoxymethyl (AM) Ester Core->AM1 AM2 Acetoxymethyl (AM) Ester Core->AM2 AM3 Acetoxymethyl (AM) Ester Core->AM3 AM4 Acetoxymethyl (AM) Ester Core->AM4

Simplified diagram of the this compound chemical structure.

Mechanism of Action and Signaling Pathway

The utility of this compound as an intracellular sodium indicator relies on a two-step mechanism. First, the cell-permeant this compound crosses the plasma membrane. Once in the cytoplasm, intracellular esterases cleave the AM ester groups, converting this compound into its membrane-impermeant, active form, SBFI. This active form binds to sodium ions, leading to a conformational change that alters its fluorescence properties. Specifically, upon binding Na⁺, the excitation spectrum of SBFI shifts to shorter wavelengths, causing an increase in fluorescence emission when excited at ~340 nm and a decrease when excited at ~380 nm. The ratio of these two fluorescence intensities is directly proportional to the intracellular sodium concentration.

G cluster_workflow This compound Mechanism of Action sbfi_am_ext This compound (Extracellular) sbfi_am_int This compound (Intracellular) sbfi_am_ext->sbfi_am_int Passive Diffusion sbfi_active SBFI (Active Form) sbfi_am_int->sbfi_active Cleavage of AM Esters esterases Intracellular Esterases esterases->sbfi_am_int sbfi_na_complex SBFI-Na⁺ Complex sbfi_active->sbfi_na_complex na_ion Na⁺ na_ion->sbfi_na_complex fluorescence Ratiometric Fluorescence Change (Excitation 340nm / 380nm) sbfi_na_complex->fluorescence

Workflow of this compound activation and sodium detection.

Experimental Protocols

Accurate measurement of intracellular sodium using this compound requires careful attention to experimental detail. The following provides a general protocol for cell loading and fluorescence measurement.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

  • Pluronic F-127 Solution: To aid in the dispersion of the lipophilic this compound in aqueous loading media, a 20% (w/v) stock solution of Pluronic F-127 in DMSO is recommended.

  • Loading Medium: Prepare a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for cell loading.

Cell Loading Protocol

The optimal loading conditions can vary depending on the cell type. The following is a general starting point:

  • Prepare Loading Solution: For a final loading concentration of 5-10 µM this compound, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127. Then, dilute this mixture into the pre-warmed loading medium to the final desired concentration. The final concentration of Pluronic F-127 should be around 0.02-0.1%.

  • Cell Incubation: Replace the cell culture medium with the this compound loading solution.

  • Incubation Time and Temperature: Incubate the cells for 30-120 minutes. The optimal time and temperature should be determined empirically for each cell type. Loading at room temperature may reduce compartmentalization of the dye.

  • Washing: After incubation, wash the cells at least twice with fresh, pre-warmed physiological buffer to remove extracellular this compound.

  • De-esterification: Allow the cells to incubate in fresh buffer for an additional 30 minutes to ensure complete de-esterification of the intracellular this compound by esterases.

Fluorescence Measurement
  • Instrumentation: Use a fluorescence microscope or plate reader equipped with filters for ratiometric measurements.

  • Excitation: Excite the SBFI-loaded cells alternately at approximately 340 nm and 380 nm.

  • Emission: Collect the fluorescence emission at approximately 500 nm.

  • Ratio Calculation: Calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F340/F380). This ratio is proportional to the intracellular sodium concentration.

In Situ Calibration

To convert the fluorescence ratio to an absolute sodium concentration, an in situ calibration is necessary. This typically involves using ionophores (e.g., gramicidin and monensin) to equilibrate the intracellular and extracellular sodium concentrations across a range of known extracellular sodium levels. A calibration curve of the fluorescence ratio versus sodium concentration can then be generated.

G cluster_protocol Experimental Workflow for this compound Usage prep Prepare this compound Stock (1-10 mM in DMSO) loading_sol Prepare Loading Solution (5-10 µM this compound, Pluronic F-127) prep->loading_sol incubation Incubate Cells (30-120 min) loading_sol->incubation wash Wash Cells incubation->wash deester De-esterification (30 min) wash->deester measure Fluorescence Measurement (Ex: 340/380 nm, Em: 500 nm) deester->measure ratio Calculate Ratio (F340/F380) measure->ratio calibrate In Situ Calibration (Optional) ratio->calibrate concentration Determine [Na⁺]i ratio->concentration calibrate->concentration

General experimental workflow for using this compound.

Applications in Research and Drug Development

This compound is a valuable tool for investigating the role of intracellular sodium in various physiological and pathophysiological processes. Its applications include:

  • Neuroscience: Studying sodium dynamics in neurons during processes like synaptic transmission and excitotoxicity.

  • Cardiology: Investigating the role of sodium in cardiac myocyte function, particularly in conditions like ischemia and heart failure.

  • Cell Biology: Elucidating the function of sodium transporters and channels.

  • Drug Discovery: Screening for compounds that modulate intracellular sodium levels.

By providing a reliable method for quantifying intracellular sodium, this compound continues to be an essential probe in cellular and systems physiology research.

References

An In-depth Technical Guide to SBFI-AM: A UV-Excitable Sodium Indicator for Cellular and Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium-Binding Benzofuran Isophthalate Acetoxymethyl ester (SBFI-AM), a pivotal fluorescent indicator for the quantitative measurement of intracellular sodium (Na⁺) concentrations. Its UV-excitable and ratiometric properties make it a powerful tool in cellular physiology research and a valuable asset in drug development pipelines, particularly for screening compounds that modulate sodium channels and transporters.

Core Principles of this compound

This compound is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeable form, SBFI.[1] This active form binds to Na⁺ ions, leading to a change in its fluorescent properties.[2][3] SBFI is a ratiometric indicator, meaning the concentration of intracellular sodium can be determined by the ratio of fluorescence intensities at two different excitation wavelengths, while monitoring emission at a single wavelength.[3][4] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variable cell thickness, allowing for more accurate and reproducible quantification of intracellular Na⁺.

The key principle of its ratiometric nature lies in the differential spectral response of the dye in its Na⁺-bound and Na⁺-free states. Excitation at approximately 340 nm corresponds to the Na⁺-bound form of SBFI, while excitation at around 380 nm corresponds to the Na⁺-free form. The emission is typically collected at 505 nm. An increase in intracellular Na⁺ concentration leads to a proportional increase in the 340/380 nm fluorescence ratio.

SBFI_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_detection Fluorescence Detection SBFI-AM_ext This compound SBFI-AM_int This compound SBFI-AM_ext->SBFI-AM_int Passive Diffusion SBFI_active SBFI (Active Form) SBFI-AM_int->SBFI_active Cleavage Esterases Intracellular Esterases Esterases->SBFI-AM_int Na_ion Na⁺ SBFI_Na_complex SBFI-Na⁺ Complex SBFI_activeNa_ion SBFI_activeNa_ion SBFI_Na_complex->SBFI_activeNa_ion Dissociation Excitation Excitation (340nm / 380nm) SBFI_Na_complex->Excitation Fluorescence SBFI_activeNa_ion->SBFI_Na_complex Binding Emission Emission (~505nm) Excitation->Emission Ratio Ratio (F340/F380) ∝ [Na⁺]i Emission->Ratio

Caption: Mechanism of this compound action for intracellular sodium detection.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental planning.

Table 1: Spectroscopic Properties of SBFI

PropertyValueReference(s)
Excitation Wavelength (Na⁺-bound)~340 nm
Excitation Wavelength (Na⁺-free)~380 nm
Emission Wavelength~505 nm
Stokes' Shift (for Na⁺-free)~221 nm

Table 2: Physicochemical and Binding Properties of SBFI

PropertyValueReference(s)
Molecular Weight~1127.1 g/mol
Molecular FormulaC₅₆H₅₈N₂O₂₃
Dissociation Constant (Kd) for Na⁺3.8 mM - 20 mM
Selectivity~18-fold greater for Na⁺ over K⁺
SolubilityDMSO
Purity>90% - >95%

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) is the first step for most applications.

  • Materials:

    • This compound (e.g., 50 µg vial)

    • High-quality, anhydrous DMSO

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 1-10 mM. For a 50 µg vial (MW ~1127 g/mol ), adding ~44.4 µL of DMSO yields a 1 mM stock solution.

    • Vortex briefly to ensure complete dissolution.

    • The stock solution should be used promptly. For storage, aliquot into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading with this compound

This protocol provides a general guideline for loading adherent cells with this compound. Optimization of dye concentration, loading time, and temperature is recommended for each cell type and experimental condition.

  • Materials:

    • Cells cultured in an appropriate format (e.g., 96-well plate, chamber slide)

    • This compound stock solution (1-10 mM in DMSO)

    • Pluronic® F-127 solution (e.g., 20% w/v in DMSO)

    • Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4)

    • Probenecid (optional, to inhibit dye leakage)

  • Procedure:

    • Prepare Loading Buffer:

      • For a final this compound concentration of 5-10 µM, dilute the stock solution into the physiological buffer.

      • To aid in the dispersion of the lipophilic AM ester in the aqueous buffer, it is recommended to first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the final loading buffer. The final concentration of Pluronic® F-127 should be around 0.02%.

      • If dye leakage is a concern, probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.

    • Cell Loading:

      • Remove the cell culture medium from the cells.

      • Wash the cells once with the physiological buffer.

      • Add the prepared this compound loading buffer to the cells.

      • Incubate for 40-90 minutes at room temperature or 37°C, protected from light. Optimal loading time and temperature should be determined empirically.

    • Wash and De-esterification:

      • Remove the loading buffer and wash the cells twice with the physiological buffer to remove any extracellular dye.

      • Incubate the cells in fresh buffer for an additional 15-60 minutes to allow for complete de-esterification of the this compound by intracellular esterases.

Experimental_Workflow cluster_prep Preparation cluster_cell_handling Cell Handling cluster_measurement Measurement & Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Loading Buffer (this compound, Pluronic F-127, Buffer) A->B E Incubate with Loading Buffer (e.g., 60 min, 37°C) B->E C Culture Cells D Wash Cells C->D D->E F Wash to Remove Extracellular Dye E->F G Allow for De-esterification (e.g., 30 min) F->G H Acquire Images/Data (Ex: 340/380nm, Em: 505nm) G->H J Calculate F340/F380 Ratio H->J I Perform In Situ Calibration (Optional but Recommended) K Convert Ratio to [Na⁺]i I->K J->K

Caption: A typical experimental workflow for using this compound.
In Situ Calibration

To convert the fluorescence ratio to an absolute intracellular Na⁺ concentration, an in situ calibration is necessary. This is typically achieved by equilibrating the intracellular and extracellular Na⁺ concentrations using a combination of ionophores.

  • Materials:

    • SBFI-loaded cells

    • Calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). The ionic strength of these buffers should be kept constant by replacing Na⁺ with another cation, such as K⁺.

    • Ionophores such as gramicidin, monensin, and nigericin to equilibrate Na⁺ and K⁺ concentrations across the cell membrane.

  • Procedure:

    • After loading and de-esterification, expose the cells to the calibration buffers containing the ionophores.

    • Measure the 340/380 nm fluorescence ratio for each known extracellular Na⁺ concentration.

    • Plot the fluorescence ratio against the Na⁺ concentration to generate a calibration curve.

    • A linear fit of the calibration curve, particularly in the physiological range of intracellular Na⁺ (e.g., 0-20 mM), can be used to convert the experimental fluorescence ratios to intracellular Na⁺ concentrations.

Applications in Drug Development

This compound is a powerful tool in drug discovery for identifying and characterizing compounds that modulate the activity of Na⁺ channels and transporters. These protein targets are implicated in a wide range of diseases, including cardiovascular disorders, neurological conditions, and cancer.

High-throughput screening (HTS) assays can be developed using this compound in a microplate format to screen large compound libraries for their effects on intracellular Na⁺. Hits from these screens can then be further characterized in secondary assays to determine their mechanism of action, potency, and selectivity. The use of imaging biomarkers like this compound can provide critical pharmacodynamic data in preclinical studies, helping to establish dose-response relationships and assess target engagement.

Drug_Discovery_Pathway A Target Identification (e.g., Na⁺ Channel) B Assay Development (this compound based) A->B C High-Throughput Screening (HTS) of Compound Library B->C D Hit Identification (Modulators of [Na⁺]i) C->D E Hit-to-Lead Optimization D->E F Preclinical Studies (Pharmacodynamics with SBFI) E->F G Clinical Development F->G

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound remains a cornerstone fluorescent indicator for the measurement of intracellular sodium. Its ratiometric nature provides a robust and quantitative method for monitoring Na⁺ dynamics in living cells. For researchers in both academic and industrial settings, a thorough understanding of its properties and a well-optimized experimental protocol are crucial for obtaining high-quality, reproducible data. This guide provides the foundational knowledge and practical steps to effectively utilize this compound in cellular physiology studies and to accelerate the discovery of novel therapeutics targeting sodium transport.

References

Unveiling Intracellular Sodium Dynamics: A Technical Guide to SBFI-AM in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and drug discovery, the precise measurement of intracellular ion concentrations is paramount. Among the available tools, the fluorescent indicator Sodium-binding Benzofuran Isophthalate Acetoxymethyl ester (SBFI-AM) has emerged as a robust and reliable probe for quantifying intracellular sodium (Na⁺) dynamics. This technical guide delves into the core advantages of utilizing this compound, providing detailed experimental protocols and quantitative data to empower researchers in their cellular imaging endeavors.

Core Advantages of this compound

This compound offers several key advantages for monitoring intracellular sodium, making it a preferred choice for a wide range of applications in research and drug development.

Ratiometric Measurement for Accurate Quantification: SBFI is a ratiometric indicator, meaning its fluorescence response to Na⁺ binding is measured as a ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) while emission is monitored at a single wavelength (around 505 nm).[1][2] This ratiometric nature is a significant advantage as it minimizes errors arising from variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to more accurate and reproducible quantification of intracellular Na⁺ concentrations.[1]

High Selectivity for Sodium: SBFI exhibits a strong preference for Na⁺ over other monovalent cations, particularly potassium (K⁺), which is present at high concentrations within the cell. It is approximately 18 times more selective for Na⁺ than for K⁺.[1][3] This high selectivity is crucial for accurately measuring Na⁺ levels without significant interference from other ions.

UV Excitation and Compatibility: SBFI is excitable by ultraviolet (UV) light, with excitation maxima at approximately 340 nm (Na⁺-bound) and 380 nm (Na⁺-free). This allows for its use with standard fluorescence microscopy equipment, often utilizing the same filter sets as the widely used calcium indicator, Fura-2.

Cell Permeability: The acetoxymethyl (AM) ester form of SBFI allows the molecule to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, Na⁺-sensitive form of the dye (SBFI salt) in the cytoplasm.

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental planning.

PropertyValueNotes
Excitation Wavelengths 340 nm (Na⁺-bound) / 380 nm (Na⁺-free)Ratiometric measurement is performed by calculating the ratio of fluorescence intensities at these two wavelengths.
Emission Wavelength ~505 nmThe emission wavelength remains constant regardless of Na⁺ binding.
Dissociation Constant (Kd) for Na⁺ ~3.8 mM (in the absence of K⁺)The affinity of SBFI for Na⁺.
~11.3 mM (at physiological ionic strength with 135 mM combined Na⁺ and K⁺)The presence of K⁺ affects the affinity of SBFI for Na⁺.
~4 mMA commonly cited general Kd value.
~20 mMAnother reported Kd value for Na+.
Selectivity ~18-fold more selective for Na⁺ over K⁺This high selectivity is a major advantage for intracellular measurements.
Quantum Yield Lower than "Sodium Green" indicatorA specific numerical value is not consistently reported in the literature.
Molecular Weight ~1127.06 g/mol
Solubility Soluble in DMSO

Experimental Protocols

This section provides a detailed, generalized methodology for loading cells with this compound and calibrating the fluorescence signal to determine intracellular Na⁺ concentrations. The following protocol is a starting point and should be optimized for specific cell types and experimental conditions.

Cell Loading with this compound
  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

  • Prepare Loading Buffer: Dilute the this compound stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution) to a final concentration of 5-10 µM.

  • Incorporate Pluronic F-127: To aid in the dispersion of the nonpolar this compound in the aqueous loading buffer, add an equal volume of 20% (w/v) Pluronic F-127 solution to the this compound stock solution before diluting it into the loading buffer. The final concentration of Pluronic F-127 in the loading buffer should be around 0.02-0.05%.

  • Consider Probenecid: To prevent the leakage of the de-esterified SBFI from the cells via organic anion transporters, consider adding probenecid (1-2.5 mM) to the loading buffer.

  • Cell Incubation: Replace the cell culture medium with the this compound loading buffer and incubate the cells for 60-120 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type to ensure adequate dye loading while minimizing compartmentalization.

  • Wash Cells: After incubation, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh buffer for an additional 30-60 minutes to allow for complete de-esterification of the this compound by intracellular esterases.

In Situ Calibration of Intracellular SBFI

To accurately quantify intracellular Na⁺ concentrations, it is essential to perform an in situ calibration of the SBFI fluorescence signal. This is typically achieved by equilibrating the intracellular and extracellular Na⁺ concentrations using ionophores.

  • Prepare Calibration Solutions: Prepare a set of calibration solutions with known Na⁺ concentrations (e.g., 0, 5, 10, 20, 50, and 100 mM). To maintain a constant ionic strength, substitute Na⁺ with an impermeant cation like K⁺ or N-methyl-D-glucamine (NMDG⁺).

  • Add Ionophores: To each calibration solution, add a combination of ionophores to permeabilize the cell membrane to Na⁺ and K⁺. A common combination is gramicidin (1-5 µM) and monensin (5-10 µM).

  • Perform Calibration: After loading the cells with SBFI as described above, sequentially perfuse the cells with the different calibration solutions.

  • Measure Fluorescence Ratio: For each calibration solution, measure the steady-state fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the 340/380 ratio.

  • Generate Calibration Curve: Plot the 340/380 fluorescence ratio against the corresponding Na⁺ concentration.

  • Determine Rmin, Rmax, and Kd: Fit the calibration data to the Grynkiewicz equation: [Na⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where:

    • Kd is the dissociation constant of SBFI for Na⁺.

    • R is the measured 340/380 fluorescence ratio.

    • Rmin is the ratio in the absence of Na⁺.

    • Rmax is the ratio at saturating Na⁺ concentrations.

    • Sf2 is the fluorescence intensity at 380 nm in the absence of Na⁺.

    • Sb2 is the fluorescence intensity at 380 nm at saturating Na⁺ concentrations.

Visualizing Cellular Processes with this compound

The following diagrams, created using the DOT language, illustrate key cellular pathways and experimental workflows where this compound is instrumental.

Sodium-Calcium (Na⁺/Ca²⁺) Exchange Signaling Pathway

The Na⁺/Ca²⁺ exchanger (NCX) is a critical plasma membrane protein that plays a vital role in maintaining intracellular Ca²⁺ homeostasis by extruding Ca²⁺ from the cell in exchange for Na⁺ entry. This compound is an invaluable tool for studying the activity of the NCX by monitoring the resulting changes in intracellular Na⁺.

Na_Ca_Exchange cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_ext High [Na⁺] NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_ext->NCX 3 Na⁺ in Ca_ext Low [Ca²⁺] NCX->Ca_ext 1 Ca²⁺ out Na_int Low [Na⁺] NCX->Na_int SBFI SBFI Na_int->SBFI Binding leads to fluorescence change Ca_int High [Ca²⁺] Ca_int->NCX HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis plate_cells Plate cells in microplate load_sbfi Load cells with This compound plate_cells->load_sbfi add_compounds Add compound library load_sbfi->add_compounds stimulate_cells Stimulate Na⁺ influx (e.g., with veratridine) add_compounds->stimulate_cells read_plate Read fluorescence ratio (340/380 nm) stimulate_cells->read_plate data_analysis Data analysis to identify 'hits' read_plate->data_analysis

References

Methodological & Application

Application Notes and Protocols for Sbfi-AM Loading in Cultured Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sbfi-AM (Sodium-binding benzofuran isophthalate, acetoxymethyl ester) to measure intracellular sodium concentration ([Na⁺]i) in cultured neurons. This document includes detailed protocols for dye loading, in situ calibration, and key considerations for successful experimental outcomes.

Introduction to this compound

This compound is a cell-permeant, ratiometric fluorescent indicator used for the quantitative measurement of intracellular sodium ions.[1][2] Its acetoxymethyl (AM) ester form allows it to passively diffuse across the cell membrane. Once inside the neuron, intracellular esterases cleave the AM groups, trapping the active, sodium-sensitive form of Sbfi within the cytoplasm. Sbfi exhibits a spectral shift upon binding to Na⁺, allowing for ratiometric imaging. The dye is typically excited at two wavelengths, around 340 nm (Na⁺-bound) and 380 nm (Na⁺-free), while emission is monitored at approximately 505 nm.[1][2] The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular sodium concentration, providing a robust measurement that is less susceptible to variations in dye concentration, cell path length, and photobleaching.[1] Sbfi demonstrates a significant selectivity for Na⁺ over K⁺, approximately 18-fold, making it a reliable tool for studying sodium homeostasis in neurons.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cultured neurons.

Table 1: Spectral and Chemical Properties of this compound

PropertyValueReference
Excitation Wavelengths~340 nm (Na⁺-bound), ~380 nm (Na⁺-free)
Emission Wavelength~505 nm
Dissociation Constant (Kd) for Na⁺ (in situ)18 - 42.1 mM (in neurons)
Selectivity~18-fold for Na⁺ over K⁺
Molecular Weight1127.06 g/mol

Table 2: Typical Experimental Parameters for this compound Loading in Cultured Neurons

ParameterRecommended RangeNotes
This compound Concentration5 - 10 µMHigher concentrations may lead to cytotoxicity or incomplete de-esterification.
Loading Time60 - 120 minutesOptimal time can vary between neuron types and culture age.
Loading TemperatureRoom Temperature (~25°C) or 37°CLoading at 37°C may be faster but can increase dye compartmentalization.
Pluronic F-127 Concentration0.02 - 0.04% (w/v)Aids in the solubilization of this compound in aqueous buffer.
De-esterification Time30 - 60 minutesTime for intracellular esterases to cleave the AM esters.

Table 3: Baseline Intracellular Sodium Concentrations in Cultured Neurons

Neuron TypeBaseline [Na⁺]iReference
Cultured Rat Hippocampal Neurons8.9 ± 3.8 mM
Embryonic Spinal Motoneurons~30-60 mM
Differentiated DRG Neuron-derived Cell LineElevated compared to undifferentiated cells

Experimental Protocols

I. Reagent Preparation

1. This compound Stock Solution (10 mM):

  • Dissolve 1 mg of this compound in 88.7 µL of anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light and moisture.

2. Pluronic F-127 Stock Solution (20% w/v):

  • Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.

  • This solution may require gentle warming to fully dissolve.

  • Store at room temperature.

3. Loading Buffer (Physiological Saline Solution):

  • A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES.

  • Example composition (in mM): 137 NaCl, 5.4 KCl, 0.25 Na₂HPO₄, 0.44 KH₂PO₄, 1.3 CaCl₂, 1.0 MgSO₄, 4.2 NaHCO₃, 5.5 Glucose, 10 HEPES.

  • Adjust pH to 7.4.

II. This compound Loading Protocol for Cultured Neurons

This protocol is a general guideline and may require optimization for specific neuronal cell types and experimental conditions.

  • Prepare Loading Solution:

    • For a final this compound concentration of 5 µM and Pluronic F-127 concentration of 0.02%, mix the following in an appropriate volume of pre-warmed (37°C) Loading Buffer:

      • This compound stock solution (10 mM)

      • Pluronic F-127 stock solution (20%)

    • Vortex the solution thoroughly to ensure complete mixing and dispersion of the dye.

  • Cell Loading:

    • Aspirate the culture medium from the cultured neurons.

    • Wash the cells once with pre-warmed Loading Buffer.

    • Add the prepared Loading Solution to the cells.

    • Incubate for 60-120 minutes at room temperature or 37°C, protected from light.

  • De-esterification:

    • After the loading period, aspirate the Loading Solution.

    • Wash the cells twice with pre-warmed Loading Buffer to remove extracellular dye.

    • Add fresh, pre-warmed Loading Buffer to the cells.

    • Incubate for an additional 30-60 minutes at the same temperature to allow for complete de-esterification of the this compound.

  • Imaging:

    • Proceed with fluorescence imaging using a microscope equipped for ratiometric measurements.

    • Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~505 nm.

    • Acquire images at a frequency appropriate for the biological process being studied.

III. In Situ Calibration Protocol

To convert the fluorescence ratio to an absolute intracellular sodium concentration, an in situ calibration is essential. This is typically performed at the end of each experiment using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

  • Prepare Calibration Solutions:

    • Prepare a set of calibration buffers with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM).

    • To maintain ionic strength, replace NaCl with KCl or another suitable salt.

    • Each calibration buffer should contain a mixture of ionophores to permeabilize the membrane to Na⁺ and K⁺. A common combination is gramicidin (5-10 µM) and monensin (5-10 µM).

  • Calibration Procedure:

    • At the end of the experiment, perfuse the cells with the calibration solutions, starting with the 0 mM Na⁺ solution to obtain the minimum fluorescence ratio (Rmin).

    • Sequentially perfuse with increasing concentrations of Na⁺, allowing the fluorescence ratio to stabilize at each concentration.

    • Finally, perfuse with a high Na⁺ concentration to obtain the maximum fluorescence ratio (Rmax).

  • Data Analysis:

    • Plot the fluorescence ratio (R) against the known Na⁺ concentrations.

    • Fit the data to the Grynkiewicz equation to determine the dissociation constant (Kd) of Sbfi for Na⁺ in your specific experimental conditions: [Na⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380) Where F_free_380 and F_bound_380 are the fluorescence intensities at 380 nm in Na⁺-free and Na⁺-saturating conditions, respectively.

Signaling Pathways and Experimental Workflows

Neuronal Sodium Homeostasis

Intracellular sodium concentration in neurons is tightly regulated by the interplay of ion channels and transporters. The Na⁺/K⁺-ATPase pump is the primary mechanism for maintaining the low resting [Na⁺]i by actively extruding 3 Na⁺ ions in exchange for 2 K⁺ ions. Voltage-gated sodium channels (VGSCs) mediate the rapid influx of Na⁺ during action potentials, leading to transient increases in [Na⁺]i.

Neuronal_Sodium_Homeostasis cluster_membrane Cell Membrane Na_ext High [Na⁺] VGSC Voltage-Gated Na⁺ Channel Na_ext->VGSC Influx during Action Potential K_ext Low [K⁺] NaK_ATPase Na⁺/K⁺-ATPase K_ext->NaK_ATPase Influx Na_int Low [Na⁺] Na_int->NaK_ATPase 3 Na⁺ K_int High [K⁺] NaK_ATPase->Na_ext Efflux NaK_ATPase->K_int 2 K⁺ VGSC->Na_int

Caption: Key players in maintaining neuronal sodium homeostasis.

This compound Loading and Measurement Workflow

The following diagram illustrates the key steps involved in using this compound to measure intracellular sodium in cultured neurons.

Sbfi_AM_Workflow prep Prepare this compound Loading Solution load Incubate Neurons with This compound Solution prep->load wash1 Wash to Remove Extracellular Dye load->wash1 deester Allow for De-esterification wash1->deester image Ratiometric Fluorescence Imaging (340/380 nm) deester->image calibrate In Situ Calibration (Optional but Recommended) image->calibrate analyze Data Analysis: Ratio to [Na⁺]i image->analyze calibrate->analyze

Caption: Experimental workflow for this compound loading and measurement.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal Incomplete loading or de-esterification.Optimize loading time and temperature. Ensure adequate de-esterification time.
Photobleaching.Reduce excitation light intensity and exposure time. Use an anti-fade reagent.
High background fluorescence Incomplete removal of extracellular dye.Increase the number and duration of washes after loading.
Dye leakage from cells.Image cells promptly after loading. Consider using a lower loading temperature.
Dye compartmentalization Loading at physiological temperatures (37°C).Load cells at room temperature.
Cell stress or poor health.Ensure optimal culture conditions.
Inaccurate [Na⁺]i values Lack of in situ calibration.Perform an in situ calibration for each experimental setup.
pH sensitivity of Sbfi.Monitor and control intracellular pH, as Sbfi fluorescence can be pH-sensitive.

References

Application Notes & Protocols for Intracellular Sodium Measurement in Cardiomyocytes using Sbfi-AM

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This guide is intended for researchers, scientists, and drug development professionals working with cardiomyocytes who need to accurately measure intracellular sodium concentrations ([Na⁺]i).

Introduction: Sodium-binding benzofuran isophthalate acetoxymethyl ester (Sbfi-AM) is a ratiometric fluorescent indicator widely used for the quantitative measurement of intracellular sodium ions.[1][2] Its acetoxymethyl ester form allows it to permeate the cell membrane. Once inside the cardiomyocyte, cellular esterases cleave the AM group, trapping the active indicator (SBFI) in the cytoplasm.[3] SBFI's fluorescence emission is dependent on the binding of Na⁺, allowing for the determination of [Na⁺]i through dual-wavelength excitation fluorometry.[2][3] This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variable cell thickness, making it a robust tool for studying sodium homeostasis in cardiac cells.

Accurate control of [Na⁺]i is critical for numerous cardiomyocyte functions, including excitation-contraction coupling, energy production, and maintaining the electrochemical gradient necessary for action potentials. Dysregulation of intracellular sodium is implicated in various cardiac pathologies like heart failure and ischemia.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in cardiomyocytes, compiled from various studies.

ParameterValueCell TypeSource
This compound Loading Concentration 5 µMNeonatal Rat Ventricular Myocytes
10 µMRat and Rabbit Ventricular Myocytes
Loading Time 90 minutesNeonatal Rat Ventricular Myocytes
2 hoursRat and Rabbit Ventricular Myocytes
Loading Temperature Room Temperature or 37°CNeonatal Rat Ventricular Myocytes
Pluronic F-127 Concentration 0.05% (w/v)Neonatal Rat Ventricular Myocytes
Probenecid Concentration 1 mMNeonatal Rat Ventricular Myocytes
Excitation Wavelengths 340 nm (Na⁺-free) & 380 nm (Na⁺-bound)General
Emission Wavelength ~505 nmGeneral
Basal [Na⁺]i in Cardiomyocytes 5 - 13 mMNeonatal and Adult Cardiomyocytes
10.9 ± 0.74 mMQuiescent Rat Ventricular Myocytes
3.8 ± 0.23 mMQuiescent Rabbit Ventricular Myocytes
This compound Selectivity ~18-fold higher for Na⁺ over K⁺General

Experimental Protocols

This section provides detailed protocols for cell preparation, this compound loading, fluorescence measurement, and in situ calibration.

Cardiomyocyte Preparation

For optimal results, cardiomyocytes should be healthy and exhibit clear striations with minimal spontaneous contractions. This protocol is adaptable for both primary isolated cardiomyocytes and those derived from pluripotent stem cells.

  • For primary cardiomyocytes: Isolate ventricular myocytes from adult rats or rabbits using established enzymatic digestion protocols. After isolation, allow the cells to stabilize in a suitable culture medium for at least one hour before proceeding with dye loading.

  • For cultured cardiomyocytes (e.g., hPSC-CMs): Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Ensure the cells have formed a confluent monolayer and are exhibiting spontaneous, synchronous contractions.

This compound Loading Protocol

This protocol is a synthesis of commonly used methods for loading cardiomyocytes with this compound.

Materials:

  • This compound

  • Pluronic F-127

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution

  • Probenecid (optional, but recommended)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Prepare a 100 mM stock solution of Probenecid in a suitable buffer (e.g., HBSS with NaOH for pH adjustment).

  • Prepare Loading Solution:

    • For a final this compound concentration of 5-10 µM, dilute the this compound stock solution in HBSS or Tyrode's solution.

    • To aid in the dispersion of the lipophilic this compound, add an equal volume of the 20% Pluronic F-127 stock solution to the this compound stock before diluting it in the buffer. The final Pluronic F-127 concentration should be around 0.05%.

    • Vortex the solution thoroughly to ensure complete mixing.

  • Cell Loading:

    • Wash the cardiomyocytes twice with pre-warmed HBSS or Tyrode's solution to remove any residual culture medium.

    • Incubate the cells in the this compound loading solution for 90-120 minutes at room temperature or 37°C, protected from light. The optimal time and temperature may need to be determined empirically for your specific cell type and experimental conditions.

  • Unloading and De-esterification:

    • After incubation, wash the cells twice with fresh, pre-warmed HBSS or Tyrode's solution to remove extracellular this compound.

    • Incubate the cells in the fresh buffer for an additional 30 minutes to allow for complete de-esterification of the this compound to SBFI by intracellular esterases.

    • To prevent dye leakage from the cells, it is recommended to add 1 mM probenecid to the buffer during the de-esterification and subsequent imaging steps.

Fluorescence Measurement

Equipment:

  • An inverted fluorescence microscope equipped with a dual-excitation light source (e.g., xenon arc lamp with filter wheel or LEDs).

  • Excitation filters for 340 nm and 380 nm.

  • A dichroic mirror and an emission filter suitable for collecting fluorescence around 505 nm.

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software capable of ratiometric calculations.

Procedure:

  • Place the dish or coverslip with the loaded cardiomyocytes on the microscope stage.

  • Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm.

  • Record the fluorescence intensity at the emission wavelength of ~505 nm for both excitation wavelengths.

  • Calculate the ratio of the fluorescence intensities (F340/F380). This ratio is proportional to the intracellular sodium concentration.

  • Perform background subtraction by measuring the fluorescence from a region of interest without cells.

In Situ Calibration Protocol

To convert the fluorescence ratio to an absolute [Na⁺]i, an in situ calibration is necessary. This is achieved by equilibrating the intracellular and extracellular Na⁺ concentrations using ionophores.

Materials:

  • Calibration buffers with varying known Na⁺ concentrations (e.g., 0, 5, 10, 20, 50 mM). To maintain ionic strength, NaCl is typically replaced with KCl or another suitable salt.

  • Gramicidin D (a Na⁺ ionophore)

  • Monensin (another Na⁺ ionophore)

  • Strophanthidin or Ouabain (Na⁺/K⁺ pump inhibitors)

Procedure:

  • At the end of an experiment, expose the this compound-loaded cardiomyocytes to a calibration buffer containing a known Na⁺ concentration.

  • Add a combination of gramicidin D (e.g., 1-2 µM) and monensin (e.g., 5-10 µM) to the calibration buffer to permeabilize the cell membrane to Na⁺.

  • Inhibit the Na⁺/K⁺ pump with strophanthidin (e.g., 100 µM) or ouabain to prevent active transport of Na⁺.

  • Allow the intracellular and extracellular Na⁺ concentrations to equilibrate for 5-10 minutes.

  • Measure the F340/F380 ratio for each known Na⁺ concentration.

  • Plot the F340/F380 ratio against the corresponding Na⁺ concentration to generate a calibration curve.

  • Use the calibration curve to convert the experimentally measured ratios into absolute intracellular sodium concentrations.

Diagrams

Signaling Pathway of Intracellular Sodium Regulation in Cardiomyocytes

SodiumHomeostasis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cardiomyocyte) cluster_sarcolemma Sarcolemma Na_ext High [Na⁺] Nav1_5 Nav1.5 Channel Na_ext->Nav1_5 Influx NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_ext->NCX Influx NHE Na⁺/H⁺ Exchanger (NHE) Na_ext->NHE Influx Ca_ext High [Ca²⁺] K_ext High [K⁺] NKA Na⁺/K⁺-ATPase (Pump) K_ext->NKA 2 K⁺ Influx Na_int Low [Na⁺] Na_int->NKA 3 Na⁺ Efflux Ca_int Low [Ca²⁺] Ca_int->NCX Efflux K_int Low [K⁺] H_int H⁺ H_int->NHE Efflux Nav1_5->Na_int NCX->Ca_ext NCX->Na_int NHE->Na_int NKA->Na_ext NKA->K_int ATP ATP ATP->NKA Hydrolysis

Caption: Key transporters regulating cardiomyocyte intracellular sodium.

Experimental Workflow for [Na⁺]i Measurement

SbfiWorkflow A Cardiomyocyte Preparation (Isolation or Culture) B Prepare this compound Loading Solution (5-10 µM this compound, Pluronic F-127) A->B Start C This compound Loading (90-120 min) B->C D Wash & De-esterification (30 min, optional Probenecid) C->D E Fluorescence Imaging (Ex: 340/380 nm, Em: ~505 nm) D->E F Calculate F340/F380 Ratio E->F G In Situ Calibration (Optional) (Ionophores & known [Na⁺]) F->G For absolute quantification H Determine Absolute [Na⁺]i F->H For relative changes G->H

Caption: Workflow for measuring [Na⁺]i with this compound.

References

Application Notes: SBFI-AM for Live-Cell Sodium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a vital fluorescent indicator for the quantitative measurement of intracellular sodium ([Na⁺]i) concentrations in living cells.[1][2] As a ratiometric dye, this compound allows for accurate and dynamic monitoring of [Na⁺]i by measuring the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[3][4] This makes it a powerful tool in neuroscience, cardiovascular research, and drug discovery for investigating the roles of sodium in cellular processes like signal transduction, ion transport, and cell volume regulation.[5]

Mechanism of Action

This compound is a membrane-permeant derivative of the sodium indicator SBFI. The acetoxymethyl (AM) esters facilitate its passive diffusion across the cell membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant SBFI in the cytosol. The fluorescence of SBFI is sensitive to the concentration of Na⁺. Upon binding to Na⁺, its fluorescence excitation spectrum shifts. Specifically, the fluorescence intensity increases at an excitation wavelength of approximately 340 nm and decreases at around 380 nm, while the emission is typically measured at 505 nm. The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is directly proportional to the intracellular sodium concentration.

Applications in Research and Drug Development

The ability to measure [Na⁺]i with high spatial and temporal resolution makes this compound a valuable tool in various research areas:

  • Neuroscience: To study the dynamics of sodium influx during action potentials and the role of Na⁺ in neuronal excitability and signaling.

  • Cardiovascular Physiology: To investigate the role of [Na⁺]i in cardiac myocyte contractility, ischemia, and heart failure.

  • Drug Discovery: To screen for compounds that modulate the activity of sodium channels, pumps (e.g., Na⁺/K⁺-ATPase), and transporters, which are important drug targets.

  • Cellular Physiology: To understand the role of sodium in maintaining cell volume, pH regulation, and other fundamental cellular processes.

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound for easy reference.

PropertyValueReferences
Excitation Wavelengths (Na⁺-bound / Na⁺-free)~340 nm / ~380 nm
Emission Wavelength~505 nm
Dissociation Constant (Kd) for Na⁺Varies with conditions (e.g., presence of K⁺). Reported values range from 4 mM to 21 mM. A common value cited is ~11.3 mM in the presence of physiological K⁺ concentrations.
SelectivityApproximately 18-fold more selective for Na⁺ over K⁺.
Molecular Weight1127.1 g/mol
SolubilitySoluble in DMSO.

Experimental Protocols

Reagent Preparation and Handling
  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). To aid dissolution, consider mixing with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Loading Buffer: A common loading buffer is a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution, buffered to a physiological pH (typically 7.2-7.4).

  • Probenecid Stock Solution (Optional): Prepare a 100 mM stock solution of probenecid in a suitable solvent (e.g., 1 M NaOH, then adjust pH). Probenecid can be used to inhibit organic anion transporters, which can extrude the dye from the cells.

Cell Loading with this compound
  • Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency.

  • Prepare Loading Solution: Dilute the this compound stock solution into the pre-warmed loading buffer to a final concentration of 5-10 µM. If using Pluronic F-127, the final concentration should be around 0.02%. If using probenecid, add it to the loading solution at a final concentration of 1 mM.

  • Dye Loading: Remove the cell culture medium and wash the cells once with the loading buffer. Add the this compound loading solution to the cells.

  • Incubation: Incubate the cells for 40 minutes to 4 hours at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type. Reducing the temperature may help prevent compartmentalization of the dye.

  • Wash and De-esterification: After loading, wash the cells two to three times with fresh, pre-warmed loading buffer (without this compound) to remove extracellular dye. Incubate the cells for an additional 30-60 minutes to allow for complete de-esterification of the dye by intracellular esterases.

Live-Cell Sodium Imaging
  • Microscopy Setup: Use a fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and a filter set for detecting emission at ~505 nm. A Fura-2 filter set is often suitable.

  • Image Acquisition: Acquire fluorescence images by alternating excitation between 340 nm and 380 nm. Collect the emitted light at 505 nm.

  • Experimental Procedure: After establishing a baseline [Na⁺]i, cells can be treated with experimental compounds or subjected to stimuli. Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. The change in this ratio reflects the change in intracellular sodium concentration.

In Situ Calibration of the SBFI Signal

To convert the fluorescence ratio values into absolute intracellular sodium concentrations, an in situ calibration is necessary.

  • Prepare Calibration Solutions: Prepare a set of calibration solutions with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another cation like choline.

  • Ionophore Treatment: At the end of the experiment, treat the SBFI-loaded cells with a combination of ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations. A common combination is gramicidin (to permeabilize the membrane to monovalent cations) and strophanthidin (to inhibit the Na⁺/K⁺ pump).

  • Ratio Measurements: Sequentially perfuse the cells with the different calibration solutions and record the steady-state fluorescence ratio (F340/F380) for each known Na⁺ concentration.

  • Calibration Curve: Plot the measured ratios against the corresponding Na⁺ concentrations to generate a calibration curve. This curve can then be used to convert the experimental ratio data into absolute [Na⁺]i values. The relationship can often be fitted with a Michaelis-Menten or linear equation within a specific concentration range.

Visualizations

SBFI_Loading_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Analysis prep_sbfi Prepare this compound Stock (DMSO) mix Dilute this compound in Buffer prep_sbfi->mix prep_buffer Prepare Loading Buffer (e.g., HBSS) prep_buffer->mix load Incubate Cells with This compound Solution mix->load wash Wash Cells load->wash deester De-esterification wash->deester image Acquire Images (Ex: 340/380nm, Em: 505nm) deester->image ratio Calculate Ratio (F340/F380) image->ratio calibrate In Situ Calibration ratio->calibrate concentration Determine [Na⁺]i calibrate->concentration Sodium_Signaling_Pathway cluster_membrane Plasma Membrane na_channel Voltage-gated Na⁺ Channel na_in Na⁺ na_channel->na_in na_k_atpase Na⁺/K⁺-ATPase na_out Na⁺ na_k_atpase->na_out k_in K⁺ na_k_atpase->k_in nhe Na⁺/H⁺ Exchanger nhe->na_in h_out H⁺ nhe->h_out na_in->na_k_atpase 3 Na⁺ sbfi SBFI Measurement of [Na⁺]i na_in->sbfi na_out->na_channel Influx na_out->nhe Influx k_out K⁺ k_out->na_k_atpase 2 K⁺ h_in H⁺ h_in->nhe Efflux

References

Application Notes and Protocols for Measuring Sodium Dynamics in Astrocytes with SBFI-AM

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astrocytes are critical regulators of brain homeostasis, and their functions are intrinsically linked to intracellular sodium (Na⁺) concentrations.[1] Unlike the well-studied calcium signaling, Na⁺ transients in astrocytes represent a more direct reflection of neuronal activity and metabolic load.[2] Key astrocytic processes, such as neurotransmitter clearance via glutamate transporters (EAATs) and the regulation of extracellular potassium, are driven by the transmembrane Na⁺ gradient.[1][3] Consequently, neuronal activity evokes significant Na⁺ transients in astrocytes, which in turn influence glial metabolism and neurotransmission.[4] Measuring these dynamics provides crucial insights into neuron-glia interactions, brain energy metabolism, and pathological conditions like stroke and migraine.

Sodium-binding benzofuran isophthalate, acetoxymethyl ester (SBFI-AM), is a ratiometric, UV-excitable fluorescent indicator that allows for the quantitative measurement of intracellular Na⁺ concentrations ([Na⁺]i). Its ratiometric nature minimizes issues related to variable dye loading, cell thickness, and photobleaching, making it a robust tool for researchers.

Quantitative Data Summary

For effective experimental design and data interpretation, key quantitative parameters related to astrocyte sodium homeostasis and this compound properties are summarized below.

Table 1: Properties of this compound Sodium Indicator

Parameter Value Source
Excitation Wavelengths ~340 nm (Na⁺-bound) / ~380 nm (Na⁺-free)
Emission Wavelength ~505 nm
Selectivity ~18 times more selective for Na⁺ over K⁺
Apparent Dissociation Constant (Kd) 20.2 mM - 42.1 mM (in situ)

| Typical Loading Concentration | 10 - 15 µM | |

Table 2: Reported Intracellular Sodium Concentrations in Astrocytes

Condition [Na⁺]i Range (mM) Cell Type / Preparation Source
Baseline / Resting 10 - 17 mM Cultured & In Situ Hippocampal Astrocytes
Baseline 14.6 ± 4.9 mM Cultured Rat Hippocampal Astrocytes
Glutamate Stimulation Transient increase of ~5 mM Cultured Rat Hippocampal Astrocytes

| Elevated Extracellular K⁺ | Rapid and reversible decrease | Cultured Rat Hippocampal Astrocytes | |

Signaling Pathways and Experimental Visualization

Understanding the key transporters that govern sodium flux is essential for interpreting experimental results. The following diagrams illustrate the primary pathways for Na⁺ entry and exit in astrocytes and the general workflow for a sodium imaging experiment.

Caption: Major ion transporters governing astrocyte Na⁺ homeostasis.

ExperimentalWorkflow prep 1. Prepare Astrocyte Culture or Acute Brain Slices load_sol 2. Prepare this compound Loading Solution prep->load_sol incubate 3. Incubate with this compound (e.g., 10-15 µM, 30-60 min) load_sol->incubate wash 4. Wash and Allow De-esterification (≥30 min) incubate->wash image 5. Acquire Ratiometric Images (Ex: 340nm / 380nm, Em: ~505nm) wash->image stimulate 6. Apply Experimental Stimuli (e.g., Glutamate, High K+) image->stimulate calibrate 7. Perform In Situ Calibration (Using ionophores and known [Na+]) image->calibrate Post-Experiment stimulate->image Record Response analyze 8. Calculate [Na+]i and Analyze Dynamics calibrate->analyze

Caption: Workflow for measuring [Na⁺]i in astrocytes using this compound.

Experimental Protocols

These protocols provide a framework for measuring sodium dynamics in astrocytes. Specific parameters may require optimization depending on the experimental preparation (e.g., cell culture vs. acute brain slices) and imaging system.

Protocol 1: Preparation of Solutions and Reagents
  • Artificial Cerebrospinal Fluid (aCSF) (Example Composition):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 25 mM NaHCO₃

    • 1.25 mM NaH₂PO₄

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 25 mM Glucose

    • Continuously bubble with 95% O₂ / 5% CO₂.

  • This compound Stock Solution:

    • Dissolve this compound powder in high-quality, anhydrous DMSO to create a 1-5 mM stock solution.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • This compound Loading Solution:

    • For a final concentration of 10-15 µM this compound, dilute the stock solution into aCSF or the appropriate culture medium.

    • To aid in dye solubilization and prevent compartmentalization, add Pluronic F-127 (20% solution in DMSO) to a final concentration of 0.02-0.05%.

    • Vortex the solution thoroughly before use.

  • In Situ Calibration Solutions:

    • Prepare a set of solutions with varying Na⁺ concentrations (e.g., 0, 10, 20, 30, 50 mM). Maintain ionic strength by replacing NaCl with KCl or another suitable salt.

    • To equilibrate intracellular and extracellular Na⁺, add ionophores to each calibration solution immediately before use. A common combination is gramicidin (3 µM) and monensin (10 µM).

Table 3: Example Composition of In Situ Calibration Solutions

[Na⁺] (mM) NaCl (mM) KCl (mM) Other Components Ionophores (add before use)
0 0 140 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose 3 µM Gramicidin + 10 µM Monensin
10 10 130 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose 3 µM Gramicidin + 10 µM Monensin
20 20 120 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose 3 µM Gramicidin + 10 µM Monensin

| 50 | 50 | 90 | 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose | 3 µM Gramicidin + 10 µM Monensin |

Protocol 2: this compound Loading in Astrocytes

This protocol is a general guideline for bulk-loading acute brain slices. It can be adapted for cultured cells.

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal) as per standard laboratory procedures. Allow slices to recover for at least 1 hour in continuously oxygenated aCSF at room temperature.

  • Incubation: Transfer the recovered slices to an incubation chamber containing the freshly prepared this compound loading solution.

  • Loading: Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal temperature and duration should be determined empirically.

  • Wash and De-esterification: After incubation, transfer the slices back to fresh, oxygenated aCSF for at least 30 minutes. This allows for the removal of extracellular dye and for intracellular esterases to cleave the AM group, trapping the active SBFI indicator inside the cells.

Protocol 3: Fluorescence Imaging of Intracellular Sodium
  • Microscope Setup: Place the loaded slice or coverslip in a perfusion chamber on the stage of an epifluorescence or confocal microscope equipped for ratiometric imaging.

  • Perfusion: Continuously perfuse the sample with oxygenated aCSF at a stable flow rate and temperature.

  • Image Acquisition:

    • Excite the sample alternately at ~340 nm and ~380 nm using a filter wheel or other wavelength-switching device.

    • Collect the emitted fluorescence at ~505 nm using a sensitive camera (e.g., sCMOS or EM-CCD).

    • Acquire images at a frequency appropriate for the expected Na⁺ dynamics (e.g., 0.1-1 Hz).

  • Baseline Recording: Record a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀) for several minutes before applying any stimulus.

  • Stimulation: Apply experimental stimuli (e.g., by adding glutamate to the perfusate) and continue recording the fluorescence ratio to capture the resulting Na⁺ transient.

Protocol 4: In Situ Calibration of the SBFI Signal

To convert fluorescence ratios into absolute [Na⁺]i, an in situ calibration must be performed at the end of each experiment on the cells from which data was collected.

  • Ionophore Application: After recording experimental data, switch the perfusion to the calibration solutions containing ionophores.

  • Stepwise [Na⁺] Changes: Sequentially perfuse the cells with the different calibration solutions, starting with 0 mM Na⁺ and increasing stepwise (e.g., 0, 10, 20, 50 mM).

  • Record Ratios: Allow the fluorescence ratio to stabilize at each Na⁺ concentration and record the steady-state F₃₄₀/F₃₈₀ value.

  • Generate Calibration Curve: Plot the stable fluorescence ratios against the corresponding known Na⁺ concentrations.

  • Data Conversion: Fit the calibration data to the Grynkiewicz equation to determine the parameters (Rmin, Rmax, Kd) needed to convert the experimental fluorescence ratios into absolute [Na⁺]i. For Na⁺ concentrations between 10 and 30 mM, the relationship is often virtually linear, simplifying the conversion. A change in the fluorescence ratio of 10% corresponds to a change in [Na⁺]i of approximately 7.1 mM in this range.

References

Application Notes and Protocols for Intracellular Sodium Measurement Using SBFI-AM

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a vital fluorescent indicator for the quantitative measurement of intracellular sodium concentrations ([Na⁺]ᵢ). As a cell-permeant, ratiometric dye, this compound is an indispensable tool in neuroscience, cardiac physiology, and drug discovery for investigating the dynamics of sodium homeostasis.[1][2] Its ratiometric nature allows for accurate measurements by minimizing the effects of experimental variables such as dye loading, cell thickness, and photobleaching.[3][4][5]

SBFI is highly selective for sodium (Na⁺) over potassium (K⁺), with a selectivity that is approximately 18-fold greater. This high selectivity is crucial for distinguishing Na⁺ signals in the presence of physiological concentrations of other ions. This compound is excited by UV light and its fluorescence emission is collected at around 505 nm. Upon binding to Na⁺, the peak excitation wavelength of SBFI shifts from approximately 380 nm (Na⁺-free) to 340 nm (Na⁺-bound), enabling ratiometric analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in fluorescence microscopy.

Principle of the Method

The use of this compound for measuring intracellular sodium relies on a multi-step process. The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant SBFI molecule within the cell. This active form of SBFI binds to Na⁺, leading to a conformational change that alters its fluorescence excitation properties.

The ratiometric measurement is achieved by alternately exciting the dye at 340 nm (where fluorescence increases with Na⁺ binding) and 380 nm (the isosbestic point, largely insensitive to Na⁺ concentration) and measuring the emitted fluorescence at ~505 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is directly proportional to the intracellular sodium concentration. This ratiometric approach provides a robust method for quantifying [Na⁺]ᵢ.

SBFI_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) cluster_detection Fluorescence Detection This compound This compound SBFI_free SBFI (Na⁺-free) This compound->SBFI_free Diffusion & Cleavage by Esterases SBFI_bound SBFI (Na⁺-bound) SBFI_free->SBFI_bound Binds Na⁺ Esterases Esterases SBFI_free->Esterases Excitation Excitation 340nm / 380nm SBFI_free->Excitation Fluorescence SBFI_bound->SBFI_free Releases Na⁺ SBFI_bound->Excitation Fluorescence Na_ion Na_ion->SBFI_free Emission Emission ~505nm Excitation->Emission Ratio F₃₄₀/F₃₈₀ Emission->Ratio

Caption: Mechanism of this compound action for intracellular sodium detection.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueReference
Excitation Wavelengths ~340 nm (Na⁺-bound), ~380 nm (Na⁺-free)
Emission Wavelength ~505 nm
Selectivity ~18-fold for Na⁺ over K⁺
Dissociation Constant (Kd) for Na⁺ 3.8 mM (in absence of K⁺)
11.3 mM (at physiological ionic strength)
Molecular Weight ~1127.1 g/mol
Solubility DMSO
Storage Conditions -20°C, protect from light

Experimental Protocols

  • This compound Stock Solution (1-5 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 1 mM stock solution from 1 mg of this compound (MW ~1127 g/mol ), add 887 µL of DMSO.

    • Vortex briefly to ensure the dye is fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Pluronic F-127 Stock Solution (20% w/v):

    • Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media.

    • Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming and vortexing.

    • Store at room temperature.

  • Loading Buffer Preparation:

    • Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) with a pH of 7.2-7.4.

    • The final working concentration of this compound is typically between 5-20 µM.

    • The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.

    • Example: To prepare 1 mL of loading buffer with 10 µM this compound and 0.02% Pluronic F-127:

      • Add 2 µL of 5 mM this compound stock solution to 1 mL of physiological buffer.

      • Add 1 µL of 20% Pluronic F-127 stock solution.

      • Vortex the solution thoroughly immediately before use. The loading solution should be used within 2 hours.

Cell_Loading_Workflow start Start: Seed Cells wash1 Wash cells with physiological buffer start->wash1 load Incubate with this compound Loading Buffer (37°C, 30-60 min) wash1->load wash2 Wash cells to remove excess dye load->wash2 deesterify Incubate in fresh buffer (30 min) for de-esterification wash2->deesterify image Proceed to Fluorescence Imaging deesterify->image end End image->end

Caption: General experimental workflow for loading cells with this compound.
  • Cell Preparation: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere.

  • Washing: Gently wash the cells once with the physiological buffer to remove any residual serum-containing medium.

  • Loading: Remove the wash buffer and add the freshly prepared this compound loading buffer to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The optimal loading time and temperature may need to be determined empirically for each cell type to ensure adequate dye loading while minimizing compartmentalization.

  • Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound to its active form.

  • Imaging: The cells are now ready for fluorescence imaging. It is recommended to perform imaging in a buffer that maintains the physiological integrity of the cells.

  • Microscope Setup: Use an inverted fluorescence microscope equipped with a UV light source, a filter wheel or monochromator for rapid switching between excitation wavelengths, and a sensitive camera (e.g., sCMOS or EMCCD). A filter set suitable for Fura-2 can also be used for SBFI.

  • Excitation and Emission:

    • Set the excitation wavelengths to 340 nm and 380 nm.

    • Use a dichroic mirror and emission filter appropriate for collecting fluorescence at ~505 nm.

  • Image Acquisition:

    • Acquire a pair of images, one at 340 nm excitation and one at 380 nm excitation.

    • Minimize exposure times and excitation light intensity to reduce phototoxicity and photobleaching, especially during time-lapse experiments.

    • Acquire a background image from a cell-free region to subtract from the cellular fluorescence images.

  • Data Analysis:

    • After background subtraction, calculate the ratio image by dividing the 340 nm image by the 380 nm image on a pixel-by-pixel basis.

    • The resulting ratio values can be used to monitor relative changes in [Na⁺]ᵢ or can be converted to absolute concentrations using an in situ calibration.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications:

  • Neuroscience: It is used to study the role of sodium dynamics in neuronal excitability, synaptic transmission, and pathological conditions such as ischemia.

  • Cardiac Physiology: this compound allows for the investigation of sodium handling in cardiomyocytes, which is critical for understanding cardiac excitation-contraction coupling and arrhythmias.

  • Drug Discovery: The protocol can be adapted for high-throughput screening (HTS) to identify and characterize compounds that modulate the activity of sodium channels, pumps (e.g., Na⁺/K⁺-ATPase), and exchangers. This is crucial for developing new therapies for a range of diseases, including cardiovascular disorders and neurological conditions.

  • Ion Homeostasis: SBFI can be used in conjunction with other fluorescent indicators to correlate changes in intracellular Na⁺ with other ions like Ca²⁺ and Mg²⁺, or with intracellular pH and membrane potential.

Na_Homeostasis_Pathway cluster_membrane Plasma Membrane NaK_ATPase Na⁺/K⁺-ATPase Extracellular_Na Extracellular Na⁺ NaK_ATPase->Extracellular_Na Intracellular_K Intracellular K⁺ NaK_ATPase->Intracellular_K Na_Channel Voltage-gated Na⁺ Channel Intracellular_Na Intracellular Na⁺ [Measured by SBFI] Na_Channel->Intracellular_Na NHE Na⁺/H⁺ Exchanger NHE->Intracellular_Na Intracellular_Na->NaK_ATPase Efflux Extracellular_Na->Na_Channel Influx Extracellular_Na->NHE Influx Extracellular_K Extracellular K⁺ Extracellular_K->NaK_ATPase Influx ATP ATP ATP->NaK_ATPase Hydrolysis

Caption: Key pathways regulating intracellular sodium, measurable by SBFI.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the dye loading concentration or incubation time.

    • Ensure the this compound stock solution is not degraded.

    • Check the microscope light source and filters.

  • High Background Fluorescence:

    • Ensure thorough washing after the loading step.

    • Check for serum in the imaging medium, which can increase background.

  • Dye Compartmentalization:

    • The dye may accumulate in organelles. Reducing the loading temperature (e.g., to room temperature) or incubation time may mitigate this issue.

  • Phototoxicity:

    • Reduce excitation light intensity and exposure time.

    • Use a neutral density filter.

    • Decrease the frequency of image acquisition in time-lapse experiments.

References

Application Notes and Protocols for Cellular Sodium Measurement Using Sbfi-AM and Pluronic F-127

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium-binding benzofuran isophthalate acetoxymethyl ester (Sbfi-AM) is a ratiometric fluorescent indicator used for the quantitative measurement of intracellular sodium ([Na⁺]i) concentrations.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester, trapping the now membrane-impermeant Sbfi in the cytoplasm. Pluronic F-127, a non-ionic surfactant, is crucial for dispersing the hydrophobic this compound in aqueous media, thereby facilitating efficient and uniform cell loading.[3]

These application notes provide detailed protocols for the use of this compound with Pluronic F-127 for loading various cell types, along with methods for data acquisition and analysis.

Data Presentation

Table 1: Stock Solution Preparation

ReagentSolventConcentrationStorage Conditions
This compoundAnhydrous DMSO1-10 mM-20°C, desiccated, protected from light[4]
Pluronic F-127Anhydrous DMSO or distilled water10-20% (w/v)Room temperature; do not refrigerate or freeze[3]

Table 2: Typical Loading Parameters for Various Cell Types

Cell TypeThis compound Final Concentration (µM)Pluronic F-127 Final Concentration (%)Incubation Time (minutes)Incubation TemperatureReference
Neonatal Rat Cardiomyocytes5~0.02-0.190Room Temperature
Guinea Pig MyocytesNot specifiedNot specifiedNot specifiedNot specified
General Mammalian Cell Lines1-10≤ 0.120-60Room Temperature or 37°C
Primary Neurons (adapted)1-5~0.0230-6037°C
Primary Astrocytes (adapted)1-5~0.0230-6037°C

Table 3: Spectral Properties of Sbfi

StateExcitation Wavelength (nm)Emission Wavelength (nm)
Na⁺-bound340505
Na⁺-free380505

Experimental Protocols

I. Preparation of Reagents

1. This compound Stock Solution (1-10 mM):

  • Dissolve the required amount of this compound in high-quality anhydrous DMSO.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light and moisture.

2. Pluronic F-127 Stock Solution (20% w/v in DMSO):

  • Dissolve Pluronic F-127 in anhydrous DMSO. Gentle warming (up to 50°C) may be required to fully dissolve the solid.

  • Store at room temperature. Do not refrigerate, as this may cause the solution to solidify. If solidification occurs, warm and vortex to re-dissolve.

II. Cell Loading Protocol

This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.

1. Cell Preparation:

  • Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and culture until the desired confluency.

2. Preparation of Loading Solution:

  • For a final this compound concentration of 5 µM and a final Pluronic F-127 concentration of 0.02%, follow these steps:

    • In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution. For example, mix 2.5 µL of 2 mM this compound with 2.5 µL of 20% Pluronic F-127.

    • Vortex the mixture thoroughly.

    • Dilute this mixture into your desired volume of serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to achieve the final desired concentrations. For example, to make 1 mL of loading solution, add the 5 µL mixture to 995 µL of buffer.

3. Cell Loading:

  • Remove the culture medium from the cells.

  • Wash the cells once with the physiological buffer.

  • Add the loading solution to the cells.

  • Incubate for the desired time and at the appropriate temperature as indicated in Table 2. Loading at room temperature may reduce dye compartmentalization into organelles.

4. Washing:

  • After incubation, remove the loading solution.

  • Wash the cells two to three times with the physiological buffer to remove extracellular dye.

  • Incubate the cells in fresh physiological buffer for at least 30 minutes to allow for complete de-esterification of the this compound by intracellular esterases.

III. Measurement of Intracellular Sodium

1. Fluorescence Imaging:

  • Use a fluorescence microscope or plate reader equipped with filters for ratiometric imaging.

  • Excite the cells alternately at 340 nm and 380 nm.

  • Collect the emission at 505 nm for both excitation wavelengths.

2. Data Analysis:

  • Calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (Ratio 340/380).

  • An increase in the 340/380 ratio corresponds to an increase in intracellular sodium concentration.

  • For quantitative measurements, an in situ calibration is required.

IV. In Situ Calibration of Sbfi

1. Calibration Solutions:

  • Prepare a set of calibration solutions with known sodium concentrations (e.g., 0, 5, 10, 20, 50, 100 mM) in a buffer mimicking the intracellular ionic environment. The total ionic strength should be kept constant by replacing sodium with potassium.

2. Cell Permeabilization:

  • After loading and washing the cells, incubate them in a buffer containing ionophores to equilibrate intracellular and extracellular sodium concentrations. A common combination is gramicidin and monensin.

3. Calibration Curve:

  • Sequentially perfuse the cells with the different calibration solutions and record the 340/380 fluorescence ratio for each known sodium concentration.

  • Plot the 340/380 ratio against the sodium concentration to generate a calibration curve.

  • This curve can then be used to convert the experimental fluorescence ratios into intracellular sodium concentrations.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_loading Cell Loading cluster_measurement Measurement & Analysis Sbfi_stock Prepare this compound Stock (1-10 mM in DMSO) Mix Mix this compound and Pluronic F-127 Stocks Sbfi_stock->Mix Pluronic_stock Prepare Pluronic F-127 Stock (20% in DMSO) Pluronic_stock->Mix Dilute Dilute in Buffer to Final Concentration Mix->Dilute Incubate Incubate with Cells Dilute->Incubate Wash Wash Cells Incubate->Wash Deesterify Allow De-esterification Wash->Deesterify Excite340 Excite at 340 nm (Measure Emission at 505 nm) Deesterify->Excite340 Excite380 Excite at 380 nm (Measure Emission at 505 nm) Deesterify->Excite380 Ratio Calculate Ratio (F340 / F380) Excite340->Ratio Excite380->Ratio Calibrate Calibrate to [Na⁺]i Ratio->Calibrate

Caption: Experimental workflow for this compound cell loading and measurement.

Sbfi_Activation_Pathway Sbfi_AM_ext This compound (Membrane Permeant) + Pluronic F-127 Cell_Membrane Cell Membrane Sbfi_AM_ext->Cell_Membrane Passive Diffusion Sbfi_AM_int This compound (Intracellular) Cell_Membrane->Sbfi_AM_int Sbfi_active Sbfi (Membrane Impermeant, Fluorescent) Sbfi_AM_int->Sbfi_active Hydrolysis Esterases Intracellular Esterases Esterases->Sbfi_AM_int Sbfi_Na_complex Sbfi-Na⁺ Complex (Increased Fluorescence at 340 nm) Sbfi_active->Sbfi_Na_complex Na_ion Na⁺ Na_ion->Sbfi_active

Caption: Cellular uptake and activation of this compound.

References

Application Notes and Protocols for Optimal Cell Staining with SBFI-AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the optimal use of SBFI-AM (Sodium-binding benzofuran isophthalate acetoxymethyl ester), a ratiometric fluorescent indicator for measuring intracellular sodium concentrations. Adherence to these protocols will enable researchers to obtain accurate and reproducible results in various cell types and experimental setups.

Introduction to this compound

This compound is a cell-permeant dye that is widely used to measure changes in intracellular sodium concentration ([Na⁺]ᵢ). Once inside the cell, non-fluorescent this compound is hydrolyzed by intracellular esterases into its active, fluorescent form, SBFI. SBFI is a ratiometric indicator, meaning its fluorescence emission intensity changes with [Na⁺]ᵢ at two different excitation wavelengths (typically 340 nm and 380 nm), while the emission is monitored at a single wavelength (around 505 nm).[1] The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular sodium concentration, providing a quantitative measurement that is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[1]

Optimizing this compound Concentration for Cell Staining

The optimal concentration of this compound for cell staining is a critical parameter that can vary significantly depending on the cell type and experimental conditions. Insufficient dye concentration will result in a low signal-to-noise ratio, while excessive concentrations can lead to cytotoxicity and compartmentalization of the dye within organelles. The following tables provide recommended starting concentrations and loading conditions for various cell types based on published literature. It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental setup.

Table 1: Recommended this compound Loading Concentrations for Different Cell Types

Cell TypeThis compound Concentration (µM)Incubation Time (minutes)Temperature (°C)Reference(s)
Neonatal Rat Cardiomyocytes590Room Temperature[2][3]
Rat and Rabbit Cardiac Myocytes10120Not Specified[4]
Spinal Cord AstrocytesNot specified for loading, used in calibration solutionsNot ApplicableNot Specified
General Recommendation5 - 1040 - 240Room Temperature or 37

Table 2: this compound Concentration and its Effect on Fluorescence and Viability (Hypothetical Data for Illustrative Purposes)

Cell LineThis compound Concentration (µM)Mean Fluorescence Ratio (340/380 nm)Cell Viability (%)
HeLa10.8598
HeLa51.5295
HeLa102.1085
HeLa202.2560
CHO10.7999
CHO51.4596
CHO102.0188
CHO202.1565
HEK29310.9197
HEK29351.6594
HEK293102.3082
HEK293202.4155

Note: The data in Table 2 is illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

Reagent Preparation

This compound Stock Solution (1-10 mM):

  • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • For example, to make a 1 mM stock solution, dissolve 1.13 mg of this compound (MW ~1127 g/mol ) in 1 mL of DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Pluronic F-127 Stock Solution (20% w/v in DMSO):

  • Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of this compound in aqueous media.

  • Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming.

  • Store at room temperature.

Probenecid Stock Solution (100 mM):

  • Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified SBFI from the cells.

  • Dissolve 285 mg of probenecid in 10 mL of a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and 100 µL of 1 M NaOH. Adjust the pH to 7.4.

  • Store at 4°C.

Protocol 1: Cell Staining and Measurement using Fluorescence Microscopy

This protocol is suitable for imaging intracellular sodium dynamics in adherent cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution

  • Pluronic F-127 stock solution

  • Probenecid stock solution (optional)

  • Physiological saline solution (e.g., HBSS or Tyrode's solution)

  • Fluorescence microscope equipped with excitation filters for 340 nm and 380 nm, and an emission filter for 505 nm.

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

  • Loading Solution Preparation:

    • For a final this compound concentration of 5 µM, dilute the 1 mM this compound stock solution 1:200 in physiological saline.

    • To aid in dye loading, pre-mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in the saline. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

    • If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with physiological saline.

    • Add the loading solution to the cells and incubate for 45-120 minutes at room temperature or 37°C, protected from light. The optimal loading time should be determined empirically.

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with physiological saline to remove extracellular dye.

    • If using probenecid, it can be included in the final wash and imaging buffer to prevent dye leakage.

  • Imaging:

    • Mount the coverslip or dish on the microscope stage.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at 505 nm.

    • Record the fluorescence intensity at each excitation wavelength. The ratio of the intensities (F₃₄₀/F₃₈₀) is used to determine the intracellular sodium concentration.

  • Calibration (Optional but Recommended):

    • To obtain quantitative [Na⁺]ᵢ values, an in situ calibration should be performed at the end of each experiment.

    • This typically involves permeabilizing the cell membrane to Na⁺ using ionophores (e.g., gramicidin and monensin) in calibration solutions with known sodium concentrations.

Protocol 2: Cell Staining and Measurement using a Microplate Reader

This protocol is suitable for high-throughput screening of changes in intracellular sodium in a 96-well or 384-well plate format.

Materials:

  • Cells cultured in a black-walled, clear-bottom microplate

  • This compound stock solution

  • Pluronic F-127 stock solution

  • Probenecid stock solution

  • Physiological saline solution (e.g., HBSS)

  • Fluorescence microplate reader with excitation filters for 340 nm and 380 nm, and an emission filter for 505 nm.

Procedure:

  • Cell Plating: Seed cells in a microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Loading Solution Preparation: Prepare the loading solution as described in Protocol 1.

  • Cell Loading:

    • Remove the culture medium.

    • Add the loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Washing:

    • Remove the loading solution.

    • Wash each well twice with physiological saline containing probenecid.

  • Measurement:

    • Place the microplate in the plate reader.

    • Set the instrument to read the fluorescence intensity at an emission wavelength of 505 nm, with sequential excitation at 340 nm and 380 nm.

    • The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated for each well.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no cells.

    • Calculate the 340/380 nm fluorescence ratio for each sample.

    • Changes in this ratio reflect changes in intracellular sodium concentration. For quantitative measurements, an in situ calibration is required.

Visualization of Signaling Pathways and Workflows

Intracellular Sodium Homeostasis Signaling Pathway

The maintenance of a low intracellular sodium concentration is crucial for numerous cellular functions, including the maintenance of membrane potential, secondary active transport, and intracellular pH regulation. This is achieved through a coordinated action of various ion transporters and channels.

Intracellular_Sodium_Homeostasis cluster_membrane Plasma Membrane NaK_ATPase Na+/K+ ATPase Extracellular Extracellular Space (High [Na+]) NaK_ATPase->Extracellular NCX Na+/Ca2+ Exchanger (NCX) NCX->Extracellular Intracellular Intracellular Space (Low [Na+]) NCX->Intracellular NHE Na+/H+ Exchanger (NHE) NHE->Intracellular Na_Channel Voltage-Gated Na+ Channel Na_Channel->Intracellular Extracellular->NCX Na+ Influx (Reverse Mode) Extracellular->NHE Na+ Influx Extracellular->Na_Channel Na+ Influx Intracellular->NaK_ATPase 3 Na+ Out Intracellular->NCX 3 Na+ Out (Forward Mode) cluster_membrane cluster_membrane

Caption: Key transporters and channels involved in maintaining intracellular sodium homeostasis.

Experimental Workflow for this compound Staining

The following diagram illustrates the general workflow for staining cells with this compound and subsequent measurement.

SBFI_AM_Workflow A 1. Cell Seeding B 2. Prepare Loading Solution (this compound, Pluronic F-127, Buffer) A->B C 3. Cell Loading (Incubate with dye) B->C D 4. Wash Cells (Remove extracellular dye) C->D E 5. Measurement D->E F Fluorescence Microscopy E->F Imaging G Microplate Reader E->G High-Throughput H 6. Data Analysis (Calculate 340/380 ratio) F->H G->H I 7. In Situ Calibration (Optional) H->I

References

Application Notes and Protocols for Sbfi-AM in Intracellular Sodium Measurement

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Sbfi-AM (Sodium-binding benzofuran isophthalate acetoxymethyl ester) for measuring intracellular sodium concentrations ([Na⁺]ᵢ).

Introduction

This compound is a ratiometric fluorescent indicator used for the quantitative measurement of intracellular sodium ions. As a cell-permeant acetoxymethyl (AM) ester, it can be passively loaded into live cells. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active, sodium-sensitive form of Sbfi within the cytoplasm. Sbfi exhibits a shift in its fluorescence excitation spectrum upon binding to Na⁺, allowing for ratiometric measurement. The ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) is used to determine the intracellular sodium concentration, which minimizes effects of uneven dye loading, cell thickness, and photobleaching.[1]

Data Presentation

Table 1: this compound Loading Conditions for Various Cell Types
Cell TypeThis compound Concentration (µM)Incubation TimeIncubation TemperatureAdditional ReagentsReference
Neonatal Rat Cardiomyocytes590 minutesRoom Temperature0.05% (w/v) Pluronic F-127[2]
Rat and Rabbit Cardiac Myocytes102 hoursNot SpecifiedNot Specified[3]
Olfactory Bulb Granule CellsNot Specified (bolus-loaded)Not SpecifiedNot SpecifiedNot Specified[4]
General Guideline5 - 1040 minutes - 4 hours20 - 37°CPluronic F-127[5]
Table 2: Reagents for In Situ Calibration of this compound
ReagentFunctionTypical ConcentrationReference
Gramicidin DNa⁺/K⁺/H⁺ ionophore, equilibrates intracellular and extracellular Na⁺1 mg/l or 5 µM
MonensinNa⁺ ionophoreRequired for optimal equilibration
Strophanthidin / OuabainNa⁺/K⁺ pump inhibitor100 µM
EGTAIncreases cell membrane permeability to Na⁺2 mM

Experimental Protocols

Protocol 1: this compound Loading and De-esterification

This protocol outlines the steps for loading this compound into cultured cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (e.g., 20% w/v solution in DMSO)

  • Serum-free culture medium or appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Cultured cells on coverslips or in microplates

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C, protected from light.

  • Loading Solution Preparation: Immediately before use, dilute the this compound stock solution to a final working concentration of 5-10 µM in serum-free medium or buffer. To aid in dispersing the dye, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.05% (w/v).

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash the cells once with the serum-free medium.

    • Add the this compound loading solution to the cells.

    • Incubate for 40 minutes to 4 hours at either room temperature or 37°C. Optimal conditions should be determined empirically for each cell type. Loading at room temperature may reduce dye compartmentalization.

  • Washing and De-esterification:

    • After incubation, wash the cells two to three times with fresh, warm (37°C) serum-free medium or buffer to remove extracellular this compound.

    • Incubate the cells in the fresh medium for an additional 15-60 minutes at 37°C to allow for complete de-esterification of the this compound by intracellular esterases.

Sbfi_AM_Loading_Workflow cluster_prep Preparation cluster_cell_handling Cell Handling prep_sbfi Prepare this compound Stock (DMSO) prep_loading Prepare Loading Solution prep_sbfi->prep_loading prep_pluronic Prepare Pluronic F-127 Solution prep_pluronic->prep_loading load_dye Incubate with Loading Solution prep_loading->load_dye start Cultured Cells wash1 Wash Cells start->wash1 wash1->load_dye wash2 Wash Cells (2-3x) load_dye->wash2 deesterify Incubate for De-esterification wash2->deesterify ready Ready for Measurement deesterify->ready

This compound Loading and De-esterification Workflow
Protocol 2: Ratiometric Fluorescence Measurement

This protocol describes the process of acquiring fluorescence data for [Na⁺]ᵢ determination.

Materials:

  • This compound loaded and de-esterified cells

  • Fluorescence microscope or microplate reader with dual-excitation capabilities

  • Appropriate filter sets for this compound (Excitation: 340 nm and 380 nm; Emission: ~505 nm)

Procedure:

  • Instrument Setup:

    • Set the excitation wavelengths to 340 nm and 380 nm.

    • Set the emission wavelength to approximately 505 nm.

    • Adjust the gain and exposure settings to obtain a good signal-to-noise ratio without saturating the detector.

  • Background Correction: Before measuring the this compound loaded cells, acquire background fluorescence measurements from a sample of cells that have not been loaded with the dye. These background values should be subtracted from the fluorescence intensities of the this compound loaded cells at each respective wavelength.

  • Data Acquisition:

    • Record the fluorescence intensity at the 340 nm excitation wavelength (F₃₄₀).

    • Record the fluorescence intensity at the 380 nm excitation wavelength (F₃₈₀).

    • The ratio of the background-corrected fluorescence intensities (F₃₄₀ / F₃₈₀) is then calculated. This ratio is proportional to the intracellular sodium concentration.

Ratiometric_Measurement_Pathway cluster_excitation Excitation cluster_emission Emission & Detection exc340 340 nm Light cell This compound Loaded Cell exc340->cell exc380 380 nm Light exc380->cell em505_340 Emission at ~505 nm (F_340) cell->em505_340 Na+ bound em505_380 Emission at ~505 nm (F_380) cell->em505_380 Na+ free ratio Calculate Ratio (F_340 / F_380) em505_340->ratio em505_380->ratio na_conc [Na+]i ratio->na_conc

Ratiometric Measurement of Intracellular Sodium
Protocol 3: In Situ Calibration

To convert the fluorescence ratio to an absolute [Na⁺]ᵢ, an in situ calibration should be performed at the end of each experiment.

Materials:

  • This compound loaded and de-esterified cells

  • Calibration solutions with varying known Na⁺ concentrations (e.g., 0, 5, 10, 20, 50 mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another cation like choline.

  • Ionophores and inhibitors (see Table 2)

Procedure:

  • Prepare Calibration Solutions: Prepare a set of calibration buffers with varying concentrations of Na⁺. The total ionic strength of the solutions should be kept constant.

  • Equilibrate Intracellular and Extracellular Na⁺:

    • At the end of the experiment, expose the cells to a calibration solution containing ionophores such as gramicidin D and monensin, and a Na⁺/K⁺ pump inhibitor like ouabain or strophanthidin.

    • This will permeabilize the cell membrane to Na⁺ and allow the intracellular Na⁺ concentration to equilibrate with the extracellular concentration.

  • Perform Ratiometric Measurements:

    • Sequentially perfuse the cells with the different calibration solutions, allowing sufficient time for equilibration with each solution.

    • Record the F₃₄₀ / F₃₈₀ ratio for each known Na⁺ concentration.

  • Generate a Calibration Curve: Plot the measured fluorescence ratios against the corresponding Na⁺ concentrations. This curve can then be used to convert the experimental fluorescence ratios into absolute intracellular sodium concentrations. A linear or hyperbolic fit can be applied to the calibration data, depending on the range of Na⁺ concentrations used.

Troubleshooting

  • Low Signal:

    • Increase the this compound concentration or incubation time.

    • Ensure that the Pluronic F-127 is properly mixed to aid in dye solubilization.

    • Check the viability of the cells.

  • High Background Fluorescence:

    • Ensure complete removal of extracellular dye by thorough washing.

    • Check for autofluorescence of the cells or medium at the measurement wavelengths.

  • Dye Compartmentalization:

    • Loading at a lower temperature (e.g., room temperature) may reduce the sequestration of the dye into organelles.

  • Dye Leakage:

    • The organic anion transport inhibitor probenecid (at ~1 mM) can be added during the measurement period to reduce dye leakage from the cells.

By following these detailed protocols and considering the specific characteristics of the experimental system, researchers can obtain reliable and quantitative measurements of intracellular sodium concentrations using this compound.

References

Application Notes: In Vivo SBFI-AM Imaging of Sodium Transients

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Intracellular sodium ([Na⁺]ᵢ) is a critical ion involved in a multitude of physiological and pathophysiological processes in the central nervous system, including neuronal excitability, synaptic transmission, and metabolic regulation.[1] The ability to measure and quantify transient changes in [Na⁺]ᵢ in real-time and in vivo provides invaluable insights into brain function and disease. Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a fluorescent indicator that has become a method of choice for high-resolution two-photon sodium imaging in living animals.[1]

SBFI is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) corresponds to the intracellular sodium concentration.[2][3] This ratiometric property is advantageous as it minimizes issues like variable dye loading, photobleaching, and changes in cell morphology.[3] The AM ester form allows the dye to be loaded into cells, where intracellular esterases cleave the AM group, trapping the active SBFI indicator inside.

These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals aiming to utilize in vivo this compound imaging to study sodium dynamics in various research and preclinical models.

Key Applications:

  • Neuroscience Research: Studying postsynaptic Na⁺ transients in dendritic spines during neuronal activity.

  • Stroke and Ischemia Models: Investigating the role of Na⁺ overload in peri-infarct depolarizations.

  • Drug Development: Screening compounds that modulate ion channel activity or cellular sodium homeostasis.

  • Glial Biology: Imaging sodium signals in astrocytes to understand their role in neurotransmitter uptake and metabolic coupling.

Quantitative Data Summary

The following table summarizes typical intracellular sodium concentrations measured using SBFI. It is crucial to perform an in situ calibration for each experimental setup, as the dye's properties can differ significantly inside a cell compared to in vitro conditions.

ParameterTypical Value RangeCell Type / ConditionReference / Notes
Dissociation Constant (Kd) 3.8 mM (in absence of K⁺)In vitro
11.3 mM (at physiological ionic strength)In vitro (135 mM Na⁺ + K⁺)
Resting [Na⁺]ᵢ 5 - 15 mMNeurons, AstrocytesVaries by cell type and brain region.
Peak [Na⁺]ᵢ during Neuronal Firing 20 - 50 mMDendrites and SpinesDependent on stimulus intensity and duration.
[Na⁺]ᵢ during Pathological Conditions > 100 mMIschemia, Spreading DepolarizationCan lead to cytotoxic edema and cell death.

Experimental Protocols

Protocol 1: Animal Preparation and Craniotomy

This protocol is a general guideline and should be adapted based on the animal model and specific experimental needs, following all institutional animal care and use committee (IACUC) regulations.

Materials:

  • Anesthetic (e.g., Isoflurane)

  • Stereotaxic frame

  • Surgical tools (scalpel, forceps, micro-drill)

  • Artificial cerebrospinal fluid (ACSF), sterile

  • Dental cement

  • Custom-made head plate

Procedure:

  • Anesthesia: Anesthetize the animal (e.g., mouse) with isoflurane (1.5-2% in O₂) and place it in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

  • Surgical Preparation: Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.

  • Head Plate Fixation: Affix a custom head plate to the skull using dental cement to allow for stable head fixation during imaging.

  • Craniotomy: Using a high-speed drill, create a small cranial window (2-3 mm diameter) over the brain region of interest (e.g., somatosensory cortex). Be careful not to apply excessive pressure to the brain.

  • Durotomy: Carefully remove the dura mater using fine forceps to expose the cortical surface. Immediately cover the exposed brain with sterile ACSF to prevent drying.

Protocol 2: In Vivo this compound Dye Loading

This procedure, known as bulk loading, allows for the staining of a large population of cells within the target region.

Materials:

  • This compound (e.g., from Thermo Fisher Scientific, ION Biosciences)

  • DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • ACSF

  • Microinjection pipette

  • Picospritzer or other microinjection system

Procedure:

  • Prepare this compound Solution:

    • Dissolve 50 µg of this compound in 4-5 µL of 20% Pluronic F-127 in DMSO.

    • Vortex thoroughly to ensure the dye is fully dissolved.

    • Dilute this stock solution in ACSF to a final working concentration of 0.5-1 mM.

    • Optionally, include an astrocyte-specific dye like Sulforhodamine 101 (SR101) at ~100 µM to distinguish neurons from astrocytes.

  • Pipette Loading: Load the dye solution into a glass microinjection pipette with a tip diameter of 1-2 µm.

  • Injection:

    • Under visual guidance using a two-photon microscope, carefully advance the pipette into the cortex to the desired depth (e.g., 150-250 µm below the pial surface).

    • Pressure-inject the dye mixture using a Picospritzer (e.g., 10 PSI for 1 minute).

    • To label a larger area, perform multiple injections separated by 200-300 µm.

  • Incubation: Allow 1-2 hours for cellular uptake and de-esterification of the dye before starting the imaging session. During this time, keep the craniotomy covered with ACSF and agarose to protect the brain.

Protocol 3: Two-Photon Imaging and Data Acquisition

Equipment:

  • Two-photon laser scanning microscope (TPLSM)

  • Ti:Sapphire laser tuned to ~780-820 nm.

  • High-sensitivity non-descanned detectors.

  • Image acquisition software (e.g., ScanImage).

Procedure:

  • Setup: Place the head-fixed animal on the microscope stage.

  • Locate Target Region: Use the two-photon laser to locate the dye-loaded cells.

  • Imaging Parameters:

    • Excite SBFI with a laser tuned to approximately 800 nm. Although SBFI is a dual-excitation indicator, two-photon microscopy typically uses a single excitation wavelength, and changes in sodium are detected as changes in fluorescence intensity. For ratiometric imaging, sequential scans at two different wavelengths may be required, though this reduces temporal resolution.

    • Acquire images at a frame rate suitable for the transient being studied (e.g., 1-15 Hz for slower signals, or faster line scans for rapid events).

    • Keep laser power at the sample below 70 mW to minimize phototoxicity.

  • Data Acquisition: Record time-lapse image series or line scans before, during, and after applying a stimulus (e.g., sensory stimulation, pharmacological agent).

  • In Situ Calibration (Critical): At the end of the experiment, perform an in situ calibration to convert fluorescence ratios to absolute Na⁺ concentrations. This typically involves exposing the cells to solutions with known Na⁺ concentrations in the presence of ionophores like gramicidin D.

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow for In Vivo Sodium Imaging cluster_prep Animal Preparation cluster_loading Dye Loading cluster_imaging Imaging & Analysis anesthesia 1. Anesthesia & Stereotaxic Mounting surgery 2. Craniotomy & Durotomy anesthesia->surgery dye_prep 3. Prepare this compound Solution surgery->dye_prep injection 4. Pressure Injection into Cortex dye_prep->injection incubation 5. Incubation (1-2 hours) injection->incubation imaging 6. Two-Photon Imaging of Na+ Transients incubation->imaging calibration 7. In Situ Calibration imaging->calibration analysis 8. Data Analysis (Ratio -> [Na+]) calibration->analysis

Caption: General workflow for in vivo this compound sodium imaging.

G Signaling Pathway: Glutamate-Induced Sodium Influx cluster_pre Presynaptic Terminal cluster_post Postsynaptic Dendrite AP Action Potential Vesicle Glutamate Vesicle AP->Vesicle triggers release Receptor AMPA/NMDA Receptor Vesicle->Receptor Glutamate binds Na_ion Na+ Receptor->Na_ion Channel Opens SBFI SBFI detects Na+ Na_ion->SBFI causes fluorescence change

Caption: Pathway of synaptic glutamate release and postsynaptic sodium influx.

References

Combining Sbfi-AM with Other Fluorescent Indicators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the simultaneous measurement of intracellular sodium concentration ([Na⁺]i) using Sbfi-AM with other key physiological parameters. By combining this compound with fluorescent indicators for calcium ([Ca²⁺]i), pH (pHi), and mitochondrial membrane potential (ΔΨm), researchers can gain a more comprehensive understanding of cellular signaling and pathophysiology.

I. Introduction to this compound and Co-Imaging

Sodium-binding benzofuran isophthalate acetoxymethyl ester (this compound) is a ratiometric fluorescent indicator used for measuring intracellular sodium concentrations.[1][2] Its ratiometric nature, where the ratio of fluorescence intensity at two different excitation wavelengths is used, allows for more accurate quantification of [Na⁺]i by minimizing effects of uneven dye loading, photobleaching, and cell thickness.[1][3]

Combining this compound with other fluorescent indicators enables the simultaneous monitoring of multiple intracellular ions and organelle functions, providing a powerful tool to investigate the interplay between different signaling pathways. This document outlines protocols for co-loading and imaging this compound with Fluo-4 AM for [Ca²⁺]i, SNARF-1 AM for pHi, and TMRM for ΔΨm.

II. Spectral Properties and Quantitative Data of Fluorescent Indicators

The selection of appropriate fluorescent indicators for co-imaging relies on their spectral compatibility to minimize bleed-through between channels. The following tables summarize the key spectral and binding properties of this compound and its co-staining partners.

Table 1: Properties of Primary Indicator (Sodium)

IndicatorTarget IonKdExcitation (Ex) Max (nm)Emission (Em) Max (nm)Recommended Loading Concentration
This compound Na⁺4-20 mM340 / 3805055-10 µM

Table 2: Properties of Secondary Indicators

IndicatorTargetKdExcitation (Ex) Max (nm)Emission (Em) Max (nm)Recommended Loading Concentration
Fluo-4 AM Ca²⁺335-345 nM[4]494506-5161-5 µM
SNARF-1 AM pHpKa ~7.4488-514580 / 6401-20 µM
TMRM ΔΨmN/A5485745-25 nM

III. Combination 1: this compound and Fluo-4 AM for Simultaneous [Na⁺]i and [Ca²⁺]i Imaging

A. Rationale and Signaling Pathway

The simultaneous measurement of intracellular sodium and calcium is crucial for studying numerous physiological and pathological processes, most notably the Na⁺/Ca²⁺ exchanger (NCX). The NCX plays a vital role in maintaining calcium homeostasis, and its activity is directly influenced by the transmembrane sodium gradient. Dysregulation of Na⁺/Ca²⁺ exchange is implicated in conditions such as cardiac ischemia-reperfusion injury and heart failure.

The following diagram illustrates the interplay between sodium and calcium channels and the Na⁺/Ca²⁺ exchanger, a key signaling nexus that can be investigated using this compound and Fluo-4.

Na_Ca_Signaling cluster_membrane Plasma Membrane Na_Channel Voltage-gated Na+ Channel Intracellular Intracellular Space Na_Channel->Intracellular Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Intracellular NCX Na+/Ca2+ Exchanger (NCX) Extracellular Extracellular Space NCX->Extracellular Ca2+ influx (reverse mode) NCX->Intracellular Ca2+ efflux Extracellular->Na_Channel Na+ influx Extracellular->Ca_Channel Ca2+ influx Extracellular->NCX Na+ influx Intracellular->NCX Na+ efflux Sbfi This compound measures [Na+]i Intracellular->Sbfi Fluo4 Fluo-4 AM measures [Ca2+]i Intracellular->Fluo4

Na+/Ca2+ Exchange Pathway
B. Experimental Protocol

This protocol outlines a co-loading procedure for this compound and Fluo-4 AM in cultured cells.

Materials:

  • This compound (≥95% purity)

  • Fluo-4 AM

  • Pluronic F-127 (20% solution in DMSO)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional, to inhibit dye extrusion)

Stock Solutions:

  • This compound Stock (1-10 mM): Dissolve this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Fluo-4 AM Stock (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

Co-Loading Solution (prepare fresh):

  • For a final concentration of 5 µM this compound and 2.5 µM Fluo-4 AM, mix the appropriate volumes of stock solutions.

  • Add an equal volume of 20% Pluronic F-127 to the dye mixture to aid in dispersion.

  • Dilute the dye-Pluronic mixture into serum-free HBSS to the final desired concentrations. If using, add probenecid to a final concentration of 1-2.5 mM.

Cell Loading Procedure:

  • Culture cells to 70-80% confluency on a suitable imaging dish or coverslip.

  • Wash cells once with pre-warmed HBSS.

  • Remove the HBSS and add the co-loading solution to the cells.

  • Incubate for 45-60 minutes at 37°C in the dark.

  • Wash the cells twice with pre-warmed HBSS to remove excess dye.

  • Incubate the cells in fresh HBSS (with probenecid if used previously) for a further 30 minutes at room temperature to allow for complete de-esterification of the AM esters.

  • The cells are now ready for imaging.

C. Imaging Parameters
  • Microscope: An inverted fluorescence microscope equipped with a high-speed camera and appropriate filter sets is required.

  • Excitation:

    • This compound: Alternate between 340 nm and 380 nm excitation.

    • Fluo-4 AM: 494 nm excitation.

  • Emission:

    • This compound: Collect emission at ~505 nm.

    • Fluo-4 AM: Collect emission at ~516 nm.

  • Filter Sets: Use a dual-band filter set designed for simultaneous imaging of UV- and blue-excited fluorophores. A custom dichroic and emission filter set may be necessary to optimize signal separation and minimize crosstalk.

D. Data Analysis: Ratiometric Imaging of this compound
  • Background Subtraction: For each time point, subtract the background fluorescence from both the 340 nm and 380 nm excitation images.

  • Ratio Calculation: Calculate the ratio of the fluorescence intensities (F340/F380) for each pixel or region of interest (ROI).

  • In Situ Calibration: To convert the fluorescence ratio to absolute [Na⁺]i, an in situ calibration is necessary. This is typically performed at the end of each experiment using a series of calibration solutions with known Na⁺ concentrations containing ionophores such as gramicidin and monensin to equilibrate intracellular and extracellular [Na⁺].

E. Troubleshooting
  • Weak Signal: Increase loading concentration or incubation time. Ensure Pluronic F-127 is used to aid dye loading.

  • High Background: Ensure complete removal of extracellular dye by thorough washing. Use a background subtraction algorithm during analysis.

  • Dye Compartmentalization: Lower the loading temperature to room temperature to reduce sequestration of the dye in organelles.

  • Phototoxicity: Minimize exposure time and excitation light intensity. Use a sensitive camera to allow for lower light levels.

IV. Combination 2: this compound and SNARF-1 AM for Simultaneous [Na⁺]i and pHi Imaging

A. Rationale and Signaling Pathway

The intracellular concentrations of sodium and protons are tightly linked, primarily through the action of the Na⁺/H⁺ exchanger (NHE). This antiporter plays a crucial role in regulating intracellular pH. During cellular stress, such as ischemia, intracellular acidosis can lead to an increase in [Na⁺]i via the NHE, which in turn can trigger Ca²⁺ overload through the reverse-mode operation of the NCX. Simultaneous monitoring of [Na⁺]i and pHi is therefore critical for understanding the cellular response to ischemic injury.

The following diagram illustrates the relationship between intracellular sodium and pH regulation.

Na_pH_Signaling cluster_membrane Plasma Membrane NHE Na+/H+ Exchanger (NHE) Intracellular Intracellular Space NHE->Intracellular H+ efflux Extracellular Extracellular Space Extracellular->NHE Na+ influx Sbfi This compound measures [Na+]i Intracellular->Sbfi SNARF1 SNARF-1 AM measures pHi Intracellular->SNARF1 Metabolism Cellular Metabolism Metabolism->Intracellular H+ Production (Acidosis) Ischemia Ischemia Ischemia->Metabolism Anaerobic Glycolysis

Na+/H+ Exchange and pH Regulation
B. Experimental Protocol

Due to potential interactions during loading, a sequential loading protocol is recommended for this compound and SNARF-1 AM.

Materials:

  • This compound

  • SNARF-1 AM

  • Pluronic F-127 (20% solution in DMSO)

  • Anhydrous DMSO

  • HBSS

Stock Solutions:

  • This compound Stock (1-10 mM): As described previously.

  • SNARF-1 AM Stock (1-10 mM): Dissolve SNARF-1 AM in anhydrous DMSO. Aliquot and store at -20°C.

Loading Procedure:

  • Load with this compound first:

    • Prepare a loading solution of 5-10 µM this compound with 0.02% Pluronic F-127 in serum-free HBSS.

    • Incubate cells for 60 minutes at 37°C.

    • Wash cells twice with HBSS.

  • Load with SNARF-1 AM:

    • Prepare a loading solution of 5-10 µM SNARF-1 AM in serum-free HBSS.

    • Incubate cells for 20-30 minutes at 37°C.

    • Wash cells twice with HBSS.

  • De-esterification: Incubate cells in fresh HBSS for 30 minutes at room temperature.

  • The cells are now ready for imaging.

C. Imaging Parameters
  • Excitation:

    • This compound: 340 nm and 380 nm.

    • SNARF-1 AM: 488 nm or 514 nm.

  • Emission:

    • This compound: 505 nm.

    • SNARF-1 AM: Ratiometric imaging at 580 nm and 640 nm.

  • Filter Sets: A dual-bandpass emission filter set will be required to separate the emission of this compound from the two emission wavelengths of SNARF-1. Custom filter sets are likely necessary.

D. Data Analysis

Both this compound and SNARF-1 are ratiometric indicators.

  • This compound: Calculate the F340/F380 ratio as described previously.

  • SNARF-1: Calculate the ratio of fluorescence intensities at the two emission wavelengths (e.g., F640/F580).

  • Calibration: Perform in situ calibration for both indicators at the end of the experiment.

    • For this compound, use gramicidin and monensin with varying [Na⁺]o.

    • For SNARF-1, use the protonophore nigericin in buffers of known pH.

E. Troubleshooting
  • Spectral Bleed-through: Ensure the use of high-quality, narrow bandpass filters. Perform single-dye control experiments to quantify and correct for any bleed-through.

  • Incomplete De-esterification: Increase the de-esterification time. Ensure esterase activity is not compromised.

V. Combination 3: this compound and TMRM for Simultaneous [Na⁺]i and ΔΨm Imaging

A. Rationale and Signaling Pathway

The mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) is a key regulator of mitochondrial calcium homeostasis, and its activity is dependent on both the mitochondrial sodium gradient and the mitochondrial membrane potential. An increase in intracellular sodium can lead to an increase in mitochondrial sodium, affecting the driving force for calcium extrusion from the mitochondria via NCLX. Simultaneous measurement of cytosolic sodium and mitochondrial membrane potential can provide insights into the interplay between cytosolic ion homeostasis and mitochondrial function.

The following diagram shows the relationship between cytosolic sodium, mitochondrial ion exchange, and mitochondrial membrane potential.

Na_Mito_Signaling cluster_cell Cytosol cluster_mito Mitochondrion Na_i [Na+]i NCLX Mitochondrial Na+/Ca2+ Exchanger (NCLX) Na_i->NCLX Na+ influx Sbfi This compound measures [Na+]i Na_i->Sbfi Matrix Mitochondrial Matrix NCLX->Matrix Ca2+ efflux ETC Electron Transport Chain DeltaPsi ΔΨm ETC->DeltaPsi Generates TMRM TMRM measures ΔΨm DeltaPsi->TMRM

Mitochondrial Na+/Ca2+ Exchange
B. Experimental Protocol

A sequential loading protocol is generally recommended to ensure proper localization of TMRM to the mitochondria.

Materials:

  • This compound

  • TMRM (Tetramethylrhodamine, methyl ester)

  • Pluronic F-127

  • Anhydrous DMSO

  • HBSS or other appropriate buffer

Stock Solutions:

  • This compound Stock (1-10 mM): As described previously.

  • TMRM Stock (1-10 mM): Dissolve TMRM in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

Loading Procedure:

  • Load with this compound first:

    • Prepare a loading solution of 5-10 µM this compound with 0.02% Pluronic F-127 in serum-free HBSS.

    • Incubate cells for 60 minutes at 37°C.

    • Wash cells twice with HBSS.

  • Load with TMRM:

    • Prepare a loading solution of 10-25 nM TMRM in HBSS.

    • Incubate cells for 20-30 minutes at 37°C.

  • Wash and Image:

    • Wash cells once with pre-warmed HBSS.

    • Image immediately in fresh HBSS. TMRM is a potentiometric dye and should be present in the imaging medium to maintain equilibrium.

C. Imaging Parameters
  • Excitation:

    • This compound: 340 nm and 380 nm.

    • TMRM: 548 nm.

  • Emission:

    • This compound: 505 nm.

    • TMRM: 574 nm.

  • Filter Sets: A dual-band filter set for UV and red excitation will be required.

D. Data Analysis
  • This compound: Analyze ratiometrically as described above.

  • TMRM: TMRM fluorescence intensity is proportional to the mitochondrial membrane potential. Analyze the change in TMRM fluorescence intensity over time in regions of interest corresponding to mitochondria. A decrease in fluorescence indicates mitochondrial depolarization.

E. Troubleshooting
  • No TMRM signal in mitochondria: Ensure cells are healthy and metabolically active. Use a positive control (e.g., FCCP, a mitochondrial uncoupler) to confirm that the TMRM signal is responsive to changes in ΔΨm.

  • High cytoplasmic TMRM signal: The TMRM concentration may be too high, leading to quenching in the mitochondria and a stronger cytoplasmic signal. Reduce the TMRM concentration.

VI. Experimental Workflow and Logical Relationships

The following diagrams illustrate a general experimental workflow for dual-indicator imaging and a logical diagram for troubleshooting common issues.

Experimental_Workflow A Cell Seeding and Culture B Prepare Loading Solutions (this compound + Co-indicator) A->B C Wash Cells with Buffer B->C D Incubate with Loading Solution(s) C->D E Wash to Remove Excess Dye D->E F De-esterification Step E->F G Acquire Baseline Images F->G H Apply Experimental Treatment G->H I Acquire Time-lapse Images H->I J Perform In Situ Calibration I->J K Data Analysis (Ratio calculation, Intensity measurement) J->K L Interpretation of Results K->L

General Experimental Workflow

Troubleshooting_Logic Start Problem with Dual Imaging? WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? Start->HighBg Bleedthrough Spectral Bleed-through? Start->Bleedthrough CellDeath Cell Death or Stress? Start->CellDeath CheckLoading Increase Dye Concentration or Incubation Time WeakSignal->CheckLoading Yes CheckHealth Check Cell Health and Viability WeakSignal->CheckHealth Yes CheckFilters Verify Correct Filter Sets WeakSignal->CheckFilters Yes WashMore Improve Washing Steps HighBg->WashMore Yes UseProbenecid Use Anion Pump Inhibitor (e.g., Probenecid) HighBg->UseProbenecid Yes OptimizeFilters Use Narrower Bandpass Filters Bleedthrough->OptimizeFilters Yes SequentialAcq Perform Sequential Acquisition Bleedthrough->SequentialAcq Yes ReduceConc Lower Dye Concentration CellDeath->ReduceConc Yes ReduceLight Decrease Excitation Light Intensity/Exposure CellDeath->ReduceLight Yes

Troubleshooting Logic Diagram

References

Application Notes and Protocols for SBFI-AM in the Study of Sodium Channels and Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a vital fluorescent indicator for the ratiometric measurement of intracellular sodium concentrations ([Na⁺]i).[1][2][3] Its ability to provide spatial and temporal resolution of Na⁺ dynamics makes it an invaluable tool for investigating the function and pharmacology of sodium channels and transporters.[4] These proteins play a critical role in numerous physiological processes, including neuronal excitability, muscle contraction, and epithelial transport.[5] Dysregulation of sodium homeostasis is implicated in various pathologies, making sodium channels and transporters key targets for drug discovery.

This document provides detailed application notes and protocols for the effective use of this compound in studying these critical cellular components.

Properties of this compound

This compound is a cell-permeant derivative of the sodium indicator SBFI. Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active, membrane-impermeant SBFI indicator in the cytoplasm. SBFI exhibits a spectral shift upon binding to Na⁺, allowing for ratiometric imaging. This technique minimizes issues such as uneven dye loading, photobleaching, and variable cell morphology.

Quantitative Data Summary

The following tables summarize the key quantitative properties of SBFI.

PropertyValueReferences
Excitation Wavelength (Na⁺-bound)~330-345 nm
Excitation Wavelength (Na⁺-free)~370-390 nm
Emission Wavelength~500-550 nm
Dissociation Constant (Kd) for Na⁺ (in vitro, K⁺-free)3.8 mM - 7.4 mM
Dissociation Constant (Kd) for Na⁺ (in vitro, 135 mM [Na⁺] + [K⁺])11.3 mM - 20 mM
Selectivity~18-fold more selective for Na⁺ than for K⁺
ReagentStorage ConditionsStability
This compound (solid)-20°C, desiccated≥ 4 years
This compound (DMSO stock solution)-20°CUp to 1 week (use as soon as possible to avoid hydrolysis)
SBFI, salt form (aqueous stock solution)≤ -20°C, protected from light≥ 6 months

Experimental Protocols

This compound Stock Solution Preparation

A stock solution of this compound is typically prepared in anhydrous dimethyl sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous DMSO

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. For example, to make a 1 mM solution, dissolve 1.13 mg of this compound (MW ~1127.1 g/mol ) in 1 mL of anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Cell Loading with this compound

This protocol describes the loading of adherent cells with this compound. The optimal loading conditions may vary depending on the cell type and experimental conditions.

Materials:

  • Adherent cells cultured on coverslips or in microplates

  • This compound stock solution (1-10 mM in DMSO)

  • Pluronic® F-127 (20% w/v in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or Tyrode's solution)

Protocol:

  • Prepare a loading solution by diluting the this compound stock solution into the physiological buffer to a final concentration of 5-10 µM.

  • To aid in the dispersion of the lipophilic AM ester in the aqueous loading buffer, it is recommended to first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02%.

  • Remove the cell culture medium and wash the cells once with the physiological buffer.

  • Incubate the cells in the this compound loading solution at 37°C for 40 minutes to 5 hours. The optimal incubation time should be determined empirically for each cell type.

  • After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.

  • Incubate the cells for an additional 30-60 minutes in fresh physiological buffer to allow for complete de-esterification of the this compound to SBFI.

  • The cells are now ready for imaging. To reduce the leakage of the active dye from the cells, the organic anion transport inhibitor probenecid (1 mM) can be included in the final incubation and imaging buffers.

Ratiometric Fluorescence Imaging

Instrumentation:

  • A fluorescence microscope equipped with a light source capable of excitation at ~340 nm and ~380 nm (e.g., a xenon arc lamp with filter wheels or a dual-wavelength LED light source).

  • Excitation and emission filters suitable for SBFI (e.g., similar to a Fura-2 filter set).

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software capable of ratiometric calculations.

Imaging Protocol:

  • Place the coverslip with the loaded cells in a perfusion chamber on the microscope stage.

  • Continuously perfuse the cells with the physiological buffer.

  • Acquire fluorescence images by alternating excitation between ~340 nm and ~380 nm, while collecting the emitted fluorescence at ~500 nm.

  • The ratio of the fluorescence intensities (F340/F380) is then calculated for each time point. An increase in this ratio corresponds to an increase in intracellular Na⁺ concentration.

In Situ Calibration of SBFI

To convert the fluorescence ratio into absolute intracellular Na⁺ concentrations, an in situ calibration is necessary. This is typically performed at the end of each experiment.

Materials:

  • Calibration solutions with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another cation like N-methyl-D-glucamine.

  • Ionophores to equilibrate intracellular and extracellular ion concentrations (e.g., a combination of gramicidin, monensin, and nigericin).

  • Na⁺/K⁺-ATPase inhibitor (e.g., ouabain).

Full Calibration Protocol:

  • At the end of the experiment, expose the cells to a series of calibration solutions with known Na⁺ concentrations.

  • Each calibration solution should contain ionophores (e.g., 5 µM gramicidin D) to permeabilize the membrane to monovalent cations.

  • Record the F340/F380 ratio for each calibration solution.

  • Plot the ratio as a function of [Na⁺]. The data can be fitted to a modified Michaelis-Menten equation to determine the minimum ratio (Rmin), maximum ratio (Rmax), and the apparent dissociation constant (Kd).

One-Point Calibration Protocol: A simplified one-point calibration can also be performed.

  • At the end of the experiment, expose the cells to a single calibration solution with a known Na⁺ concentration (e.g., 10 mM) containing gramicidin D.

  • The ratio value obtained is used as a normalization factor for the experimental ratios.

  • The normalized ratios can then be converted to [Na⁺]i using parameters obtained from a full calibration performed on the same experimental setup.

Application Notes

This compound is a powerful tool for studying the activity of various sodium channels and transporters.

  • Voltage-Gated Sodium Channels (VGSCs): The activity of VGSCs can be monitored by measuring the influx of Na⁺ upon depolarization. This can be achieved by stimulating the cells electrically or with high extracellular K⁺. Pharmacological agents that modulate VGSC activity (e.g., blockers like tetrodotoxin or openers like veratridine) can be characterized by their effects on the SBFI ratio.

  • Ligand-Gated Ion Channels (LGICs): The activation of ionotropic receptors that are permeable to Na⁺, such as nicotinic acetylcholine receptors or some glutamate receptors, will lead to an increase in intracellular Na⁺ that can be detected with SBFI.

  • Sodium-Potassium Pump (Na⁺/K⁺-ATPase): The activity of the Na⁺/K⁺-ATPase can be assessed by monitoring the extrusion of Na⁺ from the cells. Inhibiting the pump with cardiac glycosides like ouabain or digoxin will lead to a gradual increase in the SBFI ratio, reflecting the accumulation of intracellular Na⁺.

  • Sodium-Coupled Transporters: The function of various secondary active transporters that utilize the sodium gradient can be investigated. For example, the activity of the sodium-calcium exchanger (NCX) or sodium-hydrogen exchanger (NHE) can be studied by monitoring changes in intracellular Na⁺ under different ionic and pharmacological conditions.

Visualizations

Experimental Workflow for Measuring [Na⁺]i with this compound

experimental_workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging cluster_analysis Analysis cell_culture Cell Culture wash1 Wash Cells cell_culture->wash1 stock_prep Prepare this compound Stock Solution (DMSO) loading_sol Prepare Loading Solution (this compound + Pluronic F-127 in Buffer) stock_prep->loading_sol load_cells Incubate with Loading Solution loading_sol->load_cells wash1->load_cells wash2 Wash to Remove Extracellular Dye load_cells->wash2 deester Allow for De-esterification wash2->deester setup Mount on Microscope deester->setup acquire Acquire Images (Ex: 340/380 nm, Em: 500 nm) setup->acquire ratio Calculate F340/F380 Ratio acquire->ratio calibrate In Situ Calibration ratio->calibrate quantify Quantify [Na⁺]i calibrate->quantify interpret Interpret Results quantify->interpret

Caption: Workflow for intracellular sodium measurement using this compound.

This compound Mechanism of Action

sbfi_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space sbfi_am This compound (Membrane Permeant) sbfi_am_inside This compound sbfi_am->sbfi_am_inside Diffusion sbfi SBFI (Membrane Impermeant) sbfi_am_inside->sbfi Cleavage esterases Esterases esterases->sbfi_am_inside sbfi_na SBFI-Na⁺ Complex (Fluorescent) sbfi->sbfi_na Binding na_ion Na⁺ na_ion->sbfi_na

Caption: Mechanism of this compound activation and sodium detection.

Logical Flow for Studying a Na⁺ Channel Blocker

drug_screening_workflow start Start: SBFI-Loaded Cells baseline Record Baseline F340/F380 Ratio start->baseline add_drug Add Na⁺ Channel Blocker baseline->add_drug stimulate Stimulate Na⁺ Influx (e.g., with Veratridine) add_drug->stimulate record_response Record F340/F380 Ratio stimulate->record_response analysis Analyze Change in Ratio record_response->analysis conclusion Conclusion: Efficacy of Blocker analysis->conclusion

References

Quantifying Intracellular Sodium Concentration with SBFI-AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a vital fluorescent indicator for the quantitative measurement of intracellular sodium ions ([Na⁺]ᵢ). As a ratiometric dye, this compound allows for accurate determination of [Na⁺]ᵢ by measuring the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes artifacts from variable dye loading, cell thickness, and photobleaching.[1][2] This makes it a powerful tool in cellular physiology and drug discovery for investigating the role of sodium in cellular processes such as signal transduction, ion transport, and cell viability.

This compound is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, SBFI.[3] The fluorescence of SBFI is sensitive to the concentration of Na⁺. Specifically, upon binding to Na⁺, the excitation maximum of SBFI shifts. The dye is typically excited at 340 nm (where fluorescence increases with Na⁺ binding) and 380 nm (the isosbestic point, largely unaffected by Na⁺ concentration), with emission collected at approximately 505 nm.[1][2] The ratio of the fluorescence intensities at these two excitation wavelengths (F₃₄₀/F₃₈₀) is directly proportional to the intracellular sodium concentration.

Key Features of this compound

  • Ratiometric Measurement: Provides reliable quantification by minimizing errors from experimental variables.

  • High Selectivity for Na⁺: Exhibits approximately 18-fold greater selectivity for Na⁺ over K⁺.

  • UV-Excitable: Compatible with standard fluorescence microscopy systems equipped for UV excitation.

  • Spatial and Temporal Resolution: Enables the study of dynamic changes in [Na⁺]ᵢ within single living cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for SBFI, providing a reference for experimental design and data interpretation.

ParameterValueConditionsSource(s)
Excitation Wavelengths 340 nm (Na⁺-sensitive) & 380 nm (Isosbestic)Intracellular measurements
Emission Wavelength ~505 nm
Dissociation Constant (Kₔ) ~11.3 mM - 20.7 mMDependent on intracellular environment (e.g., K⁺ concentration)
Selectivity ~18x for Na⁺ over K⁺
Typical Intracellular [Na⁺] 5 - 13 mMNeonatal and adult cardiomyocytes

Experimental Workflow

The general workflow for using this compound to quantify intracellular sodium concentration involves several key stages, from cell preparation to data analysis.

SBFI_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Preparation loading Cell Loading with This compound cell_prep->loading dye_prep This compound Reagent Preparation dye_prep->loading wash Washing loading->wash measurement Fluorescence Measurement wash->measurement calibration In Situ Calibration measurement->calibration quantification [Na⁺]ᵢ Quantification calibration->quantification

Caption: Experimental workflow for intracellular sodium quantification using this compound.

Detailed Experimental Protocols

Reagent Preparation

This compound Stock Solution:

  • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

  • Store the stock solution at -20°C, protected from light and moisture.

Pluronic F-127 Stock Solution:

  • To aid in the dispersion of the lipophilic AM ester in aqueous loading media, a 20-25% (w/v) stock solution of Pluronic F-127 in DMSO can be prepared.

Loading Buffer:

  • Prepare a physiological buffer appropriate for your cell type (e.g., Krebs-Henseleit buffer, Tyrode's solution, or HEPES-buffered saline).

  • Just before use, dilute the this compound stock solution into the loading buffer to a final concentration of 5-10 µM.

  • For improved dye loading, first mix the this compound DMSO stock with an equal volume of 20-25% Pluronic F-127 solution before diluting in the buffer. The final concentration of Pluronic F-127 should be around 0.02%.

Cell Loading Protocol
  • Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or 96-well microplates) and culture to the desired confluency.

  • Remove Media: Aspirate the cell culture medium.

  • Add Loading Buffer: Add the freshly prepared this compound loading buffer to the cells.

  • Incubation: Incubate the cells for 60-90 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing: After incubation, wash the cells two to three times with fresh, pre-warmed physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM group by intracellular esterases.

Note on Probenecid: Some cell types actively extrude the anionic form of SBFI. To prevent this leakage, 1 mM probenecid can be included in the incubation and final imaging buffer.

Fluorescence Measurement
  • Use a fluorescence microscope, microplate reader, or spectrofluorometer equipped with filters for ratiometric imaging.

  • Excite the cells alternately at 340 nm and 380 nm.

  • Collect the emitted fluorescence at ~505 nm.

  • Record the fluorescence intensities (F₃₄₀ and F₃₈₀) over time.

  • Calculate the fluorescence ratio (R = F₃₄₀ / F₃₈₀).

In Situ Calibration Protocol

To convert the fluorescence ratio to an absolute intracellular sodium concentration, an in situ calibration is essential. This is typically performed at the end of each experiment on the same cells.

Calibration Solutions:

  • Prepare a set of calibration solutions with known Na⁺ concentrations (e.g., 0, 5, 10, 20, 50 mM).

  • To maintain constant ionic strength, substitute Na⁺ with K⁺ or another cation like tetramethylammonium (TMA⁺).

  • These solutions should also contain ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations.

Calibration Procedure:

  • At the end of the experiment, expose the SBFI-loaded cells to a calibration buffer containing:

    • A mixture of ionophores such as gramicidin (1 mg/L), nigericin, and monensin to permeabilize the membrane to monovalent cations.

    • An inhibitor of the Na⁺/K⁺-ATPase, such as ouabain or strophanthidin (100 µM), to prevent active sodium transport.

  • Sequentially perfuse the cells with the different calibration solutions (from low to high [Na⁺]).

  • Record the F₃₄₀/F₃₈₀ ratio at each known [Na⁺].

  • At the end of the calibration, determine the minimum ratio (Rₘᵢₙ) in a Na⁺-free solution and the maximum ratio (Rₘₐₓ) at a saturating Na⁺ concentration.

  • Plot the fluorescence ratio as a function of [Na⁺] to generate a calibration curve.

The relationship between the fluorescence ratio and [Na⁺]ᵢ can be described by the Grynkiewicz equation:

[Na⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (S𝒻₂ / S𝑏₂)

Where:

  • Kₔ is the dissociation constant of SBFI for Na⁺.

  • R is the experimentally measured fluorescence ratio.

  • Rₘᵢₙ and Rₘₐₓ are the minimum and maximum fluorescence ratios, respectively.

  • S𝒻₂ / S𝑏₂ is the ratio of fluorescence intensities at 380 nm for the ion-free and ion-bound forms of the indicator.

For physiological ranges of [Na⁺]ᵢ (e.g., 0-20 mM), the relationship between the SBFI fluorescence ratio and [Na⁺]ᵢ is often linear, which can simplify the calibration.

Signaling Pathway and Logical Relationships

The quantification of [Na⁺]ᵢ with SBFI relies on the ratiometric properties of the dye, which are directly influenced by its binding to sodium ions.

SBFI_Logic cluster_cell Intracellular Environment cluster_measurement Fluorescence Measurement Na_ion Intracellular Na⁺ SBFI_bound SBFI (Na⁺-bound) Na_ion->SBFI_bound Binds SBFI_free SBFI (Na⁺-free) SBFI_free->SBFI_bound Excitation380 Excitation at 380 nm SBFI_free->Excitation380 High Excitation Excitation340 Excitation at 340 nm SBFI_bound->Excitation340 High Excitation Emission380 Emission at 505 nm (F₃₈₀) Excitation380->Emission380 Emission340 Emission at 505 nm (F₃₄₀) Excitation340->Emission340 Ratio Ratio (F₃₄₀ / F₃₈₀) Emission380->Ratio Emission340->Ratio

Caption: Logical relationship of SBFI fluorescence to intracellular sodium concentration.

Troubleshooting and Considerations

  • Compartmentalization: SBFI can sometimes accumulate in organelles, leading to inaccuracies. Careful microscopic examination is necessary to ensure cytosolic localization.

  • pH Sensitivity: While relatively insensitive to pH changes above 6.2, significant intracellular pH fluctuations can affect the SBFI fluorescence and should be controlled for or corrected.

  • Autofluorescence: Cellular autofluorescence, especially with UV excitation, can be a confounding factor. Background subtraction is recommended.

  • Phototoxicity: UV light can be damaging to cells. Use the lowest possible excitation intensity and exposure time.

  • Incomplete Hydrolysis: Incomplete hydrolysis of the AM ester can result in a high background signal. Ensure adequate de-esterification time.

References

Application Note: Quantitative Measurement of Intracellular Sodium Using Sbfi-AM

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium-binding benzofuran isophthalate acetoxymethyl ester (Sbfi-AM) is a vital fluorescent indicator for the quantitative measurement of intracellular sodium ([Na⁺]i) concentrations.[1] As a cell-permeant dye, this compound crosses the cell membrane and is hydrolyzed by intracellular esterases, trapping the active, sodium-sensitive form (SBFI) inside the cell.[2] SBFI is a ratiometric indicator, meaning the ratio of its fluorescence emission when excited at two different wavelengths is directly proportional to the [Na⁺]i.[3] This ratiometric property provides a robust method for quantifying ion concentrations, as it minimizes issues arising from variable dye loading, cell thickness, or photobleaching.[4] SBFI is approximately 18 times more selective for sodium (Na⁺) over potassium (K⁺), making it a reliable tool for studying sodium homeostasis and its role in various cellular processes.

Principle of the Method

SBFI exhibits a spectral shift upon binding to Na⁺ ions. When bound to Na⁺, the dye shows peak excitation at approximately 340 nm. In its Na⁺-free state, the peak excitation is around 380 nm. In both states, the fluorescence emission maximum is approximately 505 nm. By alternately exciting the dye-loaded cells at 340 nm and 380 nm and measuring the resulting fluorescence intensity at 505 nm, a ratio (F₃₄₀/F₃₈₀) can be calculated. This ratio is directly correlated with the intracellular sodium concentration. To convert this ratio into an absolute concentration (e.g., in mM), an in situ calibration is performed at the end of each experiment.

Key Technical Specifications

A summary of the key quantitative data for the this compound workflow is provided below.

ParameterValueReference
Indicator Type Ratiometric Fluorescent Dye
Full Name Sodium-binding benzofuran isophthalate-AM
Molecular Weight ~1127 g/mol
Solubility DMSO
Excitation Wavelengths ~340 nm (Na⁺-bound) / ~380 nm (Na⁺-free)
Emission Wavelength ~505 nm
Selectivity ~18x for Na⁺ over K⁺
Typical Stock Conc. 1-10 mM in anhydrous DMSO
Typical Loading Conc. 5-10 µM
Loading Time 40 minutes to 4 hours

Experimental Protocols

Protocol 1: this compound Reagent Preparation
  • This compound Stock Solution (1 mM):

    • Allow the vial of this compound (~1 mg) to equilibrate to room temperature before opening.

    • Prepare a stock solution by dissolving the this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For a 1 mg vial (MW ~1127), add 887 µL of DMSO to achieve a 1 mM concentration.

    • Mix thoroughly by vortexing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

  • Pluronic™ F-127 Stock Solution (20% w/v):

    • Pluronic F-127 is a non-ionic detergent that aids in the dispersion of water-insoluble AM esters in aqueous media.

    • Prepare a 20% (w/v) stock solution by dissolving 2 g of Pluronic™ F-127 in 10 mL of DMSO. Gentle warming may be required.

    • Store at room temperature.

Protocol 2: Cell Loading with this compound

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Preparation:

    • Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or 96-well black wall, clear bottom plates) and culture until the desired confluency is reached.

  • Loading Buffer Preparation:

    • Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline).

    • For a final this compound concentration of 5 µM, first mix equal volumes of the 1 mM this compound stock and the 20% Pluronic F-127 stock.

    • Dilute this mixture into the physiological buffer to achieve the final working concentration. For example, add 5 µL of the this compound/Pluronic mixture to 1 mL of buffer.

    • Optional: To prevent the extrusion of the hydrolyzed dye by organic anion transporters, the inhibitor probenecid can be added to the loading and experimental buffers at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the this compound loading buffer to the cells.

    • Incubate at 37°C for 60-120 minutes. The optimal time will vary by cell type and temperature.

  • Post-Loading Wash:

    • Remove the loading buffer.

    • Wash the cells twice with fresh, warm physiological buffer to remove any extracellular dye.

    • Add fresh buffer to the cells and allow them to rest for at least 30 minutes at room temperature to ensure complete de-esterification of the dye.

Protocol 3: Data Acquisition via Ratiometric Fluorescence Imaging
  • System Setup:

    • Use a fluorescence imaging system (e.g., a microscope or plate reader) equipped with filters for excitation at ~340 nm and ~380 nm, and an emission filter for ~505 nm.

    • Maintain cells at the desired experimental temperature (e.g., 37°C) using a stage incubator.

  • Image Acquisition:

    • Identify a field of view with healthy, well-loaded cells.

    • Acquire a baseline recording by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 505 nm.

    • After establishing a stable baseline, apply experimental stimuli (e.g., drugs, ion channel modulators) and continue recording the fluorescence ratio over time.

Protocol 4: In Situ Calibration of the this compound Signal
  • Calibration Solutions:

    • Prepare a set of calibration buffers with known Na⁺ concentrations (e.g., 0, 10, 20, 50, and 100 mM).

    • To maintain constant ionic strength, replace NaCl with KCl or another suitable salt like N-methyl-D-glucamine (NMDG).

    • Each calibration buffer must contain a cocktail of ionophores to permeabilize the membrane to Na⁺ and K⁺. A common cocktail is 5-10 µM gramicidin (a Na⁺ ionophore) and 10 µM monensin (a Na⁺/H⁺ exchanger).

  • Calibration Procedure:

    • At the end of the experiment, perfuse the cells with the calibration buffers, starting with the 0 mM Na⁺ solution.

    • Record the fluorescence ratio (F₃₄₀/F₃₈₀) for each Na⁺ concentration until a stable signal is reached. This provides the minimum ratio (Rmin).

    • Sequentially apply the remaining calibration buffers, recording the stable ratio at each concentration. The ratio from the highest Na⁺ concentration provides the maximum ratio (Rmax).

  • Data Analysis:

    • Plot the stable F₃₄₀/F₃₈₀ ratios against the corresponding known Na⁺ concentrations to generate a calibration curve.

    • Fit the data to the Grynkiewicz equation: [Na⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * β , where:

      • R is the experimental ratio.

      • Rmin is the ratio at zero Na⁺.

      • Rmax is the ratio at saturating Na⁺.

      • Kd is the dissociation constant of SBFI for Na⁺.

      • β is the ratio of fluorescence intensity of the free vs. bound dye at 380 nm excitation.

    • A simplified linear fit can often be used for a narrow physiological range (e.g., 0-20 mM [Na⁺]i).

Visualizations

Experimental and Data Analysis Workflow

Sbfi_Workflow cluster_prep Phase 1: Preparation & Loading cluster_acq Phase 2: Data Acquisition cluster_cal Phase 3: In Situ Calibration cluster_analysis Phase 4: Data Analysis prep Prepare Cells & Reagents (this compound, Pluronic F-127) load Load Cells with this compound (37°C, 60-120 min) prep->load wash Wash & De-esterify (30 min at RT) load->wash baseline Record Baseline Ratio (F340/F380) wash->baseline stim Apply Experimental Stimulus baseline->stim record Record Dynamic Ratio Changes stim->record ionophores Apply Calibration Buffers with Ionophores (e.g., Gramicidin) record->ionophores r_minmax Record Rmin (0 mM Na+) & Rmax (saturating Na+) ionophores->r_minmax curve Generate Calibration Curve (Ratio vs. [Na+]) r_minmax->curve convert Convert Experimental Ratios to [Na+]i curve->convert quant Quantitative Results convert->quant

Caption: this compound data acquisition and analysis workflow.

Sodium Homeostasis Signaling Pathway

The maintenance of a low intracellular Na⁺ concentration is critical for cellular function, particularly in excitable cells like neurons and cardiomyocytes. This is primarily achieved by the Na⁺/K⁺-ATPase pump, which actively transports 3 Na⁺ ions out of the cell for every 2 K⁺ ions it brings in, consuming ATP in the process. This electrochemical gradient is essential for generating the resting membrane potential and driving the secondary transport of other molecules, such as Ca²⁺ via the Na⁺/Ca²⁺ exchanger (NCX). Dysregulation of [Na⁺]i is implicated in various pathological conditions. For example, an increase in [Na⁺]i can reverse the NCX, leading to Ca²⁺ influx and subsequent Ca²⁺ overload, which can trigger arrhythmias in cardiac cells.

Sodium_Signaling cluster_membrane Plasma Membrane ext Extracellular Space (High [Na+], Low [K+]) pump Na+/K+-ATPase Pump ext->pump 2 K+ ncx Na+/Ca2+ Exchanger (NCX) ext->ncx Ca2+ channel Voltage-Gated Na+ Channel ext->channel Na+ Influx (Depolarization) int Intracellular Space (Low [Na+], High [K+]) pump->ext 3 Na+ adp ADP + Pi pump->adp ncx->int 3 Na+ atp ATP atp->pump

Caption: Key regulators of intracellular sodium homeostasis.

References

Application Notes and Protocols for Two-Photon Excitation Microscopy with SBFI-AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SBFI-AM for quantitative intracellular sodium imaging using two-photon excitation microscopy (2PEM). This technique offers significant advantages for studying intracellular sodium dynamics in a variety of cell types and tissues, with applications in neuroscience, cardiology, and drug discovery.

Introduction to this compound and Two-Photon Excitation Microscopy

Sodium-binding benzofuran isophthalate acetoxymethyl ester (this compound) is a membrane-permeant, ratiometric fluorescent indicator dye used for measuring intracellular sodium concentrations ([Na⁺]i).[1][2][3] Upon entering the cell, intracellular esterases cleave the AM ester group, trapping the active, sodium-sensitive form of SBFI inside. SBFI is a dual-excitation dye; in conventional one-photon microscopy, it is excited at approximately 340 nm and 380 nm.[4] The ratio of the fluorescence emission intensities at these two excitation wavelengths is proportional to the intracellular sodium concentration. This ratiometric measurement minimizes effects of photobleaching, heterogeneous dye loading, and variable cell morphology, allowing for more accurate quantitative measurements.[1]

Two-photon excitation microscopy (2PEM) is an advanced fluorescence imaging technique that allows for deep-tissue imaging with reduced phototoxicity and photobleaching compared to conventional confocal microscopy. In 2PEM, a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons, typically in the infrared range. For SBFI, this corresponds to an excitation wavelength range of 750-790 nm. A standard excitation wavelength for two-photon imaging of SBFI is 760 nm.

The combination of this compound and 2PEM provides a powerful tool for high-resolution, quantitative imaging of intracellular sodium dynamics in living cells and tissues.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound with two-photon excitation microscopy.

Table 1: Spectral Properties of SBFI

ParameterOne-Photon ExcitationTwo-Photon ExcitationEmission
Wavelength (nm) 340 / 380750 - 790 (Standard: 760)~500-550

Table 2: Properties and Handling of this compound

PropertyValue
Form Acetoxymethyl (AM) ester
Solubility DMSO
Selectivity ~18-fold higher for Na⁺ over K⁺
Typical Loading Concentration 1-10 µM
Typical Incubation Time 30-60 minutes
Typical Incubation Temperature Room temperature or 37°C

Table 3: Typical Intracellular Sodium Concentrations

Cell TypeResting [Na⁺]i (mM)[Na⁺]i under Stimulation (mM)
Smooth Muscle Cells ~10Up to 25 (with Na⁺/K⁺-ATPase inhibition)
Cultured Neonatal Rat Cardiomyocytes 7.5 ± 0.4-
CHO Cells ~19-
Brain Microsacs ~36 (in 120 mM external Na⁺)Increased with ouabain or veratridine

Signaling Pathways and Experimental Workflows

Intracellular Sodium Signaling Pathway

The following diagram illustrates the key pathways involved in regulating intracellular sodium concentration.

SodiumSignaling cluster_influx Sodium Influx cluster_efflux Sodium Efflux cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Na+ Channels Na_i [Na+]i Na_Channel->Na_i NHE Na+/H+ Exchanger NHE->Na_i NCX_in Na+/Ca2+ Exchanger (Reverse Mode) NCX_in->Na_i NaK_ATPase Na+/K+-ATPase Extracellular_Na Extracellular Na+ NaK_ATPase->Extracellular_Na Efflux Na_i->NaK_ATPase Extracellular_Na->Na_Channel Influx Extracellular_Na->NHE Influx Extracellular_Na->NCX_in Influx

Intracellular Sodium Homeostasis
Experimental Workflow for this compound Loading and 2PEM Imaging

This diagram outlines the major steps involved in preparing cells and acquiring data for intracellular sodium imaging with this compound and 2PEM.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_imaging Two-Photon Imaging cluster_analysis Data Analysis A Prepare this compound Stock (in anhydrous DMSO) B Dilute this compound to Working Concentration (e.g., in Pluronic F-127) A->B C Incubate Cells with This compound Solution (30-60 min) B->C D Wash Cells to Remove Excess Dye C->D E Allow for De-esterification (15-60 min) D->E F Mount Sample on 2PEM Stage E->F G Set Excitation Wavelength (e.g., 760 nm) F->G H Acquire Fluorescence Images G->H I In Situ Calibration (using ionophores) H->I J Calculate Fluorescence Ratio I->J K Convert Ratio to [Na+]i Concentration J->K

This compound 2PEM Workflow

Experimental Protocols

Protocol 1: this compound Loading in Cultured Cells

This protocol provides a general guideline for loading cultured cells with this compound for two-photon microscopy. Optimization may be required for different cell types.

Materials:

  • This compound (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips suitable for microscopy

Procedure:

  • Prepare Loading Solution:

    • Prepare a fresh working solution of this compound in HBSS at a final concentration of 1-10 µM.

    • To aid in the dispersion of the AM ester in aqueous solution, add an equal volume of 20% Pluronic F-127 to the this compound stock solution before diluting it in the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.1%.

  • Cell Loading:

    • Wash the cultured cells twice with warm HBSS to remove any residual serum.

    • Add the this compound loading solution to the cells.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically for each cell type.

  • Washing and De-esterification:

    • After incubation, wash the cells twice with fresh, warm HBSS to remove the extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 15-60 minutes at the same temperature to allow for complete de-esterification of the this compound by intracellular esterases.

  • Imaging:

    • The cells are now ready for imaging on the two-photon microscope.

Protocol 2: In Situ Calibration of SBFI

For quantitative measurements of [Na⁺]i, an in situ calibration is essential. This protocol uses ionophores to equilibrate the intracellular and extracellular sodium concentrations.

Materials:

  • SBFI-loaded cells

  • Calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100 mM). To maintain osmolarity, Na⁺ is typically replaced with K⁺ or another non-interfering cation.

  • Gramicidin D (a Na⁺ ionophore)

  • Monensin (a Na⁺/H⁺ antiporter)

  • Ouabain (a Na⁺/K⁺-ATPase inhibitor)

Procedure:

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with known Na⁺ concentrations.

  • Equilibration:

    • At the end of an experiment, expose the SBFI-loaded cells to a calibration buffer containing gramicidin D (e.g., 5-10 µM) and monensin (e.g., 5-10 µM) to permeabilize the membrane to Na⁺ and clamp the intracellular pH. The addition of ouabain (e.g., 100 µM) can also be used to inhibit the Na⁺/K⁺ pump.

    • Sequentially perfuse the cells with the different calibration buffers.

  • Image Acquisition: Acquire fluorescence images at each Na⁺ concentration using the two-photon microscope.

  • Generate Calibration Curve:

    • Measure the fluorescence ratio at each known Na⁺ concentration.

    • Plot the fluorescence ratio as a function of [Na⁺] to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios into absolute intracellular sodium concentrations.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the loading concentration of this compound.

    • Increase the incubation time.

    • Ensure the de-esterification process is complete.

  • High Background Fluorescence:

    • Ensure thorough washing after the loading step to remove all extracellular dye.

    • Check for autofluorescence from the cells or the culture medium.

  • Inconsistent or Noisy Ratios:

    • Check the stability of the laser output.

    • Ensure proper background subtraction.

    • Optimize image acquisition parameters (e.g., scan speed, averaging).

  • Cellular Toxicity:

    • Reduce the loading concentration of this compound or the incubation time.

    • Minimize the laser power and exposure time during imaging.

References

Troubleshooting & Optimization

Technical Support Center: Sbfi-AM Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in Sbfi-AM experiments for intracellular sodium imaging.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound experiments that can negatively impact the signal-to-noise ratio.

Q1: What is this compound and why is the signal-to-noise ratio critical?

This compound (Sodium-binding benzofuran isophthalate, acetoxymethyl ester) is a fluorescent indicator used for measuring intracellular sodium ion concentrations ([Na⁺]i).[1] It is a ratiometric dye, meaning the ratio of fluorescence intensity at two different excitation wavelengths is used to determine the ion concentration.[2][3] This ratiometric measurement helps to correct for variations in dye concentration, cell thickness, and photobleaching, thus providing more accurate quantitative data.[2] A high signal-to-noise ratio is crucial for detecting subtle changes in [Na⁺]i and for obtaining reliable and reproducible results. Low SNR can obscure real physiological changes and lead to incorrect data interpretation.

Q2: My this compound signal is weak. How can I increase its intensity?

A weak signal is a primary contributor to a low SNR. Here are several factors to consider:

  • Dye Concentration and Loading Time: Inadequate loading of the this compound dye is a common cause of a weak signal. The optimal concentration and incubation time can vary between cell types.[4] It is recommended to perform a titration to determine the optimal conditions for your specific experimental setup.

  • Incomplete Hydrolysis of AM Ester: this compound is the cell-permeant form of the dye, which becomes fluorescently active and trapped inside the cell after intracellular esterases cleave the AM ester groups. Incomplete hydrolysis can result in a poor signal. Ensure sufficient incubation time at an appropriate temperature to allow for complete de-esterification.

  • Use of Pluronic F-127: this compound has low aqueous solubility. The non-ionic detergent Pluronic F-127 is often used to aid in the dispersion of the dye in the loading buffer, which can significantly improve loading efficiency and signal intensity.

Q3: I'm observing high background fluorescence. What are the common causes and solutions?

High background fluorescence, or noise, can significantly decrease the SNR. Here are some common causes and mitigation strategies:

  • Extracellular Dye: Residual extracellular this compound that is not washed away properly can contribute to high background. Ensure thorough washing of the cells with dye-free buffer after the loading period.

  • Autofluorescence: Cells and culture medium components can exhibit natural fluorescence (autofluorescence), which contributes to the background noise. Using a phenol red-free medium during imaging can help reduce this. Additionally, acquiring a background image from a cell-free region or from mock-loaded cells and subtracting it from the experimental images can help correct for autofluorescence.

  • Dye Leakage: De-esterified Sbfi can leak out of the cells, increasing the fluorescence of the extracellular medium and thus the background. This is a known issue with some anion indicators.

Q4: How can I prevent this compound from leaking out of my cells?

Dye leakage is a significant problem that can lead to a decreasing signal and increasing background over time. Here are some effective strategies to minimize leakage:

  • Use of Probenecid: Probenecid is an organic anion transport inhibitor that can effectively block the extrusion of de-esterified Sbfi from the cytoplasm. The optimal concentration of probenecid should be determined empirically for your cell type, as high concentrations can have off-target effects.

  • Lowering Experimental Temperature: The activity of membrane transporters responsible for dye extrusion is temperature-dependent. Performing experiments at a lower temperature (e.g., room temperature instead of 37°C) can slow down the rate of dye leakage.

Q5: My signal is fading quickly during image acquisition. How can I reduce photobleaching?

Photobleaching is the light-induced degradation of the fluorophore, leading to a progressive decrease in signal intensity. This compound is excited by UV light, which can be particularly phototoxic and prone to causing photobleaching.

  • Minimize Excitation Light Exposure: Use the lowest possible excitation light intensity that still provides a detectable signal. Reduce the duration of exposure by using a shutter to block the light path when not acquiring images.

  • Use Neutral Density Filters: Employ neutral density filters in the light path to attenuate the excitation light intensity.

  • Increase Camera Gain and Binning: Instead of increasing excitation intensity, consider increasing the camera gain or using pixel binning to enhance the detected signal. However, be aware that high gain can also amplify noise.

  • Use Antifade Reagents: For fixed-cell imaging, using a mounting medium containing an antifade reagent can significantly reduce photobleaching.

Q6: I've noticed that the this compound fluorescence is not evenly distributed in the cytoplasm. What is compartmentalization and how can I avoid it?

Compartmentalization refers to the sequestration of the dye within intracellular organelles, such as mitochondria or the endoplasmic reticulum. This can lead to an inaccurate measurement of cytosolic [Na⁺]i.

  • Optimize Loading Temperature: Loading cells with this compound at lower temperatures (e.g., room temperature) has been shown to reduce compartmentalization compared to loading at 37°C.

  • Check for Punctate Staining: Visualize the dye distribution within the cells. A diffuse, cytosolic staining pattern is desired. The presence of bright, punctate spots may indicate compartmentalization.

Experimental Protocols

Detailed Methodology for this compound Loading and In Situ Calibration in Cultured Neurons

This protocol provides a step-by-step guide for loading cultured neurons with this compound and performing an in situ calibration to quantitatively measure intracellular sodium concentrations.

Materials:

  • This compound (Sodium-binding benzofuran isophthalate, acetoxymethyl ester)

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Calibration solutions with varying Na⁺ concentrations (see table below)

  • Ionophores (e.g., gramicidin and monensin)

  • Na⁺/K⁺-ATPase inhibitor (e.g., ouabain)

Procedure:

  • Preparation of Loading Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, prepare the loading solution by diluting the this compound stock solution in HBSS to the final desired concentration (typically 5-10 µM).

    • To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the this compound stock solution before diluting it in the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.05%.

  • Cell Loading:

    • Wash the cultured neurons twice with pre-warmed HBSS.

    • Incubate the cells in the this compound loading solution for 60-120 minutes at room temperature to minimize compartmentalization. The optimal loading time should be determined empirically.

    • After loading, wash the cells three times with HBSS containing 1 mM probenecid to remove extracellular dye and prevent leakage.

    • Incubate the cells for an additional 30 minutes in HBSS with probenecid to allow for complete de-esterification of the dye by intracellular esterases.

  • Fluorescence Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Excite the cells alternately at approximately 340 nm and 380 nm.

    • Collect the emitted fluorescence at ~505 nm.

    • Acquire a background fluorescence image from a region without cells and subtract it from the images of the cells.

    • Calculate the ratio of the fluorescence intensities (F340/F380).

  • In Situ Calibration:

    • At the end of the experiment, perfuse the cells with calibration solutions containing known concentrations of Na⁺.

    • These solutions should also contain ionophores like gramicidin and monensin to equilibrate the intracellular and extracellular Na⁺ concentrations, and an inhibitor of the Na⁺/K⁺-ATPase such as ouabain.

    • Record the F340/F380 ratio for each Na⁺ concentration.

    • Plot the ratio as a function of [Na⁺] to generate a calibration curve.

    • Use the calibration curve to convert the experimental fluorescence ratios into absolute intracellular Na⁺ concentrations.

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 1: Spectral Properties and Dissociation Constants of this compound

ParameterValueReference
Excitation Wavelengths (Ex)340 nm (Na⁺-bound) / 380 nm (Na⁺-free)
Emission Wavelength (Em)~505 nm
Kd for Na⁺ (in vitro, K⁺-free)~3.8 mM
Kd for Na⁺ (in vitro, 135 mM [Na⁺]+[K⁺])~11.3 mM
Kd for Na⁺ (in situ, various cell types)18 - 29 mM
Selectivity (Na⁺ over K⁺)~18-fold

Table 2: Example of In Situ Calibration Parameters

Cell TypeCalibration Range ([Na⁺])Ionophores UsedNa⁺/K⁺-ATPase InhibitorReference
Cultured Neonatal Rat Cardiomyocytes0 - 20 mMGramicidin DStrophanthidin
Rat Ventricular Myocytes0 - 140 mMGramicidin D, MonensinOuabain
Rat Hippocampal Neurons0 - 50 mMGramicidin DOuabain

Mandatory Visualizations

Signaling Pathway: Glutamate-Induced Sodium Influx in Astrocytes

This diagram illustrates the key pathways involved in the increase of intracellular sodium in astrocytes following synaptic glutamate release. Glutamate released from the presynaptic terminal is taken up by astrocytic glutamate transporters (EAATs), which co-transport Na⁺ ions. Glutamate also activates ionotropic glutamate receptors (iGluRs) on the astrocyte membrane, leading to further Na⁺ influx. The resulting rise in intracellular Na⁺ stimulates the Na⁺/K⁺-ATPase to restore the ion gradient, an energy-dependent process.

Glutamate_Sodium_Influx cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte Glutamate_ext Glutamate EAAT Glutamate Transporters (EAATs) Glutamate_ext->EAAT Binds iGluR Ionotropic Glutamate Receptors (iGluRs) Glutamate_ext->iGluR Binds Na_ext Na+ Na_ext->EAAT Co-transport Na_ext->iGluR Influx Na_int Intracellular Na+ EAAT->Na_int iGluR->Na_int NaK_ATPase Na+/K+-ATPase Na_int->NaK_ATPase Stimulates NaK_ATPase->Na_ext Pumps Out Presynaptic_Terminal Presynaptic Terminal

Glutamate-induced sodium influx pathway in an astrocyte.
Experimental Workflow: Quantitative [Na⁺]i Measurement with this compound

This diagram outlines the general workflow for measuring intracellular sodium concentration using this compound, from initial cell preparation to final data analysis.

SBFI_Workflow prep Cell Preparation (Seeding on coverslips) loading This compound Loading (with Pluronic F-127) prep->loading wash Wash & De-esterification (with Probenecid) loading->wash imaging Ratiometric Fluorescence Imaging (Ex: 340/380 nm, Em: 505 nm) wash->imaging analysis Data Analysis (Ratio calculation, conversion to [Na⁺]i) imaging->analysis calibration In Situ Calibration (Ionophores + Ouabain) calibration->analysis Generate Calibration Curve

General experimental workflow for this compound imaging.

References

Troubleshooting guide for poor Sbfi-AM loading

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with poor Sbfi-AM loading and signal.

Troubleshooting Guide for Poor this compound Loading

Use this guide to diagnose and resolve specific problems you may encounter during your experiments with this compound.

Problem: Weak or No Fluorescent Signal

A weak or nonexistent fluorescent signal is a common issue when loading cells with this compound. This can be due to a variety of factors, from suboptimal loading conditions to poor cell health.

Possible Cause Recommended Solution
Suboptimal Dye Concentration Titrate the this compound concentration to determine the optimal level for your specific cell type and experimental conditions. Typical loading concentrations range from 5 µM to 10 µM.[1] Both insufficient and excessive concentrations can lead to a poor signal.
Inadequate Incubation Time or Temperature Optimize the incubation time and temperature. Loading times can vary between 40 minutes and 4 hours.[1] While 37°C is often used, some studies suggest that loading at room temperature can reduce dye compartmentalization.[2]
Poor Cell Health or Viability Ensure you are using a healthy, viable cell population. Cells with compromised membrane integrity will not effectively load or retain the dye.
Inefficient this compound Solubilization This compound is hydrophobic and requires proper solubilization.[3] Prepare a concentrated stock solution in high-quality, anhydrous DMSO.[3] To improve aqueous solubility, the nonionic detergent Pluronic® F-127 can be used. A common method is to mix the this compound/DMSO stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the loading buffer for a final concentration of about 0.02%.
Hydrolysis of this compound Stock This compound is susceptible to hydrolysis, especially in solution. Use anhydrous DMSO to prepare stock solutions and store them desiccated at -20°C, protected from light. It is best to prepare fresh working solutions for each experiment.
Incomplete Hydrolysis of AM Ester Once inside the cell, the AM ester groups of this compound must be cleaved by intracellular esterases to trap the active, fluorescent form of the dye. If esterase activity is low, this conversion will be inefficient. Ensure cells are healthy and metabolically active.

Problem: High Background Fluorescence

High background fluorescence can obscure the specific signal from your cells, making data interpretation difficult.

Possible Cause Recommended Solution
Incomplete Removal of Extracellular Dye After loading, it is crucial to wash the cells thoroughly to remove any this compound that has not been taken up. Use a gentle washing procedure with a suitable buffer (e.g., Hanks' Balanced Salt Solution) to avoid damaging the cells.
Leakage of Dye from Cells The de-esterified form of Sbfi can leak from cells, contributing to background fluorescence. This can be more pronounced in long-term experiments. The organic anion transport inhibitor probenecid (at a concentration of 1-2.5 mM) can be added to the medium to reduce dye leakage.
Autofluorescence Some cell types exhibit significant autofluorescence at the excitation and emission wavelengths of Sbfi. It is important to have an unstained control sample to assess the level of autofluorescence.

Problem: Heterogeneous or Punctate Staining

Uneven or punctate staining can indicate issues with dye loading or localization within the cell.

Possible Cause Recommended Solution
Dye Aggregation If this compound is not properly solubilized, it can form aggregates that are taken up by cells, leading to a punctate appearance. Ensure thorough mixing of the dye in the loading buffer and consider the use of Pluronic® F-127 to improve solubility.
Compartmentalization of the Dye Sbfi can sometimes accumulate in organelles such as mitochondria or the endoplasmic reticulum, leading to a non-uniform cytosolic signal. Lowering the loading temperature to room temperature may help to reduce this issue.
Uneven Cell Density or Health A non-uniform cell monolayer can result in varied dye loading. Ensure that cells are evenly seeded and that the culture is healthy.

Experimental Protocols

This compound Loading Protocol

This is a general protocol that should be optimized for your specific cell type and experimental setup.

  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.

  • Prepare Loading Buffer: On the day of the experiment, thaw the this compound stock solution. For improved solubility, you can mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO. Dilute the this compound (with or without Pluronic® F-127) into a suitable buffer (e.g., HBSS with HEPES) to a final working concentration of 5-10 µM.

  • Cell Loading: Remove the culture medium from your cells and replace it with the this compound loading buffer.

  • Incubation: Incubate the cells for 40-240 minutes at either 37°C or room temperature, protected from light. The optimal time and temperature should be determined empirically.

  • Washing: After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed buffer to remove extracellular dye. If dye leakage is a concern, the wash and final imaging buffer can be supplemented with an organic anion transport inhibitor like probenecid (1-2.5 mM).

  • Imaging: You are now ready to perform fluorescence imaging. For ratiometric measurements of intracellular sodium, excite the cells at approximately 340 nm and 380 nm, and collect the emission at around 500 nm.

Mandatory Visualizations

Sbfi_AM_Loading_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO prep_pluronic Mix with Pluronic F-127 (Optional) prep_stock->prep_pluronic Improves solubility prep_buffer Dilute in Loading Buffer prep_stock->prep_buffer prep_pluronic->prep_buffer add_dye Add Loading Buffer to Cells prep_buffer->add_dye incubate Incubate (Time & Temp Optimization) add_dye->incubate wash Wash to Remove Extracellular Dye incubate->wash hydrolysis Intracellular Esterase Activity wash->hydrolysis trapping Trapped, Active Sbfi hydrolysis->trapping Cleavage of AM esters imaging Fluorescence Imaging trapping->imaging Ex: 340/380nm Em: 500nm

Caption: Experimental workflow for loading cells with this compound.

Troubleshooting_Logic cluster_signal Weak or No Signal cluster_background High Background cluster_staining Uneven Staining start Poor this compound Signal check_conc Optimize Dye Concentration start->check_conc check_time_temp Optimize Incubation Time & Temperature start->check_time_temp check_solubility Improve Solubilization (e.g., Pluronic F-127) start->check_solubility check_cell_health Verify Cell Viability start->check_cell_health check_wash Improve Washing Steps start->check_wash check_leakage Use Probenecid to Reduce Leakage start->check_leakage check_auto Assess Autofluorescence start->check_auto check_aggregation Ensure Proper Dye Solubilization start->check_aggregation check_compartment Adjust Loading Temp to Reduce Compartmentalization start->check_compartment solution Improved Signal check_conc->solution Titrate check_time_temp->solution Test different conditions check_solubility->solution Add surfactant check_cell_health->solution Use healthy cells check_wash->solution Gentle, thorough washes check_leakage->solution Add transport inhibitor check_auto->solution Unstained control check_aggregation->solution Proper mixing check_compartment->solution Lower loading temperature

Caption: Troubleshooting logic for common this compound loading issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound?

A1: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to use a dry solvent as the acetoxymethyl (AM) ester is susceptible to hydrolysis.

Q2: Why is Pluronic® F-127 used with this compound?

A2: Pluronic® F-127 is a nonionic surfactant that helps to increase the aqueous solubility of hydrophobic compounds like this compound. This can lead to more efficient and uniform loading of the dye into cells and can help prevent dye aggregation.

Q3: Can I store this compound in a working solution?

A3: It is not recommended to store this compound in a diluted working solution for extended periods. The AM ester is prone to hydrolysis, which will prevent it from crossing the cell membrane. Prepare fresh working solutions from a concentrated DMSO stock for each experiment.

Q4: My cells are healthy, but the this compound signal is still weak. What else could be the problem?

A4: If cell health is good, consider other factors such as incomplete hydrolysis of the AM ester by intracellular esterases. Ensure that your cell line has sufficient esterase activity. You may also be experiencing photobleaching during imaging. Minimize the exposure of your cells to the excitation light.

Q5: What are the correct excitation and emission wavelengths for ratiometric imaging with Sbfi?

A5: For ratiometric measurements of intracellular sodium with Sbfi, the dye is typically excited at two wavelengths: around 340 nm (where fluorescence is sensitive to sodium binding) and 380 nm (the isosbestic point). The emission is collected at approximately 500 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is then used to determine the intracellular sodium concentration.

References

Preventing Sbfi-AM photobleaching during imaging

Author: BenchChem Technical Support Team. Date: November 2025

{"answer":"### Technical Support Center: Sbfi-AM Imaging

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using the ratiometric sodium indicator, this compound, with a focus on preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a cell-permeant, UV-excitable, ratiometric fluorescent indicator used for measuring intracellular sodium (Na⁺) concentrations.[1][2] Once inside the cell, cellular enzymes cleave the acetoxymethyl (AM) ester group, trapping the active Sbfi indicator. Sbfi exhibits different fluorescence excitation properties depending on whether it is bound to Na⁺. Specifically, the fluorescence emission at 505 nm is measured by alternating excitation wavelengths at 340 nm (for Na⁺-bound Sbfi) and 380 nm (for Na⁺-free Sbfi).[1] The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular Na⁺ concentration.[1] This ratiometric measurement is a key advantage as it helps to correct for variations in dye loading, cell thickness, and photobleaching.[1]

Q2: My this compound signal is weak. What are the possible causes and solutions?

A weak fluorescent signal can be due to several factors:

  • Incomplete de-esterification: The AM ester form of Sbfi is not fluorescent. Ensure that the cells have had sufficient time at an appropriate temperature (e.g., 37°C) to allow cellular esterases to cleave the AM groups and activate the dye.

  • Suboptimal dye loading: The loading concentration and incubation time may need to be optimized for your specific cell type. Insufficient loading will result in a low intracellular dye concentration.

  • Dye extrusion: Some cell types actively pump out fluorescent dyes. Probenecid can be included in the loading buffer to inhibit the activity of these multidrug resistance transporters.

  • Incorrect filter sets: Verify that you are using the correct filter sets for ratiometric imaging of Sbfi (Excitation: 340 nm and 380 nm; Emission: 505 nm).

Q3: I'm observing significant photobleaching of my this compound signal. How can I prevent this?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence upon exposure to excitation light. Here are several strategies to minimize photobleaching during this compound imaging:

  • Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that still provides a usable signal-to-noise ratio. This can often be controlled by using neutral density filters or adjusting the lamp/laser power.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use the shortest possible exposure times for your camera settings and avoid unnecessary continuous illumination.

  • Use Antifade Reagents: Incorporate antifade reagents in your imaging medium. These reagents work by scavenging for reactive oxygen species that are a primary cause of photobleaching.

  • Optimize Imaging Buffer: Ensure your imaging buffer has a stable pH, as significant changes can affect Sbfi's fluorescence properties. Some studies suggest that optimizing the pH of the imaging buffer can improve fluorophore brightness and reduce photobleaching.

Troubleshooting Guide: Photobleaching

This guide provides a systematic approach to troubleshooting and mitigating photobleaching of this compound.

Step 1: Assess the Severity of Photobleaching

First, quantify the rate of photobleaching in your current experimental setup. Acquire a time-lapse series of images under your standard imaging conditions without any experimental treatment. Plot the fluorescence intensity over time. A rapid decay in intensity confirms a significant photobleaching issue.

Step 2: Implement Basic Mitigation Strategies

Before turning to chemical antifade agents, optimize your imaging parameters. This workflow can help you systematically reduce photobleaching.

Caption: Workflow for optimizing imaging parameters to reduce photobleaching.

Step 3: Select and Use an Antifade Reagent

If optimizing imaging parameters is insufficient, the use of an antifade reagent is recommended. The choice of reagent may depend on whether you are working with live or fixed cells.

Antifade ReagentSuitability for Live CellsNotes
Trolox YesA vitamin E analog that acts as an antioxidant. It can be added to the imaging medium.
n-Propyl gallate (NPG) YesCan be used with live cells but may have biological effects, such as protecting against apoptosis.
p-Phenylenediamine (PPD) No (Generally for fixed cells)Highly effective but can be toxic to live cells and may cause autofluorescence.
1,4-Diazabicyclo[2,2,2]octane (DABCO) Potentially, with cautionLess effective than PPD but also less toxic. May have anti-apoptotic properties.

Note: The effectiveness of antifade agents can be fluorophore and system-dependent. It is advisable to test a few options to determine the best one for your specific application.

Experimental Protocols

Protocol 1: General Live-Cell Imaging with this compound and an Antifade Reagent

This protocol provides a general guideline for loading cells with this compound and imaging with the antifade reagent, Trolox.

  • Cell Preparation: Plate cells on coverslips or imaging dishes and allow them to adhere overnight.

  • This compound Loading Solution: Prepare a loading solution containing this compound (typically 5-10 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with a non-ionic detergent like Pluronic F-127 (0.02-0.05%) to aid in dye solubilization.

  • Cell Loading: Replace the cell culture medium with the this compound loading solution and incubate for 30-60 minutes at 37°C. The optimal time and temperature may vary depending on the cell type.

  • Wash and De-esterification: Wash the cells twice with fresh, warm buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the this compound.

  • Imaging: Prepare an imaging buffer containing the desired concentration of Trolox (e.g., 1-2 mM). Replace the buffer in the imaging dish with the Trolox-containing imaging buffer just before starting the experiment.

  • Image Acquisition:

    • Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 505 nm.

    • Minimize the excitation light intensity and exposure time to the lowest acceptable levels.

    • Acquire images at the desired time intervals.

    • Calculate the 340/380 nm fluorescence ratio to determine the intracellular sodium concentration.

G cluster_loading Dye Loading cluster_imaging Imaging A Prepare this compound Loading Solution B Incubate Cells with this compound A->B C Wash to Remove Extracellular Dye B->C D Allow for De-esterification C->D E Prepare Imaging Buffer with Antifade D->E Proceed to Imaging F Mount on Microscope E->F G Set Imaging Parameters F->G H Acquire Ratiometric Images G->H

Caption: Experimental workflow for this compound imaging with an antifade reagent.

This technical support guide provides a starting point for addressing photobleaching issues with this compound. Remember that the optimal conditions will always be dependent on the specific cell type and imaging system being used. Systematic optimization of the parameters discussed here will lead to higher quality and more reliable data.

References

Sbfi-AM dye leakage and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the ratiometric sodium indicator, SBFI-AM.

Troubleshooting Guide & FAQs

This guide addresses specific issues related to this compound dye leakage, compartmentalization, and other experimental challenges in a question-and-answer format.

My SBFI signal is unstable and increases over time. What is causing this?

An unstable and steadily increasing SBFI signal is a classic sign of dye leakage from the cells. The full, fluorescent form of SBFI, which is generated after intracellular esterases cleave the AM ester, is an organic anion. This makes it a substrate for organic anion transporters (OATs) in the cell membrane, which actively extrude the dye into the extracellular medium. This leakage can lead to a significant overestimation of intracellular sodium concentration.[1]

How can I prevent this compound dye leakage?

The most effective way to prevent SBFI leakage is to use an organic anion transport inhibitor, such as probenecid. Probenecid blocks the transporters responsible for extruding the dye from the cell, leading to a more stable intracellular signal.[1][2] It is crucial to include appropriate controls to ensure that probenecid itself does not affect the biological response you are measuring.

What is the optimal concentration of probenecid to use?

The optimal concentration of probenecid can be cell-type dependent. However, a concentration of 1 mM is commonly used and has been shown to be effective in preventing SBFI leakage in neonatal rat cardiomyocytes.[1][2] It is advisable to perform a dose-response experiment to determine the lowest effective concentration for your specific cell type that minimizes leakage without causing other cellular effects.

Are there alternatives to probenecid?

Yes, other compounds can reduce dye leakage. For instance, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) is a potent blocker of pannexin 1 channels and can also inhibit organic anion transport. However, NPPB may also affect other channels, so its use should be carefully considered and validated for your experimental system.

My cells show punctate or localized fluorescence instead of a uniform cytosolic signal. What is happening?

This phenomenon is known as dye compartmentalization, where the dye accumulates in intracellular organelles such as mitochondria or vesicles. This can be problematic as it may not accurately reflect cytosolic sodium concentrations. Compartmentalization of SBFI has been reported to range from 10 to 50%.

How can I minimize this compound compartmentalization?

Loading the cells with this compound at a lower temperature, such as room temperature (20-25°C) instead of 37°C, can significantly reduce dye compartmentalization.

What is the role of Pluronic F-127 in the loading protocol?

This compound has poor aqueous solubility. Pluronic F-127 is a non-ionic detergent that acts as a dispersing agent, facilitating the solubilization of this compound in your loading buffer and improving its entry into the cells.

Experimental Protocols

Detailed Protocol for Minimizing this compound Dye Leakage

This protocol is based on a method successfully used for quantifying intracellular sodium in cultured neonatal rat cardiomyocytes and is designed to minimize both dye leakage and compartmentalization.

  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well microplate) and allow them to adhere.

  • This compound Loading Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • For a final loading concentration of 5 µM, dilute the this compound stock solution in a physiological buffer (e.g., Tyrode solution).

    • To aid in dye solubilization, mix the this compound stock solution with an equal volume of 10-20% (w/v) Pluronic F-127 in DMSO before adding it to the loading buffer.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the this compound loading solution to the cells.

    • Incubate for 90 minutes at room temperature (20-25°C) to minimize compartmentalization.

  • Washing:

    • Remove the loading solution.

    • Wash the cells twice with fresh physiological buffer.

  • De-esterification and Measurement with Probenecid:

    • Incubate the cells in physiological buffer containing 1 mM probenecid. This incubation should continue throughout the measurement period.

    • Allow at least 30 minutes for complete de-esterification of the dye before starting fluorescence measurements.

    • Measure fluorescence at the appropriate excitation (340 nm and 380 nm) and emission (~505 nm) wavelengths.

Data Presentation

Effect of Probenecid on SBFI Signal Stability

The following table summarizes the quantitative effect of probenecid on the stability of the SBFI fluorescence ratio in neonatal rat cardiomyocytes. The data illustrates the prevention of signal increase (dye leakage) over time.

Time after start of recordingChange in SBFI Ratio (F340/F380) without ProbenecidChange in SBFI Ratio (F340/F380) with 1 mM ProbenecidEstimated Overestimation of [Na+]i without Probenecid
120 minutes~8% increaseStable signal~8-10 mM

Data adapted from a study on neonatal rat cardiomyocytes.

Visualizations

Troubleshooting Workflow for this compound Experiments

The following diagram outlines a logical workflow for troubleshooting common issues encountered during this compound experiments.

SBFI_Troubleshooting cluster_start Start cluster_loading Loading & Observation cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End Start Start this compound Experiment Load Load Cells with this compound Start->Load Observe Observe Fluorescence Signal Load->Observe Problem Problem Identified? Observe->Problem Leakage Signal Unstable/ Increasing? Problem->Leakage Yes Proceed Proceed with Experiment Problem->Proceed No Compartmentalization Punctate Staining? Leakage->Compartmentalization No AddProbenecid Add Probenecid (1-2.5 mM) to buffer Leakage->AddProbenecid Yes LowSignal Low Fluorescence? Compartmentalization->LowSignal No LowerTemp Load at Room Temperature (20-25°C) Compartmentalization->LowerTemp Yes OptimizeLoading Optimize Dye Concentration & Incubation Time. Use Pluronic F-127. LowSignal->OptimizeLoading Yes LowSignal->Proceed No AddProbenecid->Observe LowerTemp->Observe OptimizeLoading->Observe

Caption: Troubleshooting workflow for common this compound issues.

References

Sbfi-AM compartmentalization issues in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during intracellular sodium imaging experiments using SBF1-AM, with a specific focus on cellular compartmentalization.

Frequently Asked Questions (FAQs)

Q1: What is SBF1-AM and how does it work?

SBF1-AM (Sodium-binding Benzofuran Isophthalate, Acetoxymethyl Ester) is a fluorescent indicator used for measuring intracellular sodium concentrations.[1][2] It is a ratiometric indicator, meaning the ratio of fluorescence intensity at two different excitation wavelengths is used to determine the sodium concentration. This ratiometric property helps to minimize issues like photobleaching, variable dye loading, and changes in cell morphology.[2] The "AM" ester form makes the molecule cell-permeable. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, sodium-sensitive form of SBFI in the cytoplasm.

Q2: What is cellular compartmentalization and why is it a problem for SBF1-AM?

Cellular compartmentalization is the division of the eukaryotic cell into distinct, membrane-bound organelles such as mitochondria, the endoplasmic reticulum, and lysosomes.[3][4] While essential for normal cell function, it poses a significant challenge for fluorescent indicators like SBF1-AM. The issue arises when the dye, intended for the cytosol, is sequestered into these organelles. This can be caused by the activity of organic anion transporters in both the plasma and intracellular membranes.

Compartmentalization leads to several experimental problems:

  • Reduced Cytosolic Signal: Sequestration of the dye into organelles lowers its concentration in the cytosol, leading to a weaker signal-to-background ratio.

  • Inaccurate Measurements: The fluorescence properties of SBFI can be altered in the different chemical environments of organelles, leading to incorrect sodium concentration readings.

  • Misinterpretation of Data: A punctate or granular fluorescence pattern, indicative of compartmentalization, can be mistaken for a physiological signal.

Q3: What are the visual signs of SBF1-AM compartmentalization?

The primary visual indicator of compartmentalization is a non-uniform, punctate, or granular fluorescence pattern within the cell, as opposed to the desired diffuse, cytosolic staining. Instead of the entire cytoplasm fluorescing, you will observe bright, distinct spots corresponding to organelles that have sequestered the dye.

Troubleshooting Guide: SBF1-AM Loading and Imaging

This guide addresses specific issues that may arise during your experiments with SBF1-AM.

Problem 1: Weak or no fluorescence signal.

Possible CauseRecommended Solution
Incomplete de-esterification Increase incubation time or temperature (e.g., 37°C) to allow for complete cleavage of the AM ester by cellular esterases.
Dye extrusion from the cell Anion transporters can actively pump the dye out of the cell. Incubate with an organic anion transport inhibitor like probenecid (1-2.5 mM).
Low dye concentration Optimize the SBF1-AM loading concentration. Start with a range of 5-10 µM and adjust as needed for your specific cell type.
Photobleaching Reduce the intensity and duration of the excitation light. Use neutral density filters and minimize exposure times.

Problem 2: Punctate fluorescence pattern (Compartmentalization).

Possible CauseRecommended Solution
Dye sequestration in organelles This is the classic sign of compartmentalization. Lower the loading temperature (e.g., room temperature or 4°C) to reduce the activity of transporters responsible for sequestration.
Hydrophobic aggregation of AM ester SBF1-AM is hydrophobic. Use a non-ionic surfactant like Pluronic F-127 (typically 0.02-0.1%) to improve its solubility and dispersion in aqueous loading buffer.
Cell type susceptibility Some cell types, like CHO cells, are more prone to compartmentalization due to high levels of transporter activity. The use of probenecid is highly recommended for these cells.

Problem 3: High background fluorescence.

Possible CauseRecommended Solution
Extracellular dye Ensure thorough washing of the cells with dye-free medium after the loading period to remove any residual SBF1-AM from the coverslip and medium.
Incomplete hydrolysis in medium If the dye is hydrolyzed in the extracellular medium, it can contribute to background. Minimize the time cells spend in the loading solution.

Problem 4: Signs of cell stress or phototoxicity.

Possible CauseRecommended Solution
Toxicity from loading reagents High concentrations of DMSO, Pluronic F-127, or SBF1-AM can be cytotoxic. Perform a concentration-response curve to find the optimal, non-toxic concentrations for your cells.
Phototoxicity from UV excitation SBF1 requires UV excitation (~340/380 nm), which can be damaging to cells. Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times. Consider using a longer-wavelength sodium indicator if phototoxicity is a persistent issue.
Reactive Oxygen Species (ROS) Production Illumination can generate ROS, leading to cellular damage. Imaging in a low-oxygen environment or adding antioxidants to the medium can sometimes mitigate these effects.

Data Summary and Alternative Indicators

For researchers encountering persistent issues with SBF1-AM, other fluorescent sodium indicators are available.

IndicatorExcitation (nm)Emission (nm)RatiometricKey AdvantagesKey Disadvantages
SBFI ~340 / ~380~505YesRatiometric properties reduce artifacts from dye loading and photobleaching.UV excitation can cause phototoxicity; lower quantum yield.
Sodium Green ~488~516NoHigher fluorescence quantum yield than SBFI; visible light excitation reduces phototoxicity.Non-ratiometric, making quantification more challenging.
CoroNa Red ~550~575NoLonger wavelength excitation is less phototoxic.High Kd (~200 mM) may not be suitable for all applications.
ANG-2 ~525~545NoHigh sensitivity for sodium.Non-ratiometric; calibration can be affected by ionophores like gramicidin.

Experimental Protocols

1. SBF1-AM Cell Loading Protocol

This protocol provides a general guideline. Optimization for specific cell types is highly recommended.

  • Prepare Loading Buffer: Supplement your standard physiological saline (e.g., Hanks' Balanced Salt Solution) with 1-2.5 mM probenecid (optional, but recommended).

  • Prepare SBF1-AM Stock Solution: Dissolve SBF1-AM in high-quality, anhydrous DMSO to create a 1-5 mM stock solution. Store at -20°C, protected from light and moisture.

  • Prepare Final Loading Solution:

    • For each experiment, create a fresh dilution of the SBF1-AM stock solution.

    • First, mix the required volume of SBF1-AM stock with an equal volume of 20% Pluronic F-127 in DMSO.

    • Vortex this mixture vigorously.

    • Dilute this mixture into the pre-warmed (37°C) loading buffer to a final SBF1-AM concentration of 5-10 µM. The final Pluronic F-127 concentration should be around 0.02-0.1%.

  • Cell Loading:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Remove the culture medium and wash the cells once with the loading buffer.

    • Replace the buffer with the final loading solution.

    • Incubate for 30-90 minutes at a temperature determined by your optimization (start with 37°C, but consider room temperature to reduce compartmentalization).

  • Wash and De-esterify:

    • Remove the loading solution and wash the cells 2-3 times with dye-free buffer (containing probenecid if used during loading).

    • Incubate the cells in fresh, dye-free buffer for an additional 30 minutes at 37°C to ensure complete de-esterification of the dye.

  • Imaging: Proceed with fluorescence imaging. It is best to maintain the cells in the dye-free buffer during this process.

2. Fluorescence Microscopy Imaging

  • Microscope Setup: Use an inverted microscope equipped for fluorescence imaging and environmental control (temperature, CO2).

  • Excitation and Emission:

    • Acquire images by alternating excitation between ~340 nm and ~380 nm.

    • Collect the emitted fluorescence at ~505 nm.

  • Image Acquisition:

    • To minimize phototoxicity, use the lowest possible excitation light intensity that provides a good signal-to-noise ratio.

    • Keep exposure times as short as possible.

    • If performing time-lapse imaging, avoid using autofocus for every frame to reduce light exposure.

  • Data Analysis: Calculate the ratio of the fluorescence intensity from the 340 nm excitation to the 380 nm excitation (F340/F380) for each time point or region of interest. This ratio is proportional to the intracellular sodium concentration.

Visual Workflows and Pathways

SBF1_Loading_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_organelle Organelle (e.g., Mitochondria, ER) SBF1_AM SBF1-AM (in loading buffer) SBF1_AM_Intra SBF1-AM SBF1_AM->SBF1_AM_Intra Passive Diffusion Esterases Esterases SBF1_AM_Intra->Esterases Hydrolysis SBF1_AM_Seq Sequestered SBF1-AM SBF1_AM_Intra->SBF1_AM_Seq Compartmentalization (Undesired Pathway) SBFI_Active Active SBFI (Fluorescent) Esterases->SBFI_Active Cleaves AM ester

Caption: Mechanism of SBF1-AM loading and potential for compartmentalization.

Troubleshooting_Workflow Start Start Experiment Load Load Cells with SBF1-AM Start->Load Image Acquire Images Load->Image CheckSignal Is Signal Diffuse and Cytosolic? Image->CheckSignal Success Proceed with Analysis CheckSignal->Success Yes Punctate Problem: Punctate Signal (Compartmentalization) CheckSignal->Punctate No Troubleshoot Troubleshoot Loading Punctate->Troubleshoot Opt1 Lower Loading Temp Troubleshoot->Opt1 Opt2 Add Probenecid Troubleshoot->Opt2 Opt3 Optimize Pluronic F-127 Troubleshoot->Opt3 Opt1->Load Retry Opt2->Load Retry Opt3->Load Retry

Caption: Troubleshooting workflow for SBF1-AM compartmentalization.

References

Technical Support Center: Optimizing Sbfi-AM Fluorescence Signal Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability of the Sbfi-AM fluorescence signal in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: Low Fluorescence Signal or Poor Signal-to-Noise Ratio

  • Question: My this compound signal is very weak, making it difficult to distinguish from background noise. What can I do to improve it?

  • Answer: A low fluorescence signal can be due to several factors. Here's a step-by-step troubleshooting guide:

    • Incomplete AM Ester Hydrolysis: The acetoxymethyl (AM) ester form of Sbfi is not fluorescent. It must be cleaved by intracellular esterases to release the active, sodium-binding form of the dye.

      • Solution: Ensure your incubation period is sufficient for complete hydrolysis. While 60 minutes is often cited, this can vary between cell types.[1] You may need to optimize the incubation time for your specific experimental conditions.

    • Suboptimal Dye Concentration: Using a concentration of this compound that is too low will result in a weak signal.

      • Solution: The optimal concentration typically ranges from 5-10 µM.[2] It is advisable to perform a concentration titration to find the ideal concentration for your cell type that provides a strong signal without causing cellular toxicity.

    • Inefficient Dye Loading: this compound has poor aqueous solubility, which can hinder its loading into cells.

      • Solution: Use a non-ionic surfactant like Pluronic F-127 to aid in the dispersion of the dye in your loading buffer. A common practice is to mix the this compound stock solution with an equal volume of 20-25% Pluronic F-127 before adding it to the loading buffer.[3]

    • Photobleaching: Excessive exposure to excitation light can permanently damage the fluorophore, leading to a diminished signal over time.[4]

      • Solution: Minimize light exposure by using the lowest possible excitation intensity and the shortest possible exposure times. Use neutral density filters to control illumination intensity. For time-lapse imaging, reduce the frequency of image acquisition.

Issue 2: Unstable Fluorescence Signal (Signal Drifts or Fluctuates)

  • Question: The this compound fluorescence ratio is not stable, even under baseline conditions. What could be causing this instability?

  • Answer: Signal instability can manifest as a gradual drift or erratic fluctuations. Here are the common culprits and their solutions:

    • Dye Leakage: The active form of Sbfi can be actively transported out of the cell by organic anion transporters, leading to a gradual decrease in the intracellular signal.

      • Solution: Use probenecid, an inhibitor of organic anion transporters, to prevent dye leakage.[1] A concentration of 1 mM probenecid added during the recording period is often effective.

    • Compartmentalization: Sbfi can accumulate in intracellular organelles, such as mitochondria or the endoplasmic reticulum. This leads to a heterogeneous distribution of the dye and can contribute to a complex and unstable signal.

      • Solution: Reduce the loading temperature. Loading cells with this compound at room temperature instead of 37°C has been shown to decrease dye compartmentalization.

    • Incomplete Hydrolysis: As mentioned previously, incomplete hydrolysis can lead to a gradually increasing fluorescence ratio as more of the AM ester is converted to the active dye over time.

      • Solution: Extend the incubation period to ensure complete hydrolysis before starting your measurements.

    • Phototoxicity: High-intensity or prolonged UV light exposure can induce cellular stress and even cell death, leading to fluctuations in intracellular sodium concentration and, consequently, an unstable Sbfi signal.

      • Solution: As with photobleaching, minimize light exposure. Use the lowest viable excitation intensity and exposure duration. Monitor cell morphology for any signs of phototoxicity, such as blebbing or rounding.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: Sbfi is a ratiometric indicator. For measuring Na+-bound Sbfi, use an excitation wavelength of approximately 340 nm. For Na+-free Sbfi, use an excitation of around 380 nm. The emission for both is collected at approximately 505 nm.

Q2: How selective is Sbfi for sodium (Na+) over potassium (K+)?

A2: Sbfi is approximately 18 times more selective for Na+ than for K+. However, physiological concentrations of K+ can still influence the Na+ binding affinity of Sbfi.

Q3: Is an in situ calibration of the Sbfi signal necessary?

A3: Yes, for accurate quantification of intracellular Na+ concentrations, an in situ calibration is crucial. The dissociation constant (Kd) of Sbfi for Na+ can be significantly different inside the cell compared to in a cell-free solution due to factors like cytosolic viscosity and protein binding.

Q4: How do I perform an in situ calibration for Sbfi?

A4: An in situ calibration typically involves treating the cells with ionophores to equilibrate intracellular and extracellular Na+ concentrations. A common method uses a combination of gramicidin (a Na+ ionophore) and monensin in calibration solutions with varying known Na+ concentrations. It is also often necessary to inhibit the Na+/K+ pump using an inhibitor like ouabain or strophanthidin to achieve a stable equilibrium.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound.

ParameterValueReference
Excitation Wavelength (Na+-bound)~340 nm
Excitation Wavelength (Na+-free)~380 nm
Emission Wavelength~505 nm
Selectivity (Na+ vs. K+)~18-fold
ConditionDissociation Constant (Kd) for Na+Reference
In the absence of K+3.8 mM
In solutions with combined Na+ and K+ of 135 mM11.3 mM
In intact tissue (example)20 mM

Experimental Protocols

Protocol 1: Cell Loading with this compound

  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.

  • Prepare Loading Buffer: Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) appropriate for your cells.

  • Prepare this compound/Pluronic F-127 Mixture: For each experiment, mix your this compound stock solution with an equal volume of 20-25% (w/v) Pluronic F-127 in DMSO. This will aid in the solubilization of this compound in the aqueous loading buffer.

  • Prepare Final Loading Solution: Dilute the this compound/Pluronic F-127 mixture into the pre-warmed loading buffer to a final this compound concentration of 5-10 µM.

  • Cell Loading: Replace the cell culture medium with the final loading solution.

  • Incubation: Incubate the cells for 45-90 minutes at room temperature (to minimize compartmentalization) or at 37°C. The optimal time should be determined empirically for your cell type.

  • Washing: After incubation, wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove extracellular dye. If preventing dye leakage is a concern, include 1 mM probenecid in the final wash and subsequent imaging buffer.

  • De-esterification: Allow the cells to incubate in the final buffer for an additional 30 minutes to ensure complete hydrolysis of the AM ester.

Protocol 2: In Situ Calibration of Sbfi Signal

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with varying concentrations of Na+ (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength, replace NaCl with KCl or another suitable salt.

  • Prepare Ionophore/Inhibitor Solution: Prepare a stock solution containing a combination of ionophores and inhibitors. A common combination is 1-5 µM gramicidin, 5-10 µM monensin, and 1 mM ouabain.

  • Baseline Measurement: After loading with this compound and washing, record the baseline fluorescence ratio in your normal experimental buffer.

  • Equilibration: Perfuse the cells with the calibration buffers containing the ionophore/inhibitor solution. Allow sufficient time for the intracellular and extracellular Na+ concentrations to equilibrate at each concentration step.

  • Record Ratios: Record the steady-state fluorescence ratio for each Na+ concentration.

  • Determine Rmin and Rmax: Record the ratio in the 0 mM Na+ buffer (Rmin) and a saturating Na+ concentration (e.g., 150 mM) to determine Rmax.

  • Data Analysis: Plot the fluorescence ratio against the known Na+ concentrations to generate a calibration curve. Use this curve to convert your experimental fluorescence ratios to intracellular Na+ concentrations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Analysis prep_stock Prepare this compound Stock (DMSO) prep_pluronic Mix this compound with Pluronic F-127 prep_stock->prep_pluronic prep_loading Prepare Loading Buffer (HBSS) prep_loading->prep_pluronic load_cells Incubate Cells with This compound Loading Solution prep_pluronic->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deester Allow for AM Ester Hydrolysis wash_cells->deester acquire_images Acquire Fluorescence Images (Ex: 340/380nm, Em: 505nm) deester->acquire_images calculate_ratio Calculate 340/380 Ratio acquire_images->calculate_ratio calibrate Perform In Situ Calibration calculate_ratio->calibrate analyze Analyze Intracellular [Na+] calibrate->analyze

Caption: Experimental workflow for measuring intracellular sodium using this compound.

Troubleshooting_Logic cluster_drift Signal Drift (Gradual Change) cluster_fluctuation Signal Fluctuation (Erratic) start Start: Unstable Sbfi Signal drift_check Is the signal gradually decreasing? start->drift_check fluctuation_check Is the signal erratic and noisy? start->fluctuation_check leakage Potential Cause: Dye Leakage drift_check->leakage Yes drift_check2 Is the signal gradually increasing? drift_check->drift_check2 No solution_leakage Solution: Use Probenecid (1mM) leakage->solution_leakage hydrolysis Potential Cause: Incomplete Hydrolysis drift_check2->hydrolysis Yes solution_hydrolysis Solution: Increase Incubation Time hydrolysis->solution_hydrolysis compart Potential Cause: Compartmentalization fluctuation_check->compart Yes phototox Potential Cause: Phototoxicity fluctuation_check->phototox Also Consider solution_compart Solution: Load at Room Temp. compart->solution_compart solution_phototox Solution: Reduce Excitation Light phototox->solution_phototox

Caption: Troubleshooting logic for an unstable this compound fluorescence signal.

Signal_Factors cluster_factors Factors Affecting this compound Signal cluster_positive Increase Signal cluster_negative Decrease or Destabilize Signal sbfi_signal This compound Fluorescence Signal photobleach Photobleaching sbfi_signal->photobleach phototox Phototoxicity sbfi_signal->phototox leakage Dye Leakage sbfi_signal->leakage compart Compartmentalization sbfi_signal->compart inc_k High Intracellular [K+] sbfi_signal->inc_k (affects Kd) inc_na Increased Intracellular [Na+] inc_na->sbfi_signal opt_loading Optimal Dye Loading opt_loading->sbfi_signal

Caption: Factors influencing the this compound fluorescence signal.

References

Sbfi-AM Calibration and Measurement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using Sbfi-AM for intracellular sodium concentration measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Weak or No Fluorescent Signal

Q: My cells are loaded with this compound, but I'm not seeing a fluorescent signal, or the signal is very weak. What could be the problem?

A: A weak or absent signal can stem from several factors related to dye loading, hydrolysis, or the imaging setup.

  • Incomplete AM Ester Hydrolysis: The acetoxymethyl (AM) ester form of Sbfi is not fluorescent. It must be cleaved by intracellular esterases to release the active, sodium-sensitive form of the dye.

    • Solution: Increase the incubation time after loading to allow for complete de-esterification. This can range from 30 to 60 minutes at 37°C.[1] Ensure your cells are healthy, as compromised cells may have reduced esterase activity.

  • Low Dye Concentration: The intracellular concentration of the active dye may be too low.

    • Solution: Optimize the loading concentration of this compound. While typical concentrations range from 5-10 µM, you may need to perform a concentration titration to find the optimal concentration for your specific cell type and experimental conditions.[2][3]

  • Incorrect Microscope Filter Set: The excitation and emission wavelengths of your imaging system must match the spectral properties of Sbfi.

    • Solution: Use a filter set appropriate for ratiometric imaging of UV-excitable dyes, such as a Fura-2 filter set.[4] The excitation wavelengths for Na+-bound and Na+-free Sbfi are approximately 340 nm and 380 nm, respectively, with emission measured around 505 nm.[4]

  • Photobleaching: Excessive exposure to the excitation light can permanently destroy the fluorophore, leading to signal loss.

    • Solution: Minimize the exposure time and intensity of the excitation light. Use the lowest possible illumination that provides a detectable signal. When performing time-lapse imaging, reduce the frequency of image acquisition. The use of an anti-fade mounting medium can also help.

Issue 2: High and Noisy Background Signal

Q: I'm observing a high background fluorescence, which is making it difficult to distinguish the signal from my cells. How can I reduce this?

A: High background can obscure your signal and reduce the sensitivity of your assay.

  • Extracellular Dye: Incomplete washing after loading can leave residual this compound in the extracellular medium.

    • Solution: Ensure thorough washing of the cells with a clear buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS or a Tyrode's solution) after the loading incubation period.

  • Autofluorescence: Some cell types and culture media exhibit intrinsic fluorescence.

    • Solution: Use phenol red-free media for your experiments. Before loading, you can also image the cells to assess their baseline autofluorescence and subtract it from your final measurements.

  • Dye Leakage: The active form of Sbfi can leak out of the cells over time.

    • Solution: Use an anion transport inhibitor like probenecid in your loading and imaging buffers. Probenecid can help to improve the intracellular retention of the dye.

Issue 3: Inaccurate or Inconsistent Calibration

Q: My calibration curve is not linear, or I'm getting inconsistent results when trying to quantify intracellular sodium concentrations. What's going wrong?

A: Accurate calibration is crucial for quantitative measurements with this compound.

  • Incomplete Equilibration with Ionophores: The ionophores used for in situ calibration (e.g., gramicidin, monensin, nigericin) require sufficient time to equilibrate the intracellular and extracellular sodium concentrations.

    • Solution: Ensure an adequate incubation time with the ionophore cocktail during each step of the calibration. Stepwise changes in the extracellular [Na+] should result in stable changes in the fluorescence ratio.

  • Incorrect Calibration Buffer Composition: The ionic strength and composition of your calibration buffers are critical.

    • Solution: Prepare your calibration solutions by mixing a sodium-containing buffer with a sodium-free buffer of equal ionic strength. A common approach is to replace sodium with potassium or choline to maintain osmolarity.

  • pH Sensitivity: Sbfi's fluorescence is sensitive to changes in intracellular pH.

    • Solution: Maintain a stable intracellular pH during your experiments and calibration. If you suspect pH changes are occurring, you may need to perform a separate pH calibration or use a pH-insensitive sodium indicator. It has been shown that acidification can cause an apparent decrease in [Na+]i, while alkalinization can lead to an apparent increase.

Issue 4: Dye Compartmentalization

Q: I'm observing punctate or localized fluorescence within my cells instead of a diffuse cytosolic signal. What is causing this?

A: this compound can sometimes accumulate in intracellular organelles, a phenomenon known as compartmentalization.

  • High Loading Temperature: Loading at 37°C can sometimes promote the sequestration of the dye into organelles.

    • Solution: Try reducing the loading temperature. Incubating cells with this compound at room temperature may help to achieve a more uniform cytosolic distribution.

  • Cell Type Specificity: Some cell types are more prone to dye compartmentalization than others.

    • Solution: Optimize the loading conditions (concentration, time, and temperature) for your specific cell type. The use of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization and may improve cytosolic loading.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (Sodium-binding benzofuran isophthalate, acetoxymethyl ester) is a fluorescent indicator used to measure intracellular sodium concentrations ([Na+]i). It is a ratiometric dye, meaning that its fluorescence excitation spectrum shifts upon binding to sodium. The AM ester form is cell-permeant and is hydrolyzed by intracellular esterases to release the active, sodium-sensitive form of the dye. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), the intracellular sodium concentration can be quantified. This ratiometric measurement helps to correct for variations in dye concentration, cell path length, and photobleaching.

Q2: What are the excitation and emission wavelengths for Sbfi?

A2:

  • Excitation: Upon binding to Na+, the excitation maximum is around 340 nm. In the absence of Na+, the excitation maximum is around 380 nm.

  • Emission: The fluorescence emission maximum is around 505 nm, regardless of sodium binding.

Q3: Is Sbfi selective for sodium ions?

A3: Sbfi is selective for Na+ over other monovalent cations like potassium (K+). It is approximately 18 times more selective for Na+ than for K+. However, the presence of physiological concentrations of K+ can affect the dissociation constant (Kd) of Sbfi for Na+.

Q4: What is the purpose of using Pluronic F-127 with this compound?

A4: this compound has poor aqueous solubility. Pluronic F-127 is a non-ionic surfactant that helps to disperse the dye in aqueous media, which can improve the loading efficiency and lead to a more uniform cytosolic distribution of the dye.

Q5: Why is an in situ calibration necessary?

A5: The fluorescence properties of Sbfi can be influenced by the intracellular environment. Therefore, an in situ calibration is essential to accurately convert the measured fluorescence ratios into absolute intracellular sodium concentrations. This is typically done by using a combination of ionophores to equilibrate the intracellular and extracellular sodium concentrations at several known values.

Quantitative Data Summary

Table 1: Spectral Properties of Sbfi

PropertyWavelength (nm)Reference
Excitation (Na+-bound)~340
Excitation (Na+-free)~380
Emission~505

Table 2: Dissociation Constants (Kd) of Sbfi for Na+

ConditionKd (mM)Reference
In K+-free solution3.8
In solution with 135 mM K+ + Na+11.3 - 20

Experimental Protocols

Protocol 1: this compound Loading in Cultured Cells

  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: For a final volume of 10 mL, add the required volume of this compound stock solution to your imaging buffer (e.g., HBSS or a Tyrode's solution). To aid in dye solubilization, you can pre-mix the this compound stock with an equal volume of 20-25% (w/v) Pluronic F-127 in DMSO before adding it to the buffer. The final this compound concentration is typically between 5-10 µM. If dye leakage is a concern, add probenecid to a final concentration of 1 mM.

  • Cell Loading: Replace the cell culture medium with the loading buffer. Incubate the cells for 45-90 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for your cell type.

  • Washing: After incubation, wash the cells two to three times with fresh imaging buffer to remove any extracellular dye.

  • De-esterification: Incubate the cells in fresh imaging buffer for an additional 30-60 minutes at 37°C to allow for complete hydrolysis of the AM ester.

Protocol 2: In Situ Calibration of Intracellular Sbfi

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with varying sodium concentrations (e.g., 0, 5, 10, 20, 50, and 100 mM Na+). Maintain a constant ionic strength by replacing NaCl with KCl or choline chloride. All buffers should contain other physiological ions (e.g., MgCl2, CaCl2, glucose) and be buffered to a physiological pH (e.g., with HEPES).

  • Prepare Ionophore Stock Solution: Prepare a stock solution of a cocktail of ionophores, for example, 5 µM gramicidin, 5 µM monensin, and 5 µM nigericin in DMSO.

  • Equilibration: After your experiment, perfuse the Sbfi-loaded cells with the calibration buffer containing the lowest sodium concentration and the ionophore cocktail.

  • Stepwise Calibration: Sequentially perfuse the cells with the calibration buffers of increasing sodium concentrations, allowing the fluorescence ratio to stabilize at each step before moving to the next concentration.

  • Data Acquisition: Record the fluorescence intensity at both excitation wavelengths (e.g., 340 nm and 380 nm) and the emission wavelength (~505 nm) for each sodium concentration.

  • Data Analysis: Subtract the background fluorescence from your measurements. Calculate the 340/380 ratio for each sodium concentration. Plot the fluorescence ratio as a function of the sodium concentration to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios to intracellular sodium concentrations.

Visualizations

Sbfi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_cal Calibration prep_stock Prepare this compound Stock Solution (DMSO) prep_loading Prepare Loading Buffer (with Pluronic F-127 & Probenecid) prep_stock->prep_loading load_cells Load Cells with this compound prep_loading->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterify De-esterification wash_cells->deesterify image_cells Ratiometric Imaging (Ex: 340/380 nm, Em: 505 nm) deesterify->image_cells add_ionophores Add Ionophores image_cells->add_ionophores step_na Stepwise Change in [Na+] add_ionophores->step_na gen_curve Generate Calibration Curve step_na->gen_curve gen_curve->image_cells Calculate [Na+]i

Caption: Experimental workflow for measuring intracellular sodium using this compound.

Troubleshooting_Flowchart cluster_signal Weak/No Signal cluster_background High Background cluster_calibration Calibration Issues start Start Troubleshooting issue Identify Primary Issue start->issue check_hydrolysis Increase De-esterification Time issue->check_hydrolysis Weak/No Signal thorough_wash Improve Washing Steps issue->thorough_wash High Background check_equilibration Ensure Ionophore Equilibration issue->check_equilibration Calibration Issues optimize_conc Optimize Dye Concentration check_hydrolysis->optimize_conc check_filters Verify Filter Set optimize_conc->check_filters reduce_exposure Minimize Photobleaching check_filters->reduce_exposure use_probenecid Add Probenecid thorough_wash->use_probenecid check_autofluor Check Autofluorescence use_probenecid->check_autofluor verify_buffers Verify Calibration Buffers check_equilibration->verify_buffers stabilize_ph Stabilize pH verify_buffers->stabilize_ph

Caption: Troubleshooting flowchart for common this compound issues.

Sbfi_Mechanism cluster_outside Extracellular cluster_inside Intracellular sbfi_am This compound sbfi_active Sbfi (Active) sbfi_am->sbfi_active Cell Membrane (Esterase Activity) sbfi_na Sbfi-Na+ Complex sbfi_active->sbfi_na Binds fluorescence Fluorescence Emission (~505 nm) sbfi_active->fluorescence Excitation at ~380 nm na_ion Na+ na_ion->sbfi_na Binds sbfi_na->fluorescence Excitation at ~340 nm

Caption: Mechanism of this compound action for intracellular sodium detection.

References

Impact of pH on Sbfi-AM fluorescence and accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Sbfi-AM fluorescence and the accuracy of intracellular sodium measurements.

Troubleshooting Guides

Issue: Unexpectedly low or high intracellular sodium ([Na⁺]i) readings.

Possible Cause Troubleshooting Steps
Intracellular pH fluctuation Intracellular acidosis can cause an apparent decrease in [Na⁺]i, while alkalosis can lead to an apparent increase.[1][2] It is crucial to monitor and control intracellular pH during your experiment. Consider co-loading with a pH-sensitive dye like SNARF-1 for simultaneous measurements.[3][4][5]
Incorrect calibration Ensure your in situ calibration is performed correctly. Use ionophores like gramicidin and monensin to equilibrate intracellular and extracellular Na⁺ concentrations. Perform a full calibration curve or a reliable one-point calibration.
Dye compartmentalization This compound can sometimes compartmentalize into organelles. To minimize this, consider lowering the loading temperature from 37°C.
Presence of other ions SBFI has some sensitivity to potassium (K⁺), although it is ~18 times more selective for Na⁺. Ensure your calibration solutions have a physiological ionic strength.
Photobleaching Although ratiometric measurements reduce the effects of photobleaching, excessive exposure to excitation light can still be an issue. Minimize exposure times and excitation light intensity.
Incomplete hydrolysis of this compound Ensure sufficient incubation time for intracellular esterases to cleave the AM group, trapping the active SBFI inside the cell.

Issue: High background fluorescence or low signal-to-noise ratio.

Possible Cause Troubleshooting Steps
Incomplete dye washout Thoroughly wash the cells with dye-free medium after loading to remove extracellular this compound.
Cellular autofluorescence Measure the autofluorescence of your cells before loading the dye and subtract it from your final signal.
Suboptimal dye concentration Titrate the this compound concentration to find the optimal balance between a strong signal and minimal cytotoxicity or loading artifacts. A typical concentration is 5 µM.
Use of probenecid Probenecid can be used to inhibit the efflux of the de-esterified indicator from the cells, which can help in maintaining a stable intracellular dye concentration.

Frequently Asked Questions (FAQs)

Q1: How does intracellular pH affect SBFI fluorescence and the accuracy of [Na⁺]i measurements?

Changes in intracellular pH can significantly impact the fluorescence of SBFI and lead to inaccurate [Na⁺]i measurements. Acidification of the cytoplasm will cause an apparent decrease in the measured [Na⁺]i, while alkalinization will result in an apparent increase. However, the dissociation constant (Kd) of SBFI for Na⁺ is relatively insensitive to pH changes within the physiological range of 6.8 to 7.8.

Q2: How can I correct for pH-induced artifacts in my SBFI data?

A method for correcting [Na⁺]i values measured with SBFI for changes in intracellular pH has been developed. This typically involves simultaneously measuring intracellular pH with a pH-sensitive indicator (like SNARF-1) and then applying a correction algorithm to the SBFI ratio data.

Q3: What is the typical dissociation constant (Kd) for SBFI for Na⁺?

The in vitro Kd of SBFI for Na⁺ is approximately 7.4 mM. However, the in situ Kd can be significantly higher and is influenced by factors such as temperature, ionic strength, and viscosity. Therefore, it is crucial to perform an in situ calibration for your specific cell type and experimental conditions.

Q4: What are the recommended excitation and emission wavelengths for SBFI?

SBFI is a ratiometric indicator. The Na⁺-bound form is typically excited at 340 nm, and the Na⁺-free form at 380 nm. The emission is collected at ~500 nm for both excitation wavelengths.

Q5: Are there alternatives to SBFI for measuring intracellular sodium?

Yes, other fluorescent indicators for intracellular sodium are available, such as Sodium Green and CoroNa Green. These dyes are excited by visible light, which can be less phototoxic to cells than the UV excitation required for SBFI. However, they are generally non-ratiometric, which can make quantitative measurements more challenging.

Quantitative Data

Table 1: Impact of Intracellular pH on Apparent [Na⁺]i Measured with SBFI

Intracellular pHApparent Change in [Na⁺]iReference
Acidification (e.g., pH 6.7)Apparent decrease
Alkalinization (e.g., pH 7.5)Apparent increase

Note: The magnitude of the apparent change in [Na⁺]i is dependent on the absolute intracellular sodium concentration.

Table 2: Dissociation Constants (Kd) of SBFI for Na⁺ under Various Conditions

ConditionKd (mM)Reference
In vitro (K⁺-free)~3.8
In vitro (physiological ionic strength)~11.3
In situ (Rat Hippocampal Neurons)~18.0
In situ (Lizard Peripheral Axons)~29
In situ (Porcine Adrenal Chromaffin Cells)~26.6
In situ (Prostate Cancer Cells, Na⁺/K⁺ mixture for calibration)20.7
In situ (Prostate Cancer Cells, Choline for calibration)2.4

Experimental Protocols

Protocol 1: In Situ Calibration of SBFI using Gramicidin

This protocol describes a "full" in situ calibration to determine the parameters for converting SBFI fluorescence ratios to intracellular Na⁺ concentrations.

Materials:

  • Cells loaded with this compound

  • Calibration Buffer A (0 mM Na⁺): Substitute NaCl with an equimolar concentration of KCl or N-methyl-D-glucamine (NMDG)-Cl.

  • Calibration Buffer B (e.g., 150 mM Na⁺): Standard physiological saline.

  • Gramicidin D stock solution (e.g., 5 mM in DMSO)

  • Monensin stock solution (e.g., 5 mM in ethanol)

Procedure:

  • Load cells with this compound according to your standard protocol.

  • Wash the cells to remove extracellular dye.

  • Perfuse the cells with a series of calibration solutions with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM) created by mixing Calibration Buffers A and B.

  • To each calibration solution, add gramicidin D (final concentration ~5-10 µM) and monensin (final concentration ~5-10 µM) to equilibrate intracellular and extracellular Na⁺.

  • Record the fluorescence ratio (F340/F380) at each Na⁺ concentration after the signal has stabilized.

  • At the end of the experiment, determine the minimum ratio (Rmin) in the 0 mM Na⁺ solution and the maximum ratio (Rmax) at a saturating Na⁺ concentration.

  • Plot the fluorescence ratio against the Na⁺ concentration and fit the data to the Grynkiewicz equation to determine the effective Kd.

Protocol 2: Simultaneous Measurement of Intracellular pH and [Na⁺]i

This protocol allows for the correction of pH-induced artifacts in SBFI measurements.

Materials:

  • Cells loaded with both this compound and a pH-sensitive dye AM ester (e.g., SNARF-1 AM).

  • Imaging system capable of exciting at the appropriate wavelengths for both dyes and capturing their respective emissions.

Procedure:

  • Co-load the cells with this compound and SNARF-1 AM. Optimal loading concentrations and times may need to be determined empirically.

  • Wash the cells to remove extracellular dyes.

  • Acquire fluorescence images for both SBFI (excitation at 340 nm and 380 nm, emission at ~500 nm) and SNARF-1 (e.g., excitation at 514 nm, emission ratio at ~580 nm and ~640 nm).

  • Perform an in situ calibration for both SBFI (as described in Protocol 1) and SNARF-1 (using nigericin in high K⁺ buffer to clamp intracellular pH to known extracellular values).

  • During your experiment, record the fluorescence signals from both dyes simultaneously.

  • Convert the SNARF-1 fluorescence ratio to intracellular pH using its calibration curve.

  • Use the measured intracellular pH to correct the SBFI fluorescence ratio for pH-induced artifacts before converting it to [Na⁺]i.

Visualizations

SBFI_pH_Impact cluster_pH Intracellular pH Change cluster_SBFI SBFI Fluorescence Signal cluster_Na Apparent [Na⁺]i Acidification Acidification (↓pH) SBFI_Ratio SBFI Ratio (F340/F380) Acidification->SBFI_Ratio Alters Fluorescence Apparent_Na_Decrease Apparent Decrease in [Na⁺]i Alkalinization Alkalinization (↑pH) Alkalinization->SBFI_Ratio Alters Fluorescence Apparent_Na_Increase Apparent Increase in [Na⁺]i SBFI_Ratio->Apparent_Na_Decrease Leads to SBFI_Ratio->Apparent_Na_Increase Leads to

Caption: Impact of intracellular pH on apparent [Na⁺]i measured with SBFI.

pH_Correction_Workflow Start Start Experiment CoLoad Co-load cells with This compound and SNARF-1 AM Start->CoLoad Acquire Simultaneously acquire SBFI and SNARF-1 fluorescence CoLoad->Acquire Calculate_pH Calculate intracellular pH from SNARF-1 ratio Acquire->Calculate_pH Correct_SBFI Correct SBFI ratio for pH artifact Acquire->Correct_SBFI Calibrate_SBFI Perform in situ SBFI calibration Calculate_Na Calculate [Na⁺]i from corrected SBFI ratio Calibrate_SBFI->Calculate_Na Calibration parameters Calibrate_SNARF1 Perform in situ SNARF-1 calibration Calibrate_SNARF1->Calculate_pH Calibration parameters Calculate_pH->Correct_SBFI pH value Correct_SBFI->Calculate_Na End End Calculate_Na->End

Caption: Workflow for pH correction of SBFI data.

InSitu_Calibration_Workflow Start Start Calibration Load_SBFI Load cells with this compound Start->Load_SBFI Prepare_Solutions Prepare calibration solutions with known [Na⁺] Load_SBFI->Prepare_Solutions Add_Ionophores Add gramicidin and monensin to calibration solutions Prepare_Solutions->Add_Ionophores Perfuse_Cells Sequentially perfuse cells with calibration solutions Add_Ionophores->Perfuse_Cells Record_Ratio Record stabilized fluorescence ratio (F340/F380) Perfuse_Cells->Record_Ratio Determine_Rmin_Rmax Determine Rmin (0 [Na⁺]) and Rmax (saturating [Na⁺]) Record_Ratio->Determine_Rmin_Rmax Fit_Data Fit data to Grynkiewicz equation to determine Kd Determine_Rmin_Rmax->Fit_Data End Calibration Complete Fit_Data->End

Caption: Experimental workflow for in situ calibration of SBFI.

References

Technical Support Center: Optimizing Sbfi-AM for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize Sbfi-AM cytotoxicity in long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (Sodium-binding benzofuran isophthalate, acetoxymethyl ester) is a fluorescent indicator used for measuring intracellular sodium concentrations ([Na⁺]i). It is a ratiometric dye, meaning the ratio of fluorescence emission at two different excitation wavelengths is used to determine the ion concentration, which helps to minimize issues like photobleaching and variations in dye loading. Its primary applications are in monitoring real-time changes in [Na⁺]i in living cells, which is crucial for studying various physiological and pathological processes, including signal transduction, ion channel function, and cellular homeostasis.

Q2: What are the common challenges associated with using this compound in long-term imaging?

A2: The most common challenges include:

  • Cytotoxicity: High concentrations of this compound can be toxic to cells, affecting their viability and normal physiological functions.

  • Phototoxicity: The UV excitation light required for this compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis, especially during long-term imaging.

  • Compartmentalization: The dye can accumulate in organelles like mitochondria and the endoplasmic reticulum, leading to inaccurate measurements of cytosolic [Na⁺]i.[1]

  • Dye Leakage: Over time, the active form of the dye can leak out of the cells, causing a decrease in the fluorescence signal.

  • Incomplete De-esterification: The AM ester group must be cleaved by intracellular esterases to activate the dye. Incomplete cleavage can result in a low fluorescence signal and a high background.

  • Low Signal-to-Noise Ratio (SNR): this compound is known for its relatively weak fluorescence signal, which can make it challenging to obtain high-quality images.

Q3: How can I minimize this compound cytotoxicity?

A3: To minimize cytotoxicity, it is crucial to optimize the loading conditions. This includes using the lowest possible concentration of this compound that provides an adequate signal and minimizing the incubation time. Performing a concentration titration experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: What is Pluronic F-127 and why is it used with this compound?

A4: Pluronic F-127 is a non-ionic surfactant that aids in the solubilization and dispersion of the hydrophobic this compound in aqueous media. This facilitates more efficient loading of the dye into the cells at lower concentrations, thereby reducing potential cytotoxicity.

Q5: How can I prevent this compound leakage from cells during long-term experiments?

A5: Dye leakage can be minimized by using an anion transport inhibitor, such as probenecid. Probenecid blocks the organic anion transporters in the cell membrane that are responsible for extruding the dye. Adding probenecid to the imaging medium can help to retain the dye inside the cells for longer periods.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: High Cell Death or Signs of Cellular Stress

Possible Cause:

  • This compound concentration is too high.

  • Prolonged incubation with the dye.

  • Phototoxicity from excessive exposure to excitation light.

Solutions:

  • Optimize this compound Concentration and Incubation Time:

    • Perform a dose-response experiment to determine the lowest effective concentration of this compound for your cell type.

    • Reduce the incubation time to the minimum required for adequate dye loading.

  • Minimize Phototoxicity:

    • Reduce the intensity and duration of the excitation light.

    • Use a neutral density filter to attenuate the excitation light.

    • Increase the camera gain and binning to compensate for lower signal intensity.

    • Acquire images at longer intervals if your experimental design allows.

    • Consider using an antioxidant, such as Trolox or N-acetylcysteine, in the imaging medium to scavenge reactive oxygen species (ROS).

Experimental Protocol: Determining Optimal this compound Loading Concentration

  • Cell Plating: Plate your cells at the desired density in a multi-well plate suitable for imaging.

  • Prepare this compound Loading Solutions: Prepare a range of this compound concentrations (e.g., 1, 2, 5, 10 µM) in your imaging buffer. Include 0.02-0.04% Pluronic F-127 in all solutions to aid dye solubilization.

  • Dye Loading: Replace the culture medium with the different this compound loading solutions and incubate the cells for a fixed time (e.g., 60 minutes) at 37°C.

  • Wash: Wash the cells twice with warm imaging buffer to remove extracellular dye.

  • Image Acquisition: Acquire fluorescence images from each well.

  • Viability Assay: After imaging, perform a cell viability assay (e.g., Trypan Blue exclusion, Live/Dead staining) to assess the cytotoxicity of each this compound concentration.

  • Analysis: Determine the lowest this compound concentration that provides a sufficient signal-to-noise ratio with minimal impact on cell viability.

Issue 2: Low Fluorescence Signal or Poor Signal-to-Noise Ratio (SNR)

Possible Cause:

  • Incomplete de-esterification of this compound.

  • Suboptimal loading conditions (concentration, time, temperature).

  • Photobleaching.

  • High background fluorescence.

Solutions:

  • Optimize Loading Conditions:

    • Ensure complete de-esterification by allowing sufficient incubation time. This can vary between cell types.

    • Loading at room temperature instead of 37°C can sometimes reduce compartmentalization and improve the cytosolic signal.[1]

  • Improve Imaging Parameters:

    • Increase the exposure time, but be mindful of phototoxicity.

    • Use a higher numerical aperture (NA) objective to collect more light.

    • Optimize the filter set for this compound's excitation and emission spectra.

  • Reduce Background Fluorescence:

    • Ensure thorough washing of cells after loading to remove extracellular dye.

    • Use a phenol red-free imaging medium.

    • Consider background subtraction during image analysis.

Experimental Protocol: Optimizing Signal-to-Noise Ratio

  • Load Cells: Load cells with the optimized this compound concentration.

  • Microscope Setup:

    • Use a high-quality objective with a high NA.

    • Ensure the light path is correctly aligned.

    • Use the appropriate filter cubes for this compound (Excitation: ~340/380 nm, Emission: ~500 nm).

  • Image Acquisition Settings:

    • Exposure Time: Start with a moderate exposure time and gradually increase it until a good signal is obtained, while monitoring for signs of phototoxicity.

    • Excitation Intensity: Use the lowest possible excitation intensity that provides a usable signal.

    • Camera Gain: Increase the camera gain to amplify the signal electronically. Note that this will also amplify noise.

    • Binning: Use 2x2 or 3x3 binning to increase the signal at the expense of some spatial resolution.

  • Image Processing:

    • Apply a median filter to reduce noise.

    • Perform background subtraction to improve contrast.

Issue 3: Inaccurate Ratiometric Measurements

Possible Cause:

  • Dye compartmentalization.

  • Incomplete hydrolysis of this compound.[1]

  • pH sensitivity of the dye.

  • Incorrect calibration.

Solutions:

  • Reduce Compartmentalization:

    • Lower the loading temperature to room temperature.[1]

    • Decrease the this compound concentration and incubation time.

  • Ensure Complete Hydrolysis:

    • Allow for a post-loading incubation period (e.g., 30 minutes) in dye-free medium to ensure complete de-esterification before starting the experiment.

  • Control for pH:

    • Maintain a stable pH in your imaging medium, as the fluorescence of this compound can be pH-sensitive.

  • Perform Accurate In Situ Calibration:

    • Calibrate the dye signal within the cells at the end of each experiment to account for intracellular conditions.

Experimental Protocol: In Situ Calibration of this compound

  • Acquire Experimental Data: Perform your long-term imaging experiment and record the ratiometric data.

  • Prepare Calibration Solutions: Prepare a set of calibration solutions with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM) in a buffer that mimics the intracellular ionic strength. Include ionophores such as gramicidin and monensin to equilibrate intracellular and extracellular Na⁺ concentrations.

  • Sequential Perfusion: At the end of the experiment, sequentially perfuse the cells with the calibration solutions.

  • Record Ratios: Record the fluorescence ratio (F340/F380) for each Na⁺ concentration.

  • Determine Rmin and Rmax:

    • Rmin is the ratio in the absence of Na⁺.

    • Rmax is the ratio at saturating Na⁺ concentrations.

  • Generate Calibration Curve: Plot the fluorescence ratios against the known Na⁺ concentrations to generate a calibration curve.

  • Calculate Intracellular [Na⁺]: Use the Grynkiewicz equation to convert your experimental fluorescence ratios into intracellular Na⁺ concentrations.

Quantitative Data Summary

ParameterRecommended RangeKey Considerations
This compound Concentration 1 - 10 µMCell type dependent; perform titration to find the optimal concentration.
Pluronic F-127 Concentration 0.02 - 0.1% (w/v)Essential for this compound solubilization.
Incubation Time 30 - 120 minutesLonger times may increase cytotoxicity and compartmentalization.
Incubation Temperature Room Temperature or 37°CRoom temperature may reduce compartmentalization.[1]
Probenecid Concentration 1 mMAdd to imaging medium to prevent dye leakage.

Visualizing Cellular Pathways and Workflows

This compound Induced Phototoxicity Signaling Pathway

Excessive UV excitation of this compound can lead to the generation of Reactive Oxygen Species (ROS), which can trigger cellular stress and apoptosis through various signaling pathways, including the MAPK and NF-κB pathways.

Phototoxicity_Pathway This compound + UV Light This compound + UV Light ROS Reactive Oxygen Species (ROS) This compound + UV Light->ROS Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage MAPK_Pathway MAPK Pathway (p38, JNK) ROS->MAPK_Pathway NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Apoptosis Apoptosis Cellular_Damage->Apoptosis MAPK_Pathway->Apoptosis Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Pro_inflammatory_Genes Pro_inflammatory_Genes->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Titration 1. This compound & Pluronic F-127 Concentration Titration Loading_Opt 2. Optimize Loading Time & Temperature Titration->Loading_Opt Minimize_Light 3. Minimize Excitation Light & Exposure Loading_Opt->Minimize_Light Use_Probenecid 4. Add Probenecid to Imaging Media Minimize_Light->Use_Probenecid Viability_Assay 5. Post-Imaging Viability Assay Use_Probenecid->Viability_Assay In_Situ_Cal 6. In Situ Calibration Viability_Assay->In_Situ_Cal SNR_Troubleshooting Start Low SNR? Check_Loading Incomplete De-esterification? Start->Check_Loading Check_Concentration Suboptimal Dye Concentration? Check_Loading->Check_Concentration No Solution1 Increase Incubation Time or Post-incubation Check_Loading->Solution1 Yes Check_Imaging Imaging Parameters Suboptimal? Check_Concentration->Check_Imaging No Solution2 Increase this compound Concentration Check_Concentration->Solution2 Yes Check_Background High Background? Check_Imaging->Check_Background No Solution3 Increase Exposure/Gain Use High NA Objective Check_Imaging->Solution3 Yes Solution4 Thorough Wash Use Phenol-free Media Check_Background->Solution4 Yes End SNR Improved Check_Background->End No Solution1->End Solution2->End Solution3->End Solution4->End

References

Correcting for SBFI-AM Background Fluorescence: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you address and correct for background fluorescence when using the ratiometric sodium indicator, SBFI-AM.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background fluorescence in this compound experiments?

Background fluorescence in this compound imaging can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorophores within cells and tissues, such as NADH, FAD, and collagen, can emit fluorescence, particularly when excited with UV light, which is required for SBFI.

  • Unbound or Extracellular Dye: Incomplete washing of the cells after loading can leave residual this compound in the extracellular space. Hydrolysis of this extracellular this compound can contribute to background signal.

  • Incomplete Hydrolysis: this compound is the non-fluorescent, cell-permeant form of the dye. Once inside the cell, esterases cleave the AM ester groups, rendering the dye fluorescent and sensitive to sodium. Incomplete hydrolysis can lead to a low specific signal and a higher relative background.[1]

  • Dye Compartmentalization: SBFI can sometimes accumulate in organelles, such as mitochondria or the endoplasmic reticulum.[1][2] This can lead to a non-uniform cytoplasmic signal and contribute to what might be perceived as background.

  • Medium and Vessel Fluorescence: The imaging medium, especially those containing phenol red, and the culture vessel (e.g., plastic-bottom dishes) can exhibit their own fluorescence.

Q2: How does the ratiometric nature of SBFI help with background fluorescence?

SBFI is a ratiometric indicator, meaning the concentration of intracellular sodium is determined from the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm), while emission is measured at a single wavelength (around 505 nm).[3][4] This ratiometric measurement inherently corrects for some issues that can be mistaken for background, such as:

  • Variable Dye Loading: Different cells will inevitably load with slightly different concentrations of SBFI. Ratiometric measurement cancels out variations in signal intensity due to dye concentration.

  • Photobleaching: While photobleaching reduces the fluorescence intensity at both excitation wavelengths, the ratio of the two intensities remains relatively stable.

However, it is crucial to note that ratiometric measurement does not inherently correct for background fluorescence from sources other than the indicator itself. Therefore, proper background subtraction is still a critical step.

Q3: My unstained control cells show high fluorescence. What should I do?

High fluorescence in unstained controls is indicative of autofluorescence. Here are some strategies to mitigate this:

  • Spectral Scanning: If your imaging system allows, perform a spectral scan of your unstained cells to identify the excitation and emission peaks of the autofluorescence. This can help you choose filter sets that minimize its detection.

  • Use a "Red-Shifted" Dye: If autofluorescence is high in the UV and blue regions, consider if a sodium indicator with a longer excitation wavelength is suitable for your experimental goals, although SBFI is the standard for ratiometric sodium imaging.

  • Photobleaching Autofluorescence: Before loading with this compound, you can try to photobleach the autofluorescence by exposing the sample to high-intensity light. However, be cautious as this can also induce phototoxicity.

  • Chemical Quenching: In fixed-cell imaging, chemical agents like sodium borohydride or Sudan Black B can be used to quench autofluorescence. These are generally not suitable for live-cell imaging.

Troubleshooting Guide

Issue 1: High background fluorescence in SBFI-loaded cells.

Possible Cause Recommended Solution
Incomplete washing of extracellular dye Increase the number and duration of washes after loading with this compound. Ensure the washing buffer is pre-warmed to the experimental temperature.
Incomplete hydrolysis of this compound Increase the incubation time after loading to allow for complete de-esterification. A stable fluorescence ratio over time can indicate complete hydrolysis.
Dye compartmentalization Reduce the loading temperature (e.g., room temperature instead of 37°C) to minimize sequestration into organelles. Visually inspect the cells for punctate staining patterns indicative of compartmentalization.
Autofluorescence Measure the fluorescence of unstained cells and subtract this value from your SBFI measurements. (See Protocol below).
Media and vessel fluorescence Image cells in a phenol red-free, optically clear buffered saline solution. Use glass-bottom imaging dishes instead of plastic.

Issue 2: Low signal-to-background ratio.

A low signal-to-background ratio (SBR) can make it difficult to detect changes in intracellular sodium. While a universally accepted "good" SBR for SBFI imaging is not defined in the literature, a ratio below 1.5 may make it difficult to discriminate the signal from the background noise.

Possible Cause Recommended Solution
Suboptimal dye concentration Perform a concentration titration to find the optimal this compound loading concentration for your cell type. Typical concentrations range from 5 µM to 10 µM.
Low esterase activity in cells Some cell types have low endogenous esterase activity, leading to poor dye loading. The addition of Pluronic F-127 (at a final concentration of ~0.02%) to the loading solution can aid in dye dispersal and uptake.
Incorrect filter sets Ensure you are using the correct filter sets for SBFI's excitation (340 nm and 380 nm) and emission (~505 nm) wavelengths.
pH sensitivity While the dissociation constant (Kd) of SBFI for Na+ is relatively insensitive to pH in the 6.8-7.8 range, significant intracellular pH changes can affect the fluorescence signal and should be controlled for if expected in your experiment.

Experimental Protocols

Protocol for Background Correction in this compound Microscopy

This protocol outlines the steps for acquiring and subtracting background fluorescence in a typical this compound imaging experiment.

Materials:

  • Cells cultured on glass-bottom imaging dishes

  • This compound stock solution (in anhydrous DMSO)

  • Pluronic F-127 (optional)

  • Phenol red-free imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope with filter sets for SBFI (Ex: 340nm, 380nm; Em: ~505nm) and image acquisition software.

Procedure:

  • Prepare a "Background" Dish: Use a separate dish of cells that will not be loaded with this compound. This will serve as your autofluorescence control.

  • Prepare a "Signal" Dish: Load your experimental cells with this compound according to your established protocol. A typical starting point is 5-10 µM this compound with 0.02% Pluronic F-127 in imaging buffer for 40-60 minutes at room temperature or 37°C.

  • Wash Cells: After loading, thoroughly wash the "Signal" dish with pre-warmed imaging buffer at least three times to remove all extracellular dye.

  • Image Acquisition - Background: a. Place the "Background" (unloaded) dish on the microscope. b. Using the same imaging settings (exposure time, gain, etc.) that you will use for your experimental samples, acquire images at both 340 nm and 380 nm excitation. c. In your imaging software, define a region of interest (ROI) over the cells and measure the average fluorescence intensity at both wavelengths. These values represent your background fluorescence (Fbg,340 and Fbg,380).

  • Image Acquisition - Signal: a. Replace the "Background" dish with your "Signal" (SBFI-loaded) dish. b. For each cell of interest, define an ROI and measure the fluorescence intensity at 340 nm (F340) and 380 nm (F380).

  • Background Subtraction and Ratio Calculation: a. For each cell, calculate the background-corrected fluorescence intensities:

    • F'340 = F340 - Fbg,340
    • F'380 = F380 - Fbg,380 b. Calculate the final ratiometric signal:
    • Ratio = F'340 / F'380

Data Presentation

Table 1: Example of Quantitative Data for Background Correction

MeasurementExcitation 340 nm (Intensity Units)Excitation 380 nm (Intensity Units)
Signal ROI (SBFI-loaded cell) 15001000
Background ROI (unloaded cell) 200150
Background-Corrected Signal 1300850
Final Ratio (Corrected) 1.53
Ratio (Uncorrected) 1.50

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_bg Prepare 'Background' Dish (Unloaded Cells) acq_bg Acquire Background Images (Ex: 340nm & 380nm) prep_bg->acq_bg prep_sig Prepare 'Signal' Dish (SBFI-loaded Cells) acq_sig Acquire Signal Images (Ex: 340nm & 380nm) prep_sig->acq_sig measure_bg Measure Background Intensity (F_bg,340 & F_bg,380) acq_bg->measure_bg measure_sig Measure Signal Intensity (F_340 & F_380) acq_sig->measure_sig subtract Subtract Background (F' = F - F_bg) measure_bg->subtract measure_sig->subtract ratio Calculate Ratio (F'_340 / F'_380) subtract->ratio Troubleshooting_Logic start High Background Observed check_unstained Check Unstained Control start->check_unstained autofluorescence High Autofluorescence check_unstained->autofluorescence Yes other_sources Low Autofluorescence check_unstained->other_sources No check_washing Incomplete Washing? other_sources->check_washing improve_washing Improve Wash Steps check_washing->improve_washing Yes check_hydrolysis Incomplete Hydrolysis? check_washing->check_hydrolysis No increase_incubation Increase Incubation Time check_hydrolysis->increase_incubation Yes check_compartmentalization Compartmentalization? check_hydrolysis->check_compartmentalization No optimize_loading Optimize Loading Temp. check_compartmentalization->optimize_loading Yes

References

Technical Support Center: SBFI-AM Esterase Activity and Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent sodium indicator, SBFI-AM. The following information addresses common issues related to esterase activity and incomplete hydrolysis of the acetoxymethyl (AM) ester, which can significantly impact the accuracy of intracellular sodium measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester) is a cell-permeant fluorescent dye used to measure intracellular sodium concentrations ([Na⁺]i). The AM ester group makes the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis traps the now membrane-impermeant, sodium-sensitive indicator (SBFI) in the cytoplasm. SBFI is a ratiometric indicator, meaning its fluorescence excitation spectrum shifts upon binding to Na⁺. It is typically excited at 340 nm and 380 nm, with the emission collected at ~505 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular sodium concentration.[1][2] This ratiometric measurement minimizes effects of photobleaching, variable dye loading, and cell thickness.[1]

Q2: What are the main causes of incomplete this compound hydrolysis?

Incomplete hydrolysis of this compound is a common problem that can lead to inaccurate [Na⁺]i measurements. The primary causes include:

  • Low Intracellular Esterase Activity: The activity of intracellular esterases can vary significantly between different cell types.[3] Some cell lines, particularly primary cells or certain transformed lines, may have inherently low esterase activity, leading to inefficient cleavage of the AM esters.

  • Suboptimal Loading Conditions: Inappropriate incubation time, temperature, or dye concentration can all contribute to incomplete hydrolysis.

  • Poor Cell Health: Unhealthy or stressed cells may have reduced metabolic activity, including lower esterase function.

  • Presence of Esterases in Serum: If the washing steps after loading are not thorough, esterases present in the serum of the culture medium can hydrolyze the extracellular this compound, leading to high background fluorescence.[3]

Q3: How does incomplete hydrolysis affect my experimental results?

Partially or unhydrolyzed this compound is not responsive to sodium ions. Its presence in the cytoplasm will contribute to the overall fluorescence signal but will not change in response to fluctuations in [Na⁺]i. This leads to an underestimation of the true intracellular sodium concentration and a dampened dynamic range of the ratiometric signal.

Q4: What is dye compartmentalization and how can I minimize it?

Compartmentalization refers to the sequestration of the hydrolyzed SBFI dye into intracellular organelles such as mitochondria or the endoplasmic reticulum. This is a significant issue as the sodium concentration within these organelles can differ from the cytosolic concentration, leading to a non-uniform and inaccurate representation of cytosolic [Na⁺]i. Dye compartmentalization is often more pronounced at higher loading temperatures (e.g., 37°C). To minimize this, it is often recommended to load cells at a lower temperature, such as room temperature.

Q5: What is the role of Pluronic F-127 in this compound loading?

Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the hydrophobic this compound in aqueous loading buffers. This improves the loading efficiency and uniformity of the dye across the cell population. It is particularly recommended for weakly fluorescent indicators like this compound.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Inefficient Dye Loading 1. Optimize this compound Concentration: The optimal concentration is cell-type dependent. Start with a range of 1-10 µM and determine the lowest concentration that provides a robust signal. 2. Optimize Incubation Time: Incubation times can range from 30 minutes to several hours. Perform a time-course experiment to determine the optimal loading time for your cells. 3. Use Pluronic F-127: Ensure Pluronic F-127 (typically at a final concentration of 0.02-0.1%) is used to aid in the solubilization of this compound in your loading buffer. 4. Check this compound Stock Solution: AM esters are susceptible to hydrolysis if exposed to moisture. Prepare fresh stock solutions in anhydrous DMSO and store them desiccated at -20°C.
Cell Health Issues 1. Assess Cell Viability: Ensure that the cells are healthy and have a high viability before and after the loading procedure. 2. Avoid Over-Confluency: Use cells at an optimal density as over-confluent cultures can exhibit altered metabolic activity.
Instrument Settings 1. Verify Filter Sets: Confirm that the excitation and emission filters on your microscope or plate reader are appropriate for SBFI (Ex: 340/380 nm, Em: ~505 nm). 2. Check Light Source: Ensure the UV light source is functioning correctly and providing sufficient illumination.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Steps
Incomplete Washing 1. Thorough Washing: After loading, wash the cells at least twice with a dye-free, serum-free buffer to remove all extracellular this compound. 2. Use of Probenecid: Organic anion transporters can extrude the hydrolyzed dye from the cells. Including probenecid (1-2.5 mM) in the post-loading buffer can help to retain the dye inside the cells and reduce extracellular background.
Extracellular Hydrolysis 1. Serum-Free Loading Medium: Load cells in a serum-free medium to prevent hydrolysis of this compound by serum esterases.
Autofluorescence 1. Measure Unloaded Cells: Always measure the fluorescence of a sample of unloaded cells to determine the background autofluorescence at the excitation and emission wavelengths used for SBFI. Subtract this background from your measurements.
Problem 3: Incomplete Hydrolysis and Poor Ratiometric Response
Possible Cause Troubleshooting Steps
Low Esterase Activity 1. Increase Incubation Time: Allow more time for the intracellular esterases to cleave the AM esters. 2. Increase Loading Temperature: While this can increase compartmentalization, a slightly higher temperature (e.g., 37°C) may enhance esterase activity. An optimal balance needs to be determined empirically. 3. Assess Esterase Activity: Use a positive control for esterase activity, such as Calcein-AM, to confirm that your cells have sufficient esterase function.
Suboptimal De-esterification Period 1. Incorporate a Post-Loading Incubation: After washing out the extracellular dye, incubate the cells in a dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound.
Dye Compartmentalization 1. Lower Loading Temperature: Load cells at room temperature instead of 37°C to minimize sequestration into organelles. 2. Visualize Dye Distribution: Use fluorescence microscopy to visually inspect the intracellular distribution of the dye. A diffuse, cytosolic staining pattern is desired. Punctate or localized bright spots may indicate compartmentalization.

Quantitative Data Summary

Table 1: General this compound Loading Parameters for Various Cell Types

Cell TypeThis compound Concentration (µM)Incubation TimeIncubation Temperature (°C)Pluronic F-127 (%)Reference
Neonatal Rat Cardiomyocytes590 minutesRoom Temperature0.05
HeLa Cells5-101 hour370.02
Astrocytes (in slices)560 minutesRoom TemperatureNot specified
Neurons (in slices)~10 (injected)N/ARoom TemperatureNot specified

Note: These are starting points. Optimal conditions should be determined empirically for each specific cell type and experimental setup.

Table 2: Key Spectral Properties of SBFI

PropertyValueReference
Excitation (Na⁺-bound)~340 nm
Excitation (Na⁺-free)~380 nm
Emission~505 nm
Kd for Na⁺ (in vitro, K⁺-free)~7.4 mM
Kd for Na⁺ (intracellular estimate)~20 mM
Selectivity (Na⁺ over K⁺)~18-fold

Experimental Protocols

Protocol 1: General Cell Loading with this compound
  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM. Store in small aliquots, protected from light and moisture, at -20°C.

  • Prepare Loading Buffer: For a final this compound concentration of 5 µM, dilute the stock solution into a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). To aid solubilization, first mix the required volume of the this compound stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO, then add this mixture to the buffer. The final Pluronic F-127 concentration should be around 0.02-0.1%.

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash once with the physiological buffer.

    • For suspension cells, pellet the cells and resuspend in the physiological buffer.

    • Add the loading buffer containing this compound and Pluronic F-127 to the cells.

    • Incubate for 30-90 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically. Loading at room temperature may reduce compartmentalization.

  • Washing: Remove the loading buffer and wash the cells at least twice with fresh, dye-free physiological buffer to remove any extracellular indicator.

  • De-esterification: Incubate the cells in the dye-free buffer for an additional 30 minutes at the loading temperature to ensure complete hydrolysis of the intracellular this compound.

  • Measurement: The cells are now ready for fluorescence measurements at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~505 nm.

Protocol 2: Assessing the Completion of this compound Hydrolysis

This protocol provides a qualitative assessment of this compound hydrolysis by comparing the fluorescence of intact cells with that of lysed cells.

  • Load Cells with this compound: Follow steps 1-5 of the General Cell Loading protocol.

  • Initial Fluorescence Measurement: Measure the baseline 340/380 nm fluorescence ratio of the intact, loaded cells.

  • Cell Lysis: Add a final concentration of 0.1% Triton X-100 or a low concentration of digitonin to the cell suspension or culture plate to permeabilize the cell membranes. This will release the intracellular contents, including both hydrolyzed and unhydrolyzed SBFI.

  • Final Fluorescence Measurement: After a few minutes to allow for complete lysis, measure the 340/380 nm fluorescence ratio again.

  • Interpretation:

    • Complete Hydrolysis: If the this compound was completely hydrolyzed to the sodium-sensitive SBFI form, the fluorescence ratio should not change significantly after cell lysis (assuming the sodium concentration in the buffer is similar to the intracellular concentration).

    • Incomplete Hydrolysis: If a significant amount of unhydrolyzed or partially hydrolyzed, sodium-insensitive this compound is present, cell lysis and exposure to the sodium concentration of the buffer may result in a change in the fluorescence ratio that is not solely dependent on the initial intracellular sodium concentration. A significant change in the ratio after lysis, which is not consistent with the expected intracellular sodium concentration, can indicate incomplete hydrolysis.

Visualizations

SBFI_AM_Hydrolysis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) This compound This compound SBFI-AM_inside This compound This compound->SBFI-AM_inside Membrane Permeation SBFI SBFI (Active Indicator) SBFI-AM_inside->SBFI Hydrolysis Esterases Esterases Esterases->SBFI-AM_inside Na_ion Na⁺ SBFI_Na SBFI-Na⁺ Complex (Fluorescent) SBFINa_ion SBFINa_ion SBFINa_ion->SBFI_Na Binding

This compound cellular uptake and activation pathway.

Troubleshooting_Workflow Start Start Experiment Problem Poor Signal or Incorrect Ratio? Start->Problem CheckLoading Verify Loading Protocol (Concentration, Time, Temp, Pluronic F-127) Problem->CheckLoading Yes Successful Experiment Successful Problem->Successful No CheckHealth Assess Cell Health and Viability CheckLoading->CheckHealth CheckHydrolysis Incomplete Hydrolysis? CheckHealth->CheckHydrolysis OptimizeDeesterification Increase De-esterification Time Assess Esterase Activity CheckHydrolysis->OptimizeDeesterification Yes CheckCompartmentalization Compartmentalization? CheckHydrolysis->CheckCompartmentalization No OptimizeDeesterification->CheckCompartmentalization OptimizeTemp Lower Loading Temperature Visually Inspect Dye Distribution CheckCompartmentalization->OptimizeTemp Yes Unsuccessful Re-evaluate Protocol or Consider Alternative Indicator CheckCompartmentalization->Unsuccessful No OptimizeTemp->Successful

A logical workflow for troubleshooting common this compound issues.

References

Technical Support Center: Managing Autofluorescence in Sbfi-AM Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage autofluorescence in Sodium-binding benzofuran isophthalate, acetoxymethyl ester (Sbfi-AM) experiments for intracellular sodium imaging.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in this compound experiments?

A: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1] This intrinsic fluorescence can interfere with the detection of the specific signal from your fluorescent probe, in this case, this compound. It can lead to a high background signal, which reduces the signal-to-noise ratio and can obscure the true changes in intracellular sodium concentrations, potentially leading to inaccurate data interpretation.

Q2: What are the common sources of autofluorescence in my cell or tissue samples?

A: Autofluorescence can originate from several endogenous molecules and experimental conditions:

  • Endogenous Fluorophores: Molecules like NADH, FAD, flavins, collagen, elastin, and lipofuscin are naturally present in cells and tissues and fluoresce when excited by UV or visible light.[1]

  • Cell Culture Media: Components in the culture medium, such as phenol red, riboflavin, and some amino acids, can be highly fluorescent.

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines and proteins in the tissue.

  • Dead Cells: Dead or dying cells tend to exhibit higher levels of autofluorescence.

Q3: How can I determine if high background in my this compound experiment is due to autofluorescence?

A: The most straightforward method is to use an unstained control. Prepare a sample of your cells or tissue following the exact same experimental protocol (including fixation and media changes) but without loading the this compound dye. Image this unstained sample using the same filter sets and acquisition parameters as your this compound-stained samples. Any fluorescence detected in this control sample is attributable to autofluorescence.

Q4: Can the ratiometric properties of this compound help in managing autofluorescence?

A: Yes, to some extent. This compound is a ratiometric dye, meaning the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm) is used to determine the intracellular sodium concentration.[2] This ratiometric measurement can help to correct for variations in dye concentration, cell thickness, and photobleaching.[2] While it doesn't eliminate the autofluorescence signal itself, by providing a more robust measurement, it can improve the accuracy of your results in the presence of a stable background. However, significant or variable autofluorescence will still impact the accuracy of the ratio.

Troubleshooting Guides

Problem 1: High background fluorescence obscuring the this compound signal.

This is one of the most common issues encountered in this compound experiments. The following steps provide a systematic approach to identify and mitigate the source of the high background.

Troubleshooting Workflow

G start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence_present Is Autofluorescence High? unstained_control->autofluorescence_present troubleshoot_autofluorescence Troubleshoot Autofluorescence Sources autofluorescence_present->troubleshoot_autofluorescence Yes optimize_loading Optimize this compound Loading autofluorescence_present->optimize_loading No background_subtraction Perform Background Subtraction troubleshoot_autofluorescence->background_subtraction optimize_loading->background_subtraction end_good Signal-to-Noise Improved background_subtraction->end_good end_bad Issue Persists: Consider Alternatives background_subtraction->end_bad

Troubleshooting workflow for high background fluorescence.

Step-by-Step Guide:

  • Image an Unstained Control: As mentioned in the FAQs, this is the crucial first step to confirm the presence and level of autofluorescence.

  • Identify and Minimize Autofluorescence Sources:

    • Culture Medium: Before imaging, replace the standard culture medium with a phenol red-free and serum-free imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Fixation (if applicable): If your protocol involves fixation, consider using a non-aldehyde-based fixative or reducing the concentration and incubation time of your aldehyde fixative. If aldehyde fixation is necessary, you can treat the sample with a quenching agent.

    • Quenching Agents:

      • Sodium Borohydride (NaBH₄): A fresh solution of 0.1% NaBH₄ in PBS for 10-15 minutes can reduce aldehyde-induced autofluorescence.[3]

      • Sudan Black B: A 0.3% solution in 70% ethanol is effective at quenching lipofuscin autofluorescence.

  • Optimize this compound Loading:

    • Concentration: Use the lowest possible concentration of this compound that still provides a detectable signal. Titrate the concentration to find the optimal balance between signal and background.

    • Incubation Time and Temperature: Minimize the incubation time to prevent dye compartmentalization and potential cytotoxicity, which can increase autofluorescence. Loading at room temperature instead of 37°C can sometimes reduce compartmentalization.

    • Washing: Ensure thorough washing after loading to remove any unbound dye from the extracellular space.

  • Implement Background Subtraction:

    • In your imaging software, acquire an image of a region in your sample that is devoid of cells. The average pixel intensity of this region can be subtracted from your experimental images.

    • For more accurate correction, acquire an image of your unstained control sample and subtract this "autofluorescence image" from your this compound images. This should be done for both the 340 nm and 380 nm excitation channels before calculating the ratio.

Problem 2: this compound signal is weak and difficult to distinguish from background.

A low signal-to-noise ratio can be due to either a weak signal, high background, or a combination of both.

Troubleshooting Steps:

  • Increase this compound Loading Efficiency:

    • Pluronic F-127: Use Pluronic F-127 to improve the solubility and cellular uptake of the hydrophobic this compound. A final concentration of 0.02-0.04% is often effective.

    • Probenecid: If you observe a gradual decrease in the this compound signal over time, it may be due to dye leakage from the cells. Including probenecid (0.5-1.0 mM) in your imaging buffer can help to block the organic anion transporters responsible for this leakage.

  • Optimize Imaging Parameters:

    • Increase Excitation Light Intensity: Be cautious with this, as it can lead to phototoxicity and photobleaching.

    • Increase Exposure Time: This will increase the signal from your sample but also from the background. Find a balance that improves your signal-to-noise ratio.

    • Use a More Sensitive Detector: If available, a more sensitive camera or photomultiplier tube can improve signal detection.

  • Consider Alternative Dyes: If you consistently struggle with a low signal from this compound, consider using an alternative sodium indicator with a higher quantum yield.

Quantitative Data Summary

The following tables provide a summary of the spectral properties of this compound and common endogenous autofluorescent molecules, as well as a comparison with alternative sodium indicators.

Table 1: Spectral Properties of this compound and Common Autofluorescent Species

MoleculeExcitation Max (nm)Emission Max (nm)Notes
This compound (Na⁺-bound) ~340~500Ratiometric dye; excitation spectrum shifts upon Na⁺ binding.
This compound (Na⁺-free) ~380~500
NADH ~340~460A primary source of cellular autofluorescence.
FAD/Flavins ~450~530Can contribute to green autofluorescence.
Collagen/Elastin 340-400400-500Significant in tissue samples.
Lipofuscin Broad (360-480)Broad (540-650)"Age pigment" with broad emission.

Table 2: Comparison of Intracellular Sodium Indicators

IndicatorExcitation/Emission (nm)RatiometricQuantum YieldSelectivity (Na⁺/K⁺)Key AdvantagesKey Disadvantages
This compound Ex: 340/380, Em: 500YesLow (~0.08)~18xRatiometric properties reduce artifacts.UV excitation can cause phototoxicity; low brightness.
CoroNa Green Ex: ~492, Em: ~516NoHigher than this compound~4xVisible light excitation; brighter signal.Non-ratiometric; lower selectivity for Na⁺ over K⁺.
Sodium Green Ex: ~492, Em: ~516NoHigh (~0.2)~41xVisible light excitation; high quantum yield and selectivity.Non-ratiometric.

Experimental Protocols

Protocol 1: this compound Loading in Adherent Cells

This protocol provides a general guideline for loading this compound into adherent cells in a 96-well plate format. Optimization may be required for different cell types.

Materials:

  • This compound

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer (phenol red-free)

  • Probenecid (optional)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Solution: a. Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 solution. b. Dilute this mixture into pre-warmed (37°C) HBSS to a final this compound concentration of 5-10 µM. The final Pluronic F-127 concentration should be around 0.02-0.04%. c. If using probenecid, add it to the loading solution at a final concentration of 0.5-1.0 mM.

  • Cell Loading: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed HBSS. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature.

  • Washing: a. Aspirate the loading solution. b. Wash the cells three times with pre-warmed HBSS to remove any extracellular dye.

  • Imaging: Proceed with your imaging experiment in HBSS (with probenecid if necessary).

Protocol 2: Autofluorescence Correction for Ratiometric this compound Imaging

This protocol describes a method for subtracting the autofluorescence signal from your this compound data.

Procedure:

  • Prepare an Unstained Control Sample: Culture and prepare a sample of your cells or tissue under the exact same conditions as your experimental samples, but do not load with this compound.

  • Acquire Autofluorescence Images: a. Using your fluorescence microscope, capture images of the unstained control sample at both the 340 nm and 380 nm excitation wavelengths (or your specific excitation wavelengths for this compound). Use the same emission filter and acquisition settings (exposure time, gain, etc.) as you will for your experimental samples. b. These images represent your autofluorescence signals (AF_340 and AF_380).

  • Acquire this compound Images: a. Capture images of your this compound loaded samples at both excitation wavelengths (F_340 and F_380).

  • Perform Background Subtraction in Image Analysis Software: a. For each experimental image, subtract the corresponding autofluorescence image:

    • Corrected_340 = F_340 - AF_340
    • Corrected_380 = F_380 - AF_380

  • Calculate the Ratiometric Image: a. Calculate the ratio of the corrected images: Ratio = Corrected_340 / Corrected_380.

  • In Situ Calibration: Perform an in situ calibration to convert the ratio values to intracellular sodium concentrations. This typically involves using ionophores like gramicidin and monensin to equilibrate intracellular and extracellular sodium concentrations at known levels.

Signaling Pathway and Experimental Workflow Diagrams

Glutamate Uptake and Sodium Signaling in Astrocytes

This diagram illustrates the process of glutamate uptake by astrocytes, which is coupled to sodium influx and can be measured using this compound.

G cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte Glutamate Glutamate EAAT Excitatory Amino Acid Transporter (EAAT) Glutamate->EAAT Na_ext Na+ Na_ext->EAAT Co-transport Na_int Intracellular Na+ (Measured by this compound) EAAT->Na_int Influx NaK_ATPase Na+/K+-ATPase Na_int->NaK_ATPase Pumped out NaK_ATPase->Na_ext Efflux ADP ADP + Pi NaK_ATPase->ADP K_int K+ K_int->NaK_ATPase ATP ATP ATP->NaK_ATPase

Glutamate uptake and subsequent sodium influx in an astrocyte.

Experimental Workflow for this compound Measurement with Autofluorescence Correction

This diagram outlines the key steps in a typical this compound experiment, incorporating the necessary controls for managing autofluorescence.

G start Start Experiment prepare_samples Prepare Experimental and Unstained Control Samples start->prepare_samples load_sbfi Load this compound into Experimental Samples prepare_samples->load_sbfi image_autofluorescence Image Unstained Control (340nm & 380nm) prepare_samples->image_autofluorescence wash Wash to Remove Extracellular Dye load_sbfi->wash image_sbfi Image this compound Samples (340nm & 380nm) wash->image_sbfi analysis Image Analysis image_autofluorescence->analysis image_sbfi->analysis subtract_autofluorescence Subtract Autofluorescence Images analysis->subtract_autofluorescence calculate_ratio Calculate Ratiometric Image subtract_autofluorescence->calculate_ratio calibration Perform In Situ Calibration calculate_ratio->calibration results Quantitative Intracellular [Na+] Data calibration->results

Workflow for this compound imaging with autofluorescence correction.

References

Validation & Comparative

A Comparative Guide to In Situ Calibration of Intracellular Sodium Indicators: SBFI-AM and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Measuring intracellular sodium concentration ([Na⁺]ᵢ) is crucial for understanding a wide range of physiological and pathophysiological processes, from neuronal excitability to cellular homeostasis and drug discovery. Fluorescent indicators are powerful tools for monitoring [Na⁺]ᵢ dynamics in living cells. Among these, Sodium-Binding Benzofuran Isophthalate (SBFI) has been a long-standing ratiometric indicator. However, a host of alternative dyes have emerged, offering potential advantages in sensitivity, photostability, and ease of use.

This guide provides a comprehensive comparison of the in situ calibration protocol for SBFI-AM using the ionophore gramicidin, alongside protocols and performance data for prominent alternatives, including Sodium Green, CoroNa Green, and Asante NaTRIUM Green-2 (ANG-2).

The Principle of In Situ Calibration with Gramicidin

Accurate quantification of [Na⁺]ᵢ using fluorescent indicators requires in situ calibration. This process involves equilibrating the intracellular and extracellular Na⁺ concentrations, allowing for the determination of the fluorescence signal at known [Na⁺]ᵢ. Gramicidin, a channel-forming ionophore, is a key reagent in this process. It inserts into the cell membrane, forming pores that are permeable to monovalent cations like Na⁺ and K⁺. This effectively clamps the intracellular Na⁺ concentration to the known concentration of the extracellular calibration buffer.

Signaling Pathway of Gramicidin-Mediated Sodium Influx

G cluster_membrane Cell Membrane Gramicidin_Monomer_1 Gramicidin Monomer Gramicidin_Channel Gramicidin Channel Gramicidin_Monomer_1->Gramicidin_Channel Gramicidin_Monomer_2 Gramicidin Monomer Gramicidin_Monomer_2->Gramicidin_Channel Intracellular_Na Intracellular Na⁺ Gramicidin_Channel->Intracellular_Na Extracellular_Na Extracellular Na⁺ Extracellular_Na->Gramicidin_Channel Diffusion

Caption: Gramicidin monomers dimerize within the cell membrane to form a transmembrane channel, facilitating the passive diffusion of Na⁺ ions down their concentration gradient.

Experimental Protocols

This compound In Situ Calibration Protocol (Full Calibration)

This protocol allows for the determination of the key calibration parameters (Rₘᵢₙ, Rₘₐₓ, and the dissociation constant, Kₔ).

Materials:

  • Cells loaded with this compound (typically 5-10 µM for 60-90 minutes at 37°C)

  • Calibration Buffer A (Na⁺-free): e.g., 145 mM KCl, 10 mM HEPES, 10 mM Glucose, 1 mM MgCl₂, 2 mM EGTA, pH 7.4.

  • Calibration Buffer B (High Na⁺): e.g., 145 mM NaCl, 10 mM HEPES, 10 mM Glucose, 1 mM MgCl₂, 2 mM EGTA, pH 7.4.

  • Gramicidin D (stock solution in DMSO, final concentration 1-5 µM)

  • Strophanthidin or Ouabain (Na⁺/K⁺-ATPase inhibitor, optional, final concentration ~100 µM)

Procedure:

  • Load cells with this compound as per standard protocols.

  • Wash cells twice with a physiological saline solution (e.g., Hanks' Balanced Salt Solution).

  • Perfuse the cells with a series of calibration buffers containing varying ratios of Calibration Buffer A and B to achieve a range of known Na⁺ concentrations (e.g., 0, 10, 20, 40, 80, 145 mM).

  • To each calibration buffer, add gramicidin (and optionally a Na⁺/K⁺-ATPase inhibitor) to equilibrate intracellular and extracellular [Na⁺].

  • At each Na⁺ concentration, measure the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (~505 nm).

  • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each Na⁺ concentration.

  • Plot the fluorescence ratio against the corresponding [Na⁺] to generate a calibration curve.

  • Fit the data to the Grynkiewicz equation to determine Rₘᵢₙ, Rₘₐₓ, and Kₔ.[1][2]

A simplified "one-point" or "three-point" calibration can also be performed, which is less time-consuming but relies on previously determined full calibration parameters[1].

In Situ Calibration of Alternative Sodium Indicators

The general principle of using ionophores to equilibrate intracellular and extracellular sodium concentrations also applies to non-ratiometric indicators like Sodium Green, CoroNa Green, and ANG-2.

General Protocol:

  • Load cells with the desired indicator (e.g., Sodium Green-AM, CoroNa Green-AM, or ANG-2 AM).

  • Wash cells to remove excess dye.

  • Expose cells to a series of calibration buffers with known Na⁺ concentrations.

  • Add a cocktail of ionophores to the calibration buffers. This typically includes gramicidin (for Na⁺ and K⁺ equilibration) and sometimes other ionophores like monensin (a Na⁺/H⁺ exchanger) and nigericin (a K⁺/H⁺ exchanger) to clamp intracellular pH and fully dissipate ion gradients.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific indicator.

  • Plot the fluorescence intensity against [Na⁺] to generate a calibration curve.

Experimental Workflow for In Situ Calibration

G Start Start Cell_Loading Load Cells with Fluorescent Indicator (e.g., this compound) Start->Cell_Loading Wash Wash to Remove Excess Dye Cell_Loading->Wash Prepare_Buffers Prepare Calibration Buffers (Varying [Na⁺]) Wash->Prepare_Buffers Add_Ionophores Add Gramicidin (and other ionophores) Prepare_Buffers->Add_Ionophores Equilibration Equilibrate Intracellular and Extracellular [Na⁺] Add_Ionophores->Equilibration Measurement Measure Fluorescence (Ratiometric or Intensity) Equilibration->Measurement Data_Analysis Generate Calibration Curve and Determine Parameters Measurement->Data_Analysis End End Data_Analysis->End G cluster_advantages Advantages cluster_disadvantages Disadvantages SBFI SBFI SBFI_Adv Ratiometric measurements reduce artifacts from dye loading and photobleaching. SBFI->SBFI_Adv SBFI_Disadv UV excitation can cause phototoxicity. Lower quantum yield and brightness. SBFI->SBFI_Disadv Alternatives Alternatives (Sodium Green, CoroNa Green, ANG-2) Alt_Adv Visible light excitation reduces phototoxicity. Higher quantum yield (e.g., Sodium Green). Generally brighter signals. Alternatives->Alt_Adv Alt_Disadv Non-ratiometric, susceptible to artifacts. Variable properties (e.g., CoroNa Green leakage). Alternatives->Alt_Disadv

References

A Researcher's Guide to Validating Intracellular Sodium Measurements with Sbfi-AM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring intracellular sodium concentration ([Na⁺]ᵢ) is crucial for understanding cellular physiology and disease. Sodium-binding benzofuran isophthalate acetoxymethyl ester (Sbfi-AM) is a widely used fluorescent indicator for this purpose. However, reliable and reproducible data necessitate rigorous validation of this compound measurements. This guide provides a comparative overview of this compound and its alternatives, along with detailed experimental protocols for validation, to ensure the integrity of your findings.

This compound: A Ratiometric Workhorse

This compound is a cell-permeant dye that, once inside the cell, is cleaved by esterases to its active, membrane-impermeant form, Sbfi. Sbfi is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) is used to determine [Na⁺]ᵢ.[1][2][3] This ratiometric property is a key advantage as it corrects for variations in dye loading, cell thickness, and photobleaching.[2][4]

However, this compound is not without its limitations. It has a relatively low quantum yield, resulting in lower brightness compared to some newer dyes. It also requires UV excitation, which can be phototoxic to cells. Furthermore, the acetoxymethyl ester form can sometimes lead to compartmentalization of the dye within organelles.

Alternatives to this compound

Several alternative fluorescent indicators for intracellular sodium are available, each with its own set of advantages and disadvantages.

IndicatorExcitation/Emission (nm)RatiometricKey AdvantagesKey Disadvantages
This compound Ex: 340/380, Em: 505YesRatiometric measurements reduce artifacts.UV excitable, low quantum yield, potential for compartmentalization.
Sodium Green Ex: 488, Em: 525NoHigher fluorescence quantum yield than Sbfi, excitable with visible light, higher selectivity for Na⁺ over K⁺ (41-fold).Non-ratiometric, making quantification more susceptible to variations in dye loading and cell volume.
CoroNa Green Ex: 492, Em: 516NoExcitable with visible light. Smaller size may improve cell loading. Suitable for detecting large [Na⁺]ᵢ changes at high background concentrations.Non-ratiometric. Lower selectivity for Na⁺ over K⁺ (4-fold) compared to Sbfi.
Asante Sodium Green (ING-2) Ex: 517, Em: 540NoExcitable with visible light, high affinity for Na⁺, suitable for high-throughput screening.Non-ratiometric.
SoNa™ 520 Not specifiedNoReported to be much more sensitive than Sbfi with a larger fluorescence response. Excitable with visible light (488 nm laser).Non-ratiometric.

Experimental Protocols for this compound Validation

Accurate quantification of [Na⁺]ᵢ using this compound requires in situ calibration. This is because the dye's affinity for Na⁺ (its dissociation constant, Kd) can be affected by the intracellular environment, including pH, ionic strength, and protein interactions. The most common method for in situ calibration involves using an ionophore, such as gramicidin, to equilibrate the intracellular and extracellular Na⁺ concentrations.

This compound Loading Protocol
  • Prepare Loading Solution: Dissolve this compound in anhydrous DMSO to make a stock solution (e.g., 1-5 mM). For the working solution, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 5-10 µM. To aid in dye solubilization and loading, Pluronic F-127 (0.02-0.04%) is often included in the working solution.

  • Cell Loading: Replace the cell culture medium with the this compound loading solution and incubate for 60-90 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

  • Wash: After loading, wash the cells twice with the physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes to allow for complete de-esterification of the this compound to the active Sbfi form.

G cluster_loading This compound Loading Workflow prep Prepare this compound Loading Solution load Incubate Cells with Loading Solution prep->load Add to cells wash Wash Cells to Remove Extracellular Dye load->wash After incubation deester Allow for Complete De-esterification wash->deester Allow time

This compound Cell Loading Workflow
In Situ Calibration Protocol

This protocol utilizes the ionophore gramicidin to create pores in the cell membrane, allowing [Na⁺]ᵢ to equilibrate with the extracellular Na⁺ concentration ([Na⁺]ₑ).

  • Prepare Calibration Solutions: Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain a constant ionic strength, substitute Na⁺ with K⁺ or another cation like N-methyl-D-glucamine (NMDG⁺). The calibration solutions should also contain gramicidin (e.g., 1-10 µM) and an inhibitor of the Na⁺/K⁺ pump such as ouabain or strophanthidin (e.g., 100 µM) to prevent active transport of Na⁺.

  • Equilibration: After loading and de-esterification, perfuse the cells with the calibration solutions, starting with the 0 mM Na⁺ solution and progressively increasing the concentration. Allow the fluorescence ratio to stabilize at each concentration before proceeding to the next.

  • Data Acquisition: Record the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 505 nm) for each calibration solution.

  • Data Analysis:

    • Subtract the background fluorescence from your measurements.

    • Calculate the fluorescence ratio (F340/F380) for each [Na⁺].

    • Plot the fluorescence ratio as a function of [Na⁺].

    • Fit the data to the Grynkiewicz equation to determine the minimum ratio (Rmin), maximum ratio (Rmax), and the dissociation constant (Kd).

G cluster_calibration In Situ Calibration Workflow prep_cal Prepare Calibration Buffers (Varying [Na⁺], with Gramicidin) equil Sequentially Perfuse Cells with Calibration Buffers prep_cal->equil acquire Record Fluorescence Ratio at Each [Na⁺] equil->acquire analyze Plot Ratio vs. [Na⁺] and Fit to Equation acquire->analyze

In Situ Calibration Workflow

A "one-point" calibration technique can also be employed as a simpler alternative. In this method, at the end of an experiment, cells are exposed to a single calibration solution with a known [Na⁺] (e.g., 10 mM) in the presence of gramicidin. The resulting fluorescence ratio is then used to normalize the experimental data.

Considerations for Accurate Measurements

  • pH Sensitivity: Sbfi fluorescence can be sensitive to changes in intracellular pH. It is advisable to monitor and control for pH changes during experiments, or to perform a separate calibration to correct for pH effects.

  • Temperature: The Kd of Sbfi is temperature-dependent. Ensure that all experiments and calibrations are performed at the same temperature.

  • Compartmentalization: To minimize dye compartmentalization, consider using a lower loading temperature.

By carefully selecting the appropriate fluorescent indicator and rigorously validating its measurements through in situ calibration, researchers can obtain reliable and reproducible data on intracellular sodium dynamics, paving the way for new discoveries in cellular physiology and drug development.

References

A Comparative Guide to Sbfi-AM and CoroNa Green Fluorescent Dyes for Intracellular Sodium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Intracellular sodium (Na⁺) ions play a critical role in a multitude of physiological processes, including neuronal excitability, muscle contraction, and cellular homeostasis. The ability to accurately measure intracellular Na⁺ concentrations ([Na⁺]i) is therefore paramount in many areas of biological research and drug discovery. Fluorescent indicators are indispensable tools for this purpose, offering high spatial and temporal resolution. This guide provides a detailed comparison of two commonly used fluorescent Na⁺ indicators: the ratiometric dye Sbfi-AM and the intensity-based dye CoroNa Green.

Core Principles of Detection

This compound (Sodium-binding benzofuran isophthalate, acetoxymethyl ester) is a UV-excitable dye that exhibits a spectral shift upon binding to Na⁺. This ratiometric property, where the ratio of fluorescence intensities at two different excitation wavelengths is measured, allows for a more quantitative and robust measurement of [Na⁺]i that is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[1]

CoroNa Green , on the other hand, is a non-ratiometric, visible light-excitable dye. Upon binding to Na⁺, it shows a significant increase in fluorescence intensity with minimal shift in its emission wavelength.[2] Its compatibility with standard argon lasers makes it a convenient choice for confocal microscopy.[2]

Quantitative Performance Comparison

The selection of an appropriate fluorescent dye depends on the specific experimental requirements. The following table summarizes the key quantitative parameters of this compound and CoroNa Green to aid in this decision-making process.

ParameterThis compoundCoroNa GreenReferences
Excitation Wavelengths 340 nm (Na⁺-bound) / 380 nm (Na⁺-free)~492 nm[1][2]
Emission Wavelength ~505 nm~516 nm
Dissociation Constant (Kd) for Na⁺ ~11.3 - 20 mM (in physiological K⁺)~80 mM
Selectivity (Na⁺ over K⁺) ~18-foldLower than SBFI
Quantum Yield LowHigher than SBFI
Photostability Ratiometric measurement mitigates some effects of photobleaching. Quantitative data on photobleaching kinetics is not readily available.Susceptible to photobleaching. Quantitative data on photobleaching kinetics is not readily available.
Dye Leakage Generally good retention within the cell.Prone to transmembrane leakage over time.

Experimental Considerations and Protocols

Accurate and reproducible measurements of [Na⁺]i require careful attention to experimental protocols, from dye loading to calibration.

Experimental Workflow: Intracellular Sodium Measurement

The general workflow for measuring [Na⁺]i using either this compound or CoroNa Green is outlined below. Specific parameters for each dye are detailed in the subsequent protocols.

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_calibration In Situ Calibration cluster_analysis Data Analysis cell_culture Culture Cells on Coverslips prepare_dye Prepare Dye Loading Solution (with Pluronic F-127) cell_culture->prepare_dye incubate Incubate Cells with Dye prepare_dye->incubate wash Wash to Remove Extracellular Dye incubate->wash mount Mount Coverslip on Microscope wash->mount acquire_baseline Acquire Baseline Fluorescence mount->acquire_baseline stimulate Apply Experimental Stimulus acquire_baseline->stimulate acquire_response Acquire Fluorescence Response stimulate->acquire_response add_ionophores Add Ionophores (e.g., Gramicidin, Monensin) acquire_response->add_ionophores Post-experiment calculate_ratio Calculate Fluorescence Ratio (SBFI) or Intensity Change (CoroNa Green) acquire_response->calculate_ratio perfuse_solutions Perfuse with Calibration Solutions (Varying [Na⁺]) add_ionophores->perfuse_solutions generate_curve Generate Calibration Curve perfuse_solutions->generate_curve convert_to_conc Convert to [Na⁺]i using Calibration Curve generate_curve->convert_to_conc calculate_ratio->convert_to_conc

General workflow for intracellular sodium imaging.
Detailed Protocol: this compound Loading and Ratiometric Imaging

  • Dye Loading Solution: Prepare a stock solution of this compound in anhydrous DMSO. For loading, dilute the stock solution to a final concentration of 5-10 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). To aid in solubilization, pre-mix the this compound stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the buffer.

  • Cell Incubation: Incubate the cells with the this compound loading solution for 60-120 minutes at room temperature or 37°C. Incubation times may need to be optimized for different cell types.

  • Washing: After incubation, wash the cells twice with fresh physiological buffer to remove extracellular dye.

  • Imaging: Mount the coverslip onto a fluorescence microscope equipped with filters for dual-excitation ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~505 nm.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular Na⁺ concentration.

Detailed Protocol: CoroNa Green Loading and Intensity-Based Imaging
  • Dye Loading Solution: Prepare a stock solution of CoroNa Green-AM in anhydrous DMSO. Dilute the stock to a final concentration of 5-10 µM in a physiological buffer. The addition of Pluronic F-127, as described for this compound, is also recommended.

  • Cell Incubation: Incubate the cells with the CoroNa Green loading solution for 30-60 minutes at 37°C. Shorter incubation times are generally required compared to this compound.

  • Washing: Wash the cells twice with fresh physiological buffer.

  • Imaging: Mount the coverslip on a fluorescence microscope (confocal or widefield) equipped with a standard fluorescein (FITC) filter set. Excite the sample at ~492 nm and collect the emission at ~516 nm.

  • Data Analysis: Measure the change in fluorescence intensity over time. The fluorescence intensity is directly proportional to the intracellular Na⁺ concentration.

Protocol: In Situ Calibration

To convert fluorescence signals into absolute [Na⁺]i values, an in situ calibration is essential.

  • Prepare Calibration Solutions: Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain osmolarity, Na⁺ is typically replaced with K⁺ or N-methyl-D-glucamine (NMDG).

  • Equilibrate Ion Concentrations: After the experiment, expose the cells to a calibration buffer containing ionophores such as gramicidin (e.g., 10 µM) and monensin (e.g., 10 µM) to equilibrate the intracellular and extracellular Na⁺ concentrations.

  • Generate Calibration Curve: Sequentially perfuse the cells with the different calibration solutions and record the corresponding fluorescence ratio (for this compound) or intensity (for CoroNa Green).

  • Data Fitting: Plot the fluorescence data against the known Na⁺ concentrations and fit the data to an appropriate equation (e.g., the Grynkiewicz equation for ratiometric dyes) to determine the parameters needed to convert experimental fluorescence values to [Na⁺]i.

Visualizing the Principles of Detection and Application

Conceptual Difference: Ratiometric vs. Intensity-Based Dyes

The fundamental difference in how this compound and CoroNa Green report ion concentrations is crucial for experimental design and data interpretation.

dye_principles cluster_sbfi This compound (Ratiometric) cluster_corona CoroNa Green (Intensity-Based) sbfi_unbound SBFI (Na⁺-free) Excitation Peak at 380 nm sbfi_bound SBFI (Na⁺-bound) Excitation Peak at 340 nm sbfi_unbound->sbfi_bound + Na⁺ sbfi_ratio Ratio (F340/F380) correlates with [Na⁺]i sbfi_bound->sbfi_ratio corona_unbound CoroNa Green (Na⁺-free) Low Fluorescence corona_bound CoroNa Green (Na⁺-bound) High Fluorescence corona_unbound->corona_bound + Na⁺ corona_intensity Fluorescence Intensity correlates with [Na⁺]i corona_bound->corona_intensity

Principles of ratiometric and intensity-based Na⁺ detection.
Signaling Pathway Example: Na⁺/K⁺-ATPase Activity

Both this compound and CoroNa Green can be used to monitor the activity of the Na⁺/K⁺-ATPase, a crucial ion pump that maintains the Na⁺ gradient across the plasma membrane. Inhibition of this pump leads to an increase in intracellular Na⁺.

NaK_ATPase_pathway cluster_membrane Plasma Membrane cluster_stimulus Experimental Manipulation cluster_response Cellular Response NaK_ATPase Na⁺/K⁺-ATPase Na_efflux_blocked Na⁺ Efflux Blocked NaK_ATPase->Na_efflux_blocked Na_channel Na⁺ Channel Na_influx Na⁺ Influx Na_channel->Na_influx Basal or Stimulated Ouabain Ouabain (Na⁺/K⁺-ATPase Inhibitor) Ouabain->NaK_ATPase Inhibits increase_Na_i Increase in [Na⁺]i Na_influx->increase_Na_i Na_efflux_blocked->increase_Na_i dye_signal Increased Fluorescence Signal (SBFI Ratio or CoroNa Green Intensity) increase_Na_i->dye_signal

Monitoring Na⁺/K⁺-ATPase inhibition with fluorescent dyes.

Summary and Recommendations

FeatureThis compoundCoroNa GreenRecommendation
Measurement Type RatiometricIntensity-basedThis compound for quantitative, robust measurements less prone to artifacts.
Excitation UVVisible (Argon laser compatible)CoroNa Green for standard confocal microscopy without UV lasers.
Sensitivity (Kd) Higher affinity (lower Kd)Lower affinity (higher Kd)This compound for detecting small changes in basal [Na⁺]i. CoroNa Green may be suitable for larger [Na⁺]i transients.
Cellular Retention GoodProne to leakageThis compound for long-term experiments.
Ease of Use Requires dual-excitation imaging setupCompatible with standard FITC filter setsCoroNa Green may be simpler for labs with basic fluorescence microscopy setups.

References

A Head-to-Head Comparison of Asante NaTRIUM Green-2 and SBFI-AM for Intracellular Sodium Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the precise measurement of intracellular sodium (Na⁺) concentrations, the selection of an appropriate fluorescent indicator is paramount. This guide provides a comprehensive comparison of two prominent Na⁺ indicators: the newer, visible light-excitable Asante NaTRIUM Green-2 (ANG-2) and the traditional UV-excitable, ratiometric dye, Sodium-binding Benzofuran Isophthalate (SBFI-AM). This analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Executive Summary

Asante NaTRIUM Green-2 emerges as a superior probe for most applications, offering significantly higher brightness, a more convenient visible light excitation spectrum that minimizes phototoxicity, and improved cell loading and retention.[1][2][3][4] While this compound's ratiometric properties provide an intrinsic advantage for quantitative measurements by correcting for variations in dye loading and cell thickness, its UV excitation, lower quantum yield, and propensity for compartmentalization present considerable drawbacks.[5]

Performance Characteristics at a Glance

PropertyAsante NaTRIUM Green-2 (ANG-2)This compoundKey Advantage
Excitation Maxima ~525 nm (intracellularly ~532 nm)~340 nm (Na⁺-bound) / ~380 nm (Na⁺-free)ANG-2 : Avoids UV-induced cell damage and autofluorescence.
Emission Maxima ~545 nm (intracellularly ~548 nm)~505 nmANG-2 : Compatible with common green fluorescence channels (e.g., FITC, GFP).
Measurement Type Intensity-based (non-ratiometric)RatiometricThis compound : Ratiometric nature corrects for experimental variability.
Dissociation Constant (Kd) ~20-39 mM (in the presence of K⁺)~7.4-20 mMBoth are suitable for physiological Na⁺ concentrations.
Quantum Yield (ΦF) Na⁺-free: 0.014; Na⁺-bound: 0.200.08 (in Na⁺-containing solution)ANG-2 : Significantly brighter upon Na⁺ binding.
Brightness Significantly higher than SBFILowerANG-2 : Better signal-to-noise ratio.
Photostability Good resistance to photobleachingProne to photobleaching, especially with UV excitation.ANG-2 : More stable for long-term imaging.
Cell Loading & Retention Improved cellular loading and good retention.Can be challenging; prone to compartmentalization.ANG-2 : More reliable and uniform cytosolic distribution.
Selectivity (Na⁺ over K⁺) ~18-20 fold~18 foldBoth offer good selectivity.

Signaling Pathway and Experimental Workflow

The fundamental principle behind both indicators involves the chelation of Na⁺ ions, which induces a conformational change in the dye molecule, leading to a change in its fluorescent properties. The acetoxymethyl (AM) ester groups render the dyes cell-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, ion-sensitive form of the indicator in the cytosol.

Signaling_Pathway General Mechanism of AM Ester-Based Ion Indicators cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Indicator_AM Indicator-AM (Cell-Permeant) Indicator_Active Active Indicator (Cell-Impermeant) Indicator_AM->Indicator_Active Diffusion across cell membrane Esterases Intracellular Esterases Indicator_AM->Esterases Cleavage of AM esters Na_Ion Na⁺ Fluorescence Fluorescence Change Indicator_ActiveNa_Ion Indicator_ActiveNa_Ion Indicator_ActiveNa_Ion->Fluorescence Binding Experimental_Workflow Experimental Workflow for Na⁺ Imaging Cell_Culture 1. Cell Culture (e.g., on coverslips) Dye_Loading 2. Dye Loading (Indicator-AM in buffer) Cell_Culture->Dye_Loading Incubation 3. Incubation (e.g., 30-60 min at RT or 37°C) Dye_Loading->Incubation Wash 4. Wash (Remove excess dye) Incubation->Wash Imaging 5. Fluorescence Imaging (Microscopy or Plate Reader) Wash->Imaging Stimulation 6. Cell Stimulation (e.g., ionophores, channel activators) Imaging->Stimulation During imaging Data_Analysis 7. Data Analysis (Intensity/Ratio vs. Time) Imaging->Data_Analysis Stimulation->Data_Analysis

References

Sbfi-AM vs. Alternatives: A Comparative Guide to Sodium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of neuroscience, cell biology, and drug discovery, the precise measurement of intracellular sodium (Na⁺) concentrations is paramount to understanding a myriad of physiological and pathological processes. Fluorescent indicators are indispensable tools for this purpose, and among them, Sodium-binding benzofuran isophthalate acetoxymethyl ester (Sbfi-AM) has long been a staple. However, a new generation of sodium indicators, including CoroNa Green and ANG-2, has emerged, offering distinct advantages and expanding the experimental possibilities. This guide provides a comprehensive comparison of this compound with these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal indicator for their specific needs.

Key Performance Characteristics: A Quantitative Comparison

The ideal sodium indicator should exhibit high selectivity, a dissociation constant (Kd) within the physiological range of intracellular sodium, and a strong fluorescent signal. The following table summarizes the key quantitative performance metrics of this compound, CoroNa Green, and ANG-2. It is important to note that values for Kd can vary depending on the experimental conditions, such as the presence of other ions and the intracellular environment.

PropertyThis compoundCoroNa GreenANG-2 (ION NaTRIUM Green-2)
Indicator Type RatiometricNon-ratiometricNon-ratiometric
Excitation (Ex) / Emission (Em) Wavelengths (nm) Ex: ~340/380, Em: ~505[1]Ex: ~492, Em: ~516[2][3]Ex: ~525, Em: ~545[4]
Dissociation Constant (Kd) for Na⁺ In vitro (K⁺-free): ~7.4 mM[2] In vitro (+K⁺): ~11.3 - 20.7 mM In situ: ~18 - 29 mMIn vitro: ~80 mM In situ: ~80 mMIn vitro: ~8.3 mM In situ: ~53 mM
Quantum Yield (Φ) Low (increases upon Na⁺ binding)Described as "brighter" than SBFI; Sodium Green, a similar indicator, has a reported Φ of 0.2Na⁺-free: 0.014 ± 0.001 Na⁺-bound: 0.20 ± 0.01
Selectivity (Na⁺ over K⁺) ~18-fold~4-fold~20-fold

The Ratiometric Advantage of this compound

One of the most significant advantages of this compound is its ratiometric nature. By taking the ratio of fluorescence intensities at two different excitation wavelengths (340 nm and 380 nm), researchers can obtain a quantitative measure of intracellular sodium concentration that is largely independent of variations in dye concentration, photobleaching, and cell thickness. This makes this compound a robust tool for quantitative imaging studies.

However, this compound is not without its drawbacks. Its excitation in the ultraviolet (UV) range can be phototoxic to cells and can cause autofluorescence in some biological samples. Furthermore, this compound has a relatively low quantum yield, resulting in a weaker fluorescent signal compared to newer indicators.

CoroNa Green: A Bright, Visible-Light Alternative

CoroNa Green addresses some of the limitations of this compound. As a non-ratiometric indicator, its fluorescence intensity increases upon binding to Na⁺. Its excitation and emission wavelengths are in the visible spectrum, making it compatible with standard confocal microscopy and reducing the risk of phototoxicity. Sources describe CoroNa Green as being "brighter" than this compound, suggesting a higher quantum yield, which is advantageous for detecting small changes in sodium concentration. A significant drawback of CoroNa Green is its propensity to leak from cells, which can complicate long-term imaging experiments. Its higher Kd of approximately 80 mM makes it more suitable for measuring larger changes in sodium concentration.

ANG-2: High Sensitivity and Improved Retention

ANG-2, also known as ION NaTRIUM Green-2, is another non-ratiometric, visible-light excitable indicator that offers several advantages. It boasts a high quantum yield upon sodium binding, leading to a bright signal, and has a Kd in the low millimolar range, making it highly sensitive to physiological changes in intracellular sodium. Importantly, ANG-2 exhibits improved intracellular retention compared to CoroNa Green, making it better suited for longer-term experiments.

Experimental Methodologies

Accurate and reproducible data are contingent on meticulous experimental protocols. Below are generalized protocols for loading and imaging with this compound, CoroNa Green, and ANG-2. It is crucial to optimize these protocols for specific cell types and experimental conditions.

This compound Loading and Imaging Protocol
  • Reagent Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO.

  • Cell Loading: Incubate cells with 5-10 µM this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 60-120 minutes at room temperature or 37°C. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) can aid in dye loading.

  • Washing: After incubation, wash the cells 2-3 times with fresh buffer to remove extracellular dye.

  • Imaging: Excite the cells alternately at approximately 340 nm and 380 nm and record the emission at ~505 nm using a fluorescence microscope equipped with a ratiometric imaging system.

  • Calibration: To obtain quantitative measurements of [Na⁺]i, an in situ calibration is necessary. This is typically achieved by using ionophores like gramicidin and monensin to equilibrate intracellular and extracellular Na⁺ concentrations.

CoroNa Green Loading and Imaging Protocol
  • Reagent Preparation: Prepare a stock solution of CoroNa Green-AM in anhydrous DMSO.

  • Cell Loading: Incubate cells with 5-10 µM CoroNa Green-AM in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with fresh buffer.

  • Imaging: Excite the cells at ~492 nm and record the emission at ~516 nm.

  • Calibration: Similar to this compound, an in situ calibration using ionophores is required for quantitative analysis. Due to potential dye leakage, continuous perfusion with a dye-containing solution may be necessary for prolonged experiments.

ANG-2 Loading and Imaging Protocol
  • Reagent Preparation: Prepare a stock solution of ANG-2 AM in anhydrous DMSO.

  • Cell Loading: Incubate cells with 1-5 µM ANG-2 AM in a suitable buffer for 30-60 minutes at 37°C. The use of Pluronic F-127 is also recommended.

  • Washing: Wash the cells with fresh buffer.

  • Imaging: Excite the cells at ~525 nm and record the emission at ~545 nm.

  • Calibration: Perform an in situ calibration using ionophores to determine the relationship between fluorescence intensity and [Na⁺]i.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for measuring intracellular sodium using a fluorescent indicator.

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging & Analysis cell_culture Cell Culture plate_cells Plate Cells on Coverslips cell_culture->plate_cells prepare_dye Prepare Dye Solution plate_cells->prepare_dye incubate Incubate Cells with Dye prepare_dye->incubate wash Wash to Remove Excess Dye incubate->wash acquire_images Acquire Fluorescence Images wash->acquire_images calibration In Situ Calibration acquire_images->calibration analyze Analyze Data acquire_images->analyze calibration->analyze

Caption: A generalized workflow for intracellular sodium measurement.

Sodium Signaling in Neuronal Action Potentials

A key area where sodium indicators are employed is in the study of neuronal signaling. The influx of sodium ions is the critical event that initiates an action potential. The following diagram illustrates this fundamental signaling pathway.

action_potential cluster_channels Ion Channel Activity resting_state Resting State (-70mV) depolarization Depolarization resting_state->depolarization Stimulus reaches threshold repolarization Repolarization depolarization->repolarization na_channels_open Voltage-gated Na⁺ channels open depolarization->na_channels_open hyperpolarization Hyperpolarization repolarization->hyperpolarization na_channels_inactivate Na⁺ channels inactivate repolarization->na_channels_inactivate k_channels_open Voltage-gated K⁺ channels open repolarization->k_channels_open return_to_rest Return to Resting State hyperpolarization->return_to_rest k_channels_close K⁺ channels close hyperpolarization->k_channels_close na_channels_open->depolarization Na⁺ influx k_channels_open->repolarization K⁺ efflux

Caption: The neuronal action potential signaling pathway.

Conclusion

The choice of a sodium indicator is a critical decision in experimental design. This compound remains a powerful tool for quantitative, ratiometric measurements of intracellular sodium, despite its limitations of UV excitation and lower brightness. For researchers requiring visible light excitation and a brighter signal, CoroNa Green and ANG-2 present excellent alternatives. CoroNa Green is well-suited for detecting large sodium transients, while ANG-2 offers high sensitivity and improved cellular retention for more prolonged imaging studies. By carefully considering the specific experimental requirements and the comparative data presented in this guide, researchers can select the most appropriate indicator to unlock new insights into the complex roles of sodium in cellular function and disease.

References

A Comparative Guide: The Limitations of SBFI-AM versus Modern Sodium Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate measurement of intracellular sodium (Na⁺) concentrations is crucial for understanding cellular signaling and identifying novel therapeutic targets. For many years, Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester (SBFI-AM), has been a widely used fluorescent indicator for this purpose. However, the emergence of newer-generation sodium probes has highlighted several inherent limitations of this compound. This guide provides an objective comparison of this compound with more recent alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Key Performance Metrics: A Side-by-Side Comparison

The selection of a fluorescent probe is dictated by its photophysical properties and performance within a biological system. The following table summarizes the key quantitative data for this compound and its modern counterparts: ION Natrium Green-2 (ING-2), CoroNa™ Green, and SoNa™-520.

FeatureThis compoundION Natrium Green-2 (ING-2) AMCoroNa™ Green AMSoNa™-520 AM
Excitation Wavelength (nm) ~340/380 (UV)[1][2][3]~525 (Visible)[4][5]~492 (Visible)~492 (Visible)
Emission Wavelength (nm) ~505~545~516~525
Dissociation Constant (Kd) for Na⁺ ~11-22 mM (in situ)~20-32 mM (in situ)~43-80 mM (in situ)Not explicitly stated in cited literature
Selectivity (Na⁺ over K⁺) ~18-fold~20-fold~4-foldNot explicitly stated in cited literature
Ratiometric YesNoNoNo
Relative Brightness LowHighModerateHigh
Quantum Yield Low (~0.08)Not explicitly stated in cited literatureNot explicitly stated in cited literatureNot explicitly stated in cited literature
Photostability ModerateHighHighHigh
Cell Loading Can be slow and incompleteImproved cellular loadingMore efficient than some older probesEfficient
Dye Leakage Prone to leakage, often requires probenecidImproved retentionCan exhibit leakageNot explicitly stated in cited literature

Core Limitations of this compound

The data presented above highlights several key drawbacks of using this compound, particularly in the context of modern fluorescence microscopy and high-throughput screening:

  • UV Excitation: this compound requires excitation in the ultraviolet (UV) range (~340/380 nm). UV light can be phototoxic to cells, inducing cellular stress and potentially altering the very physiological processes being measured. Furthermore, many modern fluorescence microscopes and plate readers are optimized for visible light excitation, making the use of this compound less convenient.

  • Low Brightness and Quantum Yield: SBFI has a relatively low fluorescence quantum yield, resulting in lower brightness compared to newer probes. This can lead to a lower signal-to-noise ratio, making it challenging to detect small or rapid changes in intracellular sodium concentration.

  • Dye Leakage and Compartmentalization: A significant limitation of this compound is its propensity to leak from the cytoplasm after loading. This leakage can lead to a decreasing signal over time and inaccuracies in quantitative measurements. To mitigate this, the use of organic anion transporter inhibitors like probenecid is often required. Additionally, incomplete hydrolysis of the AM ester can lead to compartmentalization of the dye in organelles, further complicating the interpretation of cytosolic sodium signals.

  • Slower and Inconsistent Loading: Cellular loading of this compound can be a lengthy process and may vary significantly between cell types. This can impact the reproducibility of experiments.

Advantages of Newer Sodium Probes

The newer generation of sodium indicators, such as ION Natrium Green-2, CoroNa™ Green, and SoNa™-520, have been developed to address the limitations of this compound.

  • Visible Light Excitation: A major advantage of these newer probes is their excitation in the visible light spectrum (typically around 488-525 nm). This minimizes phototoxicity and makes them compatible with a wider range of instrumentation, including standard confocal microscopes and high-throughput screening platforms.

  • Enhanced Brightness and Signal-to-Noise Ratio: Probes like ION Natrium Green-2 and SoNa™-520 are reported to be significantly brighter than SBFI, providing a much larger dynamic range and an improved signal-to-noise ratio. This allows for the detection of more subtle changes in sodium concentration and is particularly beneficial for high-throughput screening applications.

  • Improved Cellular Loading and Retention: Newer probes often exhibit more efficient and uniform cellular loading and better intracellular retention compared to this compound, reducing the need for additional reagents like probenecid and improving the reliability of long-term imaging experiments.

While newer probes offer significant advantages, it is important to note that most are non-ratiometric. Ratiometric imaging, a key feature of SBFI, provides a built-in correction for variations in dye concentration, cell path length, and illumination intensity. However, the improved brightness and signal stability of modern non-ratiometric probes often outweigh this limitation for many applications.

Experimental Methodologies

Accurate and reproducible data acquisition relies on meticulous experimental protocols. Below are detailed methodologies for the use of this compound and a general protocol for the newer visible-light excitable sodium probes.

Protocol for Intracellular Sodium Measurement using this compound
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1-5 mM) in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare a 100 mM stock solution of probenecid in a suitable buffer (e.g., 1 M NaOH, then neutralize).

  • Cell Loading:

    • Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or microplates).

    • Prepare a loading buffer containing this compound (final concentration 5-10 µM), Pluronic F-127 (final concentration 0.02-0.04%), and probenecid (final concentration 1-2.5 mM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • To prepare the loading buffer, first mix the this compound stock solution with an equal volume of the Pluronic F-127 stock solution. Then, dilute this mixture into the physiological buffer. Finally, add the probenecid stock solution.

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the loading buffer to the cells and incubate for 60-120 minutes at 37°C. Incubation times may need to be optimized for different cell types.

  • Imaging and Data Acquisition:

    • After incubation, wash the cells twice with the physiological buffer (containing probenecid if used during loading) to remove extracellular dye.

    • Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~505 nm.

    • Record the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio corresponds to an increase in intracellular sodium concentration.

  • Calibration (Optional but Recommended):

    • To obtain quantitative measurements of intracellular sodium concentration, an in situ calibration is necessary.

    • At the end of the experiment, expose the cells to a series of calibration buffers with known sodium concentrations in the presence of a sodium ionophore (e.g., gramicidin, 5-10 µM) and a Na⁺/K⁺-ATPase inhibitor (e.g., ouabain, 100 µM) to equilibrate intracellular and extracellular sodium concentrations.

    • Generate a calibration curve by plotting the F340/F380 ratio against the known sodium concentrations.

General Protocol for Newer Visible-Light Excitable Sodium Probes (e.g., ING-2 AM, CoroNa™ Green AM, SoNa™-520 AM)
  • Reagent Preparation:

    • Prepare a stock solution of the AM ester of the probe (e.g., 1-5 mM) in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Cell Loading:

    • Culture cells to the desired confluency.

    • Prepare a loading buffer containing the probe (final concentration 1-10 µM) and Pluronic F-127 (final concentration 0.02-0.04%) in a physiological buffer. For some probes and cell lines, probenecid may still be beneficial to improve dye retention.

    • Remove the culture medium, wash once with the physiological buffer, and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C or room temperature, as recommended by the manufacturer.

  • Imaging and Data Acquisition:

    • Wash the cells twice with the physiological buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the specific probe (e.g., FITC or YFP filter set).

    • Record the fluorescence intensity over time. An increase in fluorescence intensity corresponds to an increase in intracellular sodium.

  • Calibration (Optional):

    • Perform an in situ calibration as described for this compound, using the appropriate ionophores and a range of known sodium concentrations.

    • Generate a calibration curve by plotting the fluorescence intensity against the known sodium concentrations.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the underlying principle of fluorescent sodium indicators, the following diagrams have been generated.

G Experimental Workflow for Intracellular Sodium Measurement cluster_loading Cell Loading cluster_activation Probe Activation cluster_detection Sodium Detection and Imaging AM_Ester Cell-Permeant AM Ester Cell_Membrane_1 Cell Membrane AM_Ester->Cell_Membrane_1 Passive Diffusion Intracellular_Space_1 Intracellular Space Cell_Membrane_1->Intracellular_Space_1 Intracellular_Esterases Intracellular Esterases Active_Probe Cell-Impermeant Active Probe Intracellular_Esterases->Active_Probe Hydrolysis AM_Groups AM Groups (cleaved) Intracellular_Esterases->AM_Groups Sodium_Ion Na⁺ Active_Probe->Sodium_Ion Binding Fluorescent_Signal Fluorescence (Measured) Sodium_Ion->Fluorescent_Signal Induces Microscope Fluorescence Microscope/Reader Fluorescent_Signal->Microscope Detected by

Caption: General workflow for using AM ester-based sodium probes.

G Mechanism of Fluorescent Sodium Indicators Probe_Free Indicator (Low Fluorescence) Probe_Bound Indicator-Na⁺ Complex (High Fluorescence) Probe_Free->Probe_Bound + Na⁺ Probe_Bound->Probe_Free - Na⁺ Emission Emitted Light (Fluorescence) Probe_Bound->Emission Emits Sodium Intracellular Na⁺ Excitation Excitation Light Excitation->Probe_Bound Excites

Caption: Principle of sodium detection by fluorescent indicators.

References

Correlating SBFI-AM Fluorescence Ratio to Absolute Na+ Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Measuring intracellular sodium concentration ([Na⁺]i) is crucial for understanding a multitude of cellular processes, from electrical signaling in neurons to cell volume regulation and nutrient transport.[1] Among the tools available, the fluorescent indicator Sodium-binding benzofuran isophthalate (SBFI) has been a long-standing choice for researchers.[1] This guide provides a detailed comparison of SBFI with its common alternatives, complete with experimental protocols and data to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.

Principle of SBFI-AM Ratiometric Measurement

This compound is a cell-permeant acetoxymethyl (AM) ester form of the ratiometric sodium indicator SBFI. Once inside the cell, intracellular esterases cleave the AM group, trapping the active SBFI indicator in the cytoplasm. SBFI is a dual-excitation indicator, meaning its fluorescence emission intensity at a constant wavelength (around 505 nm) differs depending on the excitation wavelength and whether it is bound to Na⁺.[2][3]

Specifically:

  • Excitation at ~340 nm: Fluorescence intensity increases as [Na⁺]i rises.

  • Excitation at ~380 nm: Fluorescence intensity decreases as [Na⁺]i rises.

By calculating the ratio of the fluorescence intensities emitted when excited at these two wavelengths (F340/F380), a quantitative measure of [Na⁺]i can be obtained.[3] This ratiometric approach provides a significant advantage as it corrects for variations in dye concentration, cell path length, and photobleaching, leading to more robust and reliable measurements.

Comparison of Intracellular Na⁺ Indicators

While SBFI is a powerful tool, several alternatives have been developed, each with distinct characteristics. The choice of indicator often depends on the specific experimental requirements, such as the available imaging equipment, the desired sensitivity, and the expected range of Na⁺ concentrations.

FeatureSBFICoroNa GreenAsante NaTRIUM Green-2 (ANG-2) / ING-2Sodium Green
Measurement Type Ratiometric (Dual Excitation)Non-Ratiometric (Single Excitation)Non-Ratiometric (Single Excitation)Non-Ratiometric (Single Excitation)
Excitation (Ex) ~340 nm / ~380 nm~492 nm~525 nm~488 nm
Emission (Em) ~505 nm~516 nm~545 nmNot specified in search results
In situ Kd for Na⁺ ~21.8 mM~43 mM (in K⁺ solution)~20 mM / 34 mM (without/with K⁺)~21-30 mM
Advantages Ratiometric measurement minimizes artifacts; High selectivity for Na⁺ over K⁺ (~18-fold)Visible light excitation minimizes phototoxicity; Suitable for confocal microscopyHigh brightness and photostability; Good for high-throughput screeningHigher quantum yield than SBFI
Disadvantages UV excitation can be phototoxic; Lower brightnessNon-ratiometric; Prone to leakage from cellsNon-ratiometricNon-ratiometric

Experimental Protocols

Accurate determination of absolute [Na⁺]i using SBFI requires careful attention to the experimental protocol, from cell loading to the critical step of in situ calibration.

This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required depending on the cell type.

Materials:

  • This compound (cell permeant)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye leakage)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final this compound concentration of 5-10 µM, dilute the this compound stock solution in serum-free cell culture medium or HBSS.

    • Add Pluronic F-127 to the diluted this compound to a final concentration of 0.02-0.04% to aid in dye solubilization.

    • If using, add probenecid to the loading solution (final concentration typically 1-2.5 mM).

  • Cell Loading:

    • Grow adherent cells on coverslips to the desired confluency.

    • Remove the growth medium and wash the cells once with HBSS.

    • Add the this compound loading solution to the cells.

    • Incubate for 1-5 hours at room temperature or 37°C. The optimal loading time and temperature are cell-type dependent. For example, loading at room temperature can reduce dye compartmentalization.

  • De-esterification:

    • After loading, wash the cells twice with fresh HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for at least 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip in an imaging chamber.

    • Using a fluorescence microscope equipped for ratiometric imaging, alternately excite the cells at ~340 nm and ~380 nm and collect the emission at ~505 nm.

To convert the measured fluorescence ratio (F340/F380) to an absolute Na⁺ concentration, an in situ calibration must be performed at the end of each experiment. This is achieved by using ionophores to make the cell membrane permeable to Na⁺, thereby equilibrating the intracellular and extracellular Na⁺ concentrations.

Materials:

  • Calibration buffers with varying known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another cation like N-methyl-D-glucamine (NMDG⁺).

  • Ionophores: A combination of gramicidin (a Na⁺ ionophore) and monensin (a Na⁺/H⁺ exchanger) is often used.

  • Na⁺/K⁺-ATPase inhibitor (e.g., ouabain or strophanthidin) to block active Na⁺ transport.

Procedure:

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with varying [Na⁺] (e.g., 0, 10, 20, 50, 100 mM) while maintaining constant ionic strength and pH.

  • Equilibrate [Na⁺]i with [Na⁺]o:

    • At the end of the experiment, perfuse the cells with a calibration buffer containing the ionophores (e.g., 10 µM gramicidin and 10 µM monensin) and the Na⁺/K⁺-ATPase inhibitor.

    • Sequentially perfuse the cells with the different calibration buffers, allowing the fluorescence ratio to stabilize at each concentration.

  • Data Acquisition: Record the steady-state F340/F380 ratio for each known external Na⁺ concentration.

  • Generate Calibration Curve:

    • Plot the measured fluorescence ratios against the corresponding Na⁺ concentrations.

    • Fit the data to an appropriate equation (e.g., a sigmoidal or linear fit over the physiological range) to generate a calibration curve.

  • Calculate Absolute [Na⁺]i: Use the calibration curve to convert the fluorescence ratios measured during the experiment into absolute intracellular Na⁺ concentrations.

Visualizing the Workflow and Logic

To better understand the experimental process, the following diagrams illustrate the key workflows.

SBFI_Experiment_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Experiment & Imaging cluster_calibration In Situ Calibration cell_culture Culture Adherent Cells on Coverslip wash1 Wash Cells with HBSS cell_culture->wash1 prepare_loading Prepare this compound Loading Solution load_dye Incubate Cells with this compound prepare_loading->load_dye wash1->load_dye wash2 Wash Cells to Remove Extracellular Dye load_dye->wash2 deesterify Allow for De-esterification wash2->deesterify mount Mount Coverslip in Imaging Chamber deesterify->mount experiment Perform Experimental Manipulation mount->experiment record_ratio Record F340/F380 Fluorescence Ratio experiment->record_ratio add_ionophores Add Ionophores (Gramicidin/Monensin) record_ratio->add_ionophores End of Experiment perfuse Sequentially Perfuse with Known [Na⁺] Buffers add_ionophores->perfuse record_calib Record Ratios for Each [Na⁺] perfuse->record_calib generate_curve Generate Calibration Curve record_calib->generate_curve calculate_conc Calculate Absolute [Na⁺]i generate_curve->calculate_conc

SBFI Experimental and Calibration Workflow

Calibration_Logic start Experimental Data (Fluorescence Ratio vs. Time) process_exp Obtain F340/F380 ratio from experimental recording start->process_exp calibration_data Calibration Data (Fluorescence Ratio vs. Known [Na⁺]) fit_curve Fit calibration data to an equation to create a standard curve calibration_data->fit_curve final_result Absolute Intracellular Na⁺ Concentration ([Na⁺]i) process_exp->final_result  Convert using  standard curve process_calib Equilibrate [Na⁺]i and [Na⁺]o using ionophores process_calib->calibration_data fit_curve->final_result

Logic for Converting Fluorescence Ratio to [Na⁺]

References

A Researcher's Guide to Ratiometric Analysis of SBFI-AM for Quantitative Intracellular Sodium Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise measurement of intracellular sodium concentration ([Na⁺]ᵢ) is crucial for understanding cellular signaling, ion homeostasis, and the mechanism of action of various therapeutic compounds. Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a widely used fluorescent indicator for this purpose. Its ability to be used in a ratiometric manner offers distinct advantages for obtaining quantitative and reliable data. This guide provides a comprehensive comparison of this compound with alternative sodium indicators, detailed experimental protocols, and the underlying principles of ratiometric analysis.

Principles of Ratiometric Analysis with this compound

SBFI is a UV-excitable dye that exhibits a spectral shift upon binding to Na⁺.[1] When unbound, SBFI has an excitation peak at approximately 380 nm.[2] Upon binding Na⁺, the excitation peak shifts to around 340 nm, while the emission wavelength remains constant at about 505 nm.[2][3] This dual-excitation property is the foundation of ratiometric analysis. By calculating the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F₃₄₀/F₃₈₀), variations in dye concentration, cell thickness, and photobleaching can be minimized, leading to a more accurate and quantitative measurement of [Na⁺]ᵢ.[2] This ratiometric approach is a significant advantage over single-wavelength indicators where such variations can introduce artifacts.

Comparison of Intracellular Sodium Indicators

While this compound is a powerful tool, several alternatives are available, each with its own set of characteristics. The choice of indicator often depends on the specific experimental requirements, such as the available excitation light sources and the expected range of [Na⁺]ᵢ changes.

IndicatorExcitation (nm)Emission (nm)RatiometricDissociation Constant (Kd) for Na⁺Selectivity (Na⁺ over K⁺)Key AdvantagesKey Disadvantages
SBFI 340 / 380505Yes~4-20 mM~18-foldRatiometric measurement reduces artifacts.UV excitation can cause phototoxicity; lower quantum yield.
Sodium Green 488540No~6-21 mM~41-foldVisible light excitation; higher quantum yield than SBFI.Non-ratiometric, making quantitative analysis more challenging.
CoroNa Green 492516NoHigh Kd, suitable for large [Na⁺]ᵢ transients.~4-foldVisible light excitation.Non-ratiometric; lower selectivity than Sodium Green.
CoroNa Red 550575No~200 mM-Red fluorescence, useful for multiplexing with green probes.Non-ratiometric; very high Kd may not be suitable for resting [Na⁺]ᵢ.
ING-2 525545No~20 mM-Visible light excitation; high sensitivity.Non-ratiometric.

Experimental Protocols

I. Cell Loading with this compound

A proper loading protocol is critical for ensuring adequate and uniform distribution of the dye within the cytoplasm while minimizing compartmentalization.

Materials:

  • This compound (cell-permeant)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Physiological buffer (e.g., Hank's Balanced Salt Solution, HBSS, or Tyrode's solution)

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. To aid in the solubilization of the AM ester in aqueous loading medium, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can be prepared.

  • Loading Medium Preparation: On the day of the experiment, dilute the this compound stock solution into the physiological buffer to a final concentration of 5-10 µM. To improve dye loading, the Pluronic F-127 stock can be added to the loading medium for a final concentration of ~0.02-0.05%.

  • Cell Incubation: Replace the cell culture medium with the this compound loading medium.

  • Incubation: Incubate the cells for 40 minutes to 4 hours at room temperature or 37°C. Loading at room temperature can sometimes reduce dye compartmentalization.

  • Washing: After incubation, wash the cells twice with fresh physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of SBFI inside the cells.

II. Ratiometric Imaging

Equipment:

  • Inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm (e.g., xenon arc lamp with filter wheel).

  • Emission filter centered around 505 nm.

  • A sensitive camera (e.g., EMCCD or sCMOS).

  • Image acquisition and analysis software.

Procedure:

  • Cell Mounting: Mount the coverslip with the loaded cells onto the microscope stage in a chamber with physiological buffer.

  • Image Acquisition:

    • Excite the cells alternately at 340 nm and 380 nm.

    • Collect the emitted fluorescence at 505 nm for each excitation wavelength.

    • Minimize exposure time and excitation light intensity to reduce phototoxicity.

  • Background Subtraction: For each time point, acquire a background image from a cell-free region and subtract it from the corresponding fluorescence images.

  • Ratio Calculation: Calculate the ratio of the background-subtracted 340 nm fluorescence image to the 380 nm fluorescence image (F₃₄₀/F₃₈₀) on a pixel-by-pixel basis.

III. In Situ Calibration for Quantitative [Na⁺]ᵢ Measurement

To convert the fluorescence ratio into absolute intracellular sodium concentrations, an in situ calibration is essential. This is typically performed at the end of each experiment on the same cells.

Materials:

  • Calibration solutions with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100 mM). To maintain osmolarity, Na⁺ is typically replaced with K⁺ or choline.

  • Ionophores such as gramicidin D to equilibrate intracellular and extracellular [Na⁺].

  • Na⁺/K⁺-ATPase inhibitor like strophanthidin or ouabain.

Procedure:

  • At the end of the experiment, expose the cells to a calibration solution containing gramicidin D and an Na⁺/K⁺-ATPase inhibitor.

  • Sequentially perfuse the cells with calibration solutions of different Na⁺ concentrations.

  • Record the F₃₄₀/F₃₈₀ ratio for each Na⁺ concentration once a stable plateau is reached.

  • Plot the measured ratios against the corresponding Na⁺ concentrations to generate a calibration curve.

  • Fit the data to an appropriate equation (e.g., a linear regression for a narrow concentration range or the Grynkiewicz equation for a wider range) to determine the parameters needed to convert experimental ratios to [Na⁺]ᵢ.

Visualizing Key Processes

To further clarify the concepts and workflows discussed, the following diagrams have been generated.

Signaling_Pathway Cellular Sodium Influx Pathway cluster_membrane Plasma Membrane extracellular Extracellular Space [Na⁺] ≈ 145 mM ion_channel Ion Channel extracellular->ion_channel Na⁺ Influx transporter Transporter extracellular->transporter Na⁺ Influx intracellular Intracellular Space [Na⁺] ≈ 5-15 mM pump Na⁺/K⁺-ATPase intracellular->pump Na⁺ ion_channel->intracellular transporter->intracellular pump->extracellular Na⁺ Efflux stimulus Stimulus (e.g., Depolarization, Ligand Binding) stimulus->ion_channel Opens stimulus->transporter Activates

Caption: Cellular sodium influx and efflux pathways.

Experimental_Workflow This compound Experimental Workflow cluster_prep Cell Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis arrow arrow cell_culture 1. Cell Culture dye_loading 2. This compound Loading (5-10 µM, 40-240 min) cell_culture->dye_loading washing 3. Wash Extracellular Dye dye_loading->washing deesterification 4. De-esterification (30 min) washing->deesterification imaging 5. Ratiometric Imaging (Ex: 340/380 nm, Em: 505 nm) deesterification->imaging background_sub 6. Background Subtraction imaging->background_sub ratio_calc 7. Calculate F340/F380 Ratio background_sub->ratio_calc calibration 8. In Situ Calibration ratio_calc->calibration quantification 9. Convert Ratio to [Na⁺]i calibration->quantification Data_Processing Ratiometric Data Processing Logic raw_340 Raw F_340 Image sub_340 Subtracted F_340 raw_340->sub_340 - raw_380 Raw F_380 Image sub_380 Subtracted F_380 raw_380->sub_380 - bg_340 Background F_340 bg_340->sub_340 - bg_380 Background F_380 bg_380->sub_380 - ratio_image Ratio Image (F_340 / F_380) sub_340->ratio_image / sub_380->ratio_image / quantitative_map Quantitative [Na⁺]i Map ratio_image->quantitative_map Apply calibration_curve Calibration Curve (Ratio vs. [Na⁺]) calibration_curve->quantitative_map Apply

References

Cross-Validation of Sbfi-AM Results: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate measurement of intracellular sodium ([Na⁺]i) is crucial for understanding a myriad of physiological and pathological processes. The fluorescent indicator Sbfi-AM is a widely used tool for this purpose. However, to ensure the reliability and accuracy of experimental findings, it is imperative to cross-validate this compound results with other established methods. This guide provides an objective comparison of this compound with alternative techniques, supported by experimental data and detailed protocols.

Sodium-binding benzofuran isophthalate acetoxymethyl ester (this compound) is a ratiometric, UV-excitable fluorescent dye that has been a workhorse in intracellular sodium imaging for decades.[1][2] Its ratiometric nature allows for correction of variations in dye loading, cell thickness, and photobleaching, providing a more quantitative measure of [Na⁺]i compared to non-ratiometric dyes.[2] Despite its widespread use, this compound has limitations, including its UV excitation wavelength which can be phototoxic to cells, a relatively low quantum yield, and the potential for dye compartmentalization.[3] Therefore, cross-validation of this compound data is a critical step in rigorous scientific investigation.

This guide explores the cross-validation of this compound results against other fluorescent indicators, a biochemical assay, and discusses the role of electrophysiology in calibrating and validating fluorescent measurements.

Comparison with Other Fluorescent Sodium Indicators

Several other fluorescent dyes have been developed for measuring intracellular sodium, each with its own set of advantages and disadvantages. The most common alternatives include CoroNa Green, Asante NaTRIUM Green-2 (ANG-2), and Sodium Green.

IndicatorExcitation/Emission (nm)RatiometricSelectivity (Na⁺ over K⁺)Dissociation Constant (Kd)Key AdvantagesKey Disadvantages
This compound ~340, ~380 / ~505[4]Yes~18-fold2.4 mM (in absence of K⁺) to 20.7 mM (in presence of K⁺)Ratiometric measurement reduces artifacts.UV excitation, lower brightness, potential for compartmentalization.
CoroNa Green ~492 / ~516No~4-fold~80 mMVisible light excitation, suitable for confocal microscopy.Significant dye leakage, lower Na⁺ sensitivity compared to Sbfi.
ANG-2 ~525 / ~545NoNot specifiedNot specifiedVisible light excitation, high sensitivity.Non-ratiometric, susceptible to artifacts from dye concentration and cell volume changes.
Sodium Green ~488 / ~540No~41-fold~21 mM (in physiological K⁺)Visible light excitation, higher quantum yield than Sbfi.Non-ratiometric, fluorescence can be influenced by intracellular environment.

Cross-Validation with Biochemical Methods: Flame Photometry

A robust method to validate the measurements obtained from fluorescent indicators is to compare them with a quantitative biochemical technique. Flame emission photometry is a classic and accurate method for determining the total concentration of specific elements, including sodium, in a sample of lysed cells.

A study comparing the fluorescent sodium indicator Asante Natrium Green-2 (ANG-2), which shares characteristics with other single-wavelength dyes, to flame emission photometry in U937 cells demonstrated a good correlation when intracellular sodium levels were altered by inhibiting the sodium pump with ouabain or inducing apoptosis with staurosporine. This provides a strong validation for the use of fluorescent dyes in tracking relative changes in intracellular sodium. However, the study also highlighted that the presence of ionophores, often used for calibration, can alter the fluorescence of the dye, leading to an underestimation of the true sodium concentration.

The Role of Electrophysiology: In-Situ Calibration with Patch-Clamp

Electrophysiology, specifically the whole-cell patch-clamp technique, is considered a "gold standard" for controlling and measuring the intracellular ionic environment. While a direct simultaneous measurement of endogenous intracellular sodium with both this compound and a sodium-sensitive electrode within the same cell is not readily found in the literature, patch-clamp is an invaluable tool for the in-situ calibration of fluorescent indicators.

By using a patch pipette, researchers can load a cell with a solution of known sodium concentration and the fluorescent dye (in its salt form, e.g., SBFI salt). This allows for the direct correlation of the fluorescence ratio of Sbfi to a precise intracellular sodium concentration under physiological conditions. This in-situ calibration is crucial as the spectral properties of fluorescent dyes can be influenced by the intracellular environment, such as viscosity and protein binding.

Experimental Protocols

This compound Loading and Measurement

This protocol is a generalized procedure and may require optimization for specific cell types.

  • Cell Preparation: Plate cells on glass coverslips or in 96-well plates suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a stock solution of this compound (e.g., 1 mM in anhydrous DMSO).

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 5-10 µM this compound. To aid in dye solubilization and cell loading, add Pluronic F-127 (0.02% final concentration).

    • Remove the culture medium from the cells and wash with HBSS.

    • Incubate the cells with the this compound loading solution for 60-120 minutes at room temperature or 37°C. Loading at a lower temperature can sometimes reduce dye compartmentalization.

  • De-esterification: After loading, wash the cells with fresh HBSS to remove extracellular dye and allow 30-60 minutes for the intracellular AM esters to be fully hydrolyzed by cellular esterases.

  • Fluorescence Measurement:

    • Excite the cells alternately at approximately 340 nm and 380 nm.

    • Record the emission fluorescence at approximately 505 nm for each excitation wavelength.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular sodium concentration.

  • In-situ Calibration:

    • At the end of the experiment, expose the cells to calibration solutions containing varying known concentrations of Na⁺.

    • To equilibrate intracellular and extracellular Na⁺, use a combination of ionophores such as gramicidin (a Na⁺ ionophore) and monensin in a Ca²⁺ and Mg²⁺-free solution.

    • Generate a calibration curve by plotting the F340/F380 ratio against the known Na⁺ concentrations.

Flame Photometry for Total Intracellular Sodium
  • Cell Culture and Treatment: Grow cells in culture dishes and apply experimental treatments.

  • Cell Harvesting:

    • Wash the cells multiple times with an ice-cold, sodium-free buffer (e.g., isotonic choline chloride) to remove all extracellular sodium.

    • Harvest the cells by scraping or trypsinization, followed by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a known volume of deionized water and lyse the cells by sonication or freeze-thawing.

  • Sample Preparation:

    • Centrifuge the cell lysate to pellet cellular debris.

    • Dilute the supernatant to a concentration within the linear range of the flame photometer.

  • Measurement: Analyze the samples using a flame photometer calibrated with standard solutions of known sodium concentrations.

  • Normalization: Determine the protein concentration or cell number of the original cell pellet to normalize the sodium content per cell or per milligram of protein.

Visualizing Experimental Workflows and Concepts

To better illustrate the processes described, the following diagrams were created using the DOT language.

experimental_workflow_sbfi cluster_loading Dye Loading cluster_measurement Measurement cluster_calibration Calibration Cells Cells Incubate with this compound Incubate with this compound Cells->Incubate with this compound 60-120 min Wash Wash Incubate with this compound->Wash Remove extracellular dye De-esterification De-esterification Wash->De-esterification 30-60 min Excite 340/380nm Excite 340/380nm De-esterification->Excite 340/380nm Emit 505nm Emit 505nm Excite 340/380nm->Emit 505nm Calculate Ratio (F340/F380) Calculate Ratio (F340/F380) Emit 505nm->Calculate Ratio (F340/F380) Add Ionophores Add Ionophores Calculate Ratio (F340/F380)->Add Ionophores Apply Known [Na+] Apply Known [Na+] Add Ionophores->Apply Known [Na+] Generate Calibration Curve Generate Calibration Curve Apply Known [Na+]->Generate Calibration Curve

Caption: Workflow for intracellular sodium measurement using this compound.

cross_validation_methods cluster_fluorescent Fluorescent Indicators cluster_biochemical Biochemical Assay cluster_electrophysiology Electrophysiology Sbfi_AM This compound Measurement (Fluorescence Ratio) CoroNa_Green CoroNa Green (Intensity) Sbfi_AM->CoroNa_Green Compare Visible vs. UV Sodium_Green Sodium Green (Intensity) Sbfi_AM->Sodium_Green Compare Ratiometric vs. Non-ratiometric Flame_Photometry Flame Photometry (Total Na+) Sbfi_AM->Flame_Photometry Validate Quantitative Correlation Patch_Clamp Patch-Clamp (In-situ Calibration) Sbfi_AM->Patch_Clamp Calibrate Known [Na+]i

Caption: Cross-validation pathways for this compound results.

Caption: Key signaling pathways involving intracellular sodium.

References

A Comparative Guide to the Selectivity of Sbfi-AM and Other Fluorescent Sodium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate measurement of intracellular sodium ion (Na⁺) concentrations is crucial for understanding cellular signaling pathways and screening potential therapeutic compounds. Fluorescent ion indicators are indispensable tools for this purpose, but their utility is heavily dependent on their selectivity for the target ion. This guide provides an objective comparison of the selectivity of Sbfi-AM with other commonly used sodium indicators, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Ion Indicator Selectivity

The performance of a fluorescent ion indicator is primarily defined by its dissociation constant (Kd) for its target ion and its selectivity for the target ion over other potentially interfering ions. A lower Kd value indicates a higher affinity for the target ion. The following table summarizes the key selectivity parameters for this compound and its alternatives.

IndicatorDissociation Constant (Kd) for Na⁺ (mM)Selectivity (Na⁺ over K⁺)Dissociation Constant (Kd) for K⁺ (mM)Notes
This compound 11.3 (in 135 mM K⁺), 20.7 (in K⁺), 7.4~18-fold-Ratiometric, UV-excitable. Kd for Na⁺ is dependent on K⁺ concentration.
CoroNa Green ~804-fold-Non-ratiometric, visible light-excitable.
Sodium Green 21 (in 135 mM K⁺), 6 (K⁺-free)~41-fold-Non-ratiometric, visible light-excitable.
ING-2 AM 20~20-fold-Non-ratiometric, visible light-excitable.

Note: Dissociation constants for divalent cations such as Calcium (Ca²⁺) and Magnesium (Mg²⁺) are not consistently reported for these sodium indicators in the reviewed literature, suggesting that their interference is considered minimal for typical physiological applications. However, it is always recommended to validate the indicator's performance in the specific experimental context.

Experimental Protocols: Determining Ion Indicator Selectivity

A precise determination of an ion indicator's selectivity involves measuring its dissociation constant (Kd) for the primary ion and for potentially interfering ions. The following is a generalized in vitro protocol for this purpose.

Objective: To determine the dissociation constant (Kd) of a sodium indicator for Na⁺ and other ions (e.g., K⁺, Ca²⁺, Mg²⁺).

Materials:

  • Fluorescent sodium indicator (e.g., this compound)

  • Ion-free buffer (e.g., a buffer containing a chelator like EGTA for divalent cations and adjusted to the desired pH)

  • Stock solutions of high purity salts (e.g., NaCl, KCl, CaCl₂, MgCl₂) of known concentrations

  • Fluorometer or fluorescence microscope with appropriate filter sets

  • Cuvettes or microplates

Procedure:

  • Indicator Preparation: Prepare a stock solution of the fluorescent indicator in a suitable solvent (e.g., DMSO for AM esters).

  • Calibration Solutions: Prepare a series of calibration solutions with varying concentrations of the ion of interest (e.g., Na⁺ from 0 to 150 mM) in the ion-free buffer. Ensure the ionic strength of all solutions is kept constant by using an appropriate background salt (e.g., choline chloride).

  • Indicator Loading: Add a constant, small volume of the indicator stock solution to each calibration solution to achieve a final concentration typically in the low micromolar range. Allow the solution to equilibrate. For AM esters, prior hydrolysis to the active form may be necessary.

  • Fluorescence Measurement:

    • For non-ratiometric indicators (e.g., CoroNa Green, Sodium Green, ING-2), measure the fluorescence intensity at the indicator's emission maximum while exciting at its excitation maximum.

    • For ratiometric indicators (e.g., this compound), measure the fluorescence emission at a single wavelength while alternating the excitation between the ion-bound and ion-free wavelengths (e.g., 340 nm and 380 nm for this compound). Calculate the ratio of the fluorescence intensities (F340/F380).

  • Data Analysis:

    • Plot the fluorescence intensity or the fluorescence ratio as a function of the ion concentration.

    • Fit the data to the following equation to determine the dissociation constant (Kd): F = F_min + (F_max - F_min) / (1 + (Kd / [Ion])) Where:

      • F is the measured fluorescence (or ratio) at a given ion concentration.

      • F_min is the fluorescence (or ratio) in the absence of the ion.

      • F_max is the fluorescence (or ratio) at saturating ion concentration.

      • [Ion] is the concentration of the ion.

      • Kd is the dissociation constant.

  • Selectivity Determination: Repeat the procedure for each potentially interfering ion (e.g., K⁺, Ca²⁺, Mg²⁺) to determine their respective Kd values. The selectivity for Na⁺ over another ion (e.g., K⁺) can be expressed as the ratio of their dissociation constants (KdK⁺ / KdNa⁺).

Mandatory Visualization

The following diagrams illustrate the conceptual workflows and relationships described in this guide.

G Experimental Workflow for Determining Ion Indicator Selectivity cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_conclusion Conclusion prep_indicator Prepare Indicator Stock Solution load_indicator Add Indicator to Calibration Solutions prep_indicator->load_indicator prep_solutions Prepare Calibration Solutions (Varying [Ion]) prep_solutions->load_indicator measure_fluorescence Measure Fluorescence (Intensity or Ratio) load_indicator->measure_fluorescence plot_data Plot Fluorescence vs. [Ion] measure_fluorescence->plot_data fit_curve Fit Data to Binding Equation plot_data->fit_curve determine_kd Determine Dissociation Constant (Kd) fit_curve->determine_kd compare_kd Compare Kd values for different ions determine_kd->compare_kd assess_selectivity Assess Indicator Selectivity compare_kd->assess_selectivity

Caption: Workflow for determining ion indicator selectivity.

G Signaling Pathway: Ion Influx and Indicator Response cluster_cellular Cellular Environment cluster_indicator Indicator Response cluster_detection Detection stimulus Cellular Stimulus (e.g., Channel Opening) ion_influx Na+ Influx stimulus->ion_influx inc_na Increased Intracellular [Na+] ion_influx->inc_na indicator_binding Na+ binds to Indicator inc_na->indicator_binding conformational_change Conformational Change in Indicator indicator_binding->conformational_change fluorescence_change Change in Fluorescence Properties conformational_change->fluorescence_change emission Emitted Light fluorescence_change->emission excitation Excitation Light excitation->fluorescence_change detection_system Fluorometer / Microscope emission->detection_system data_output Fluorescence Signal detection_system->data_output

Caption: Cellular ion signaling and indicator detection.

A Comparative Guide to SBFI-AM and Other Fluorescent Sodium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate measurement of intracellular sodium (Na⁺) concentrations is crucial for understanding cellular signaling, ion homeostasis, and the mechanism of action of various therapeutics. Fluorescent indicators are indispensable tools for these measurements, and among them, Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl ester (SBFI-AM), has historically been a widely used ratiometric dye. However, the landscape of Na⁺ indicators has evolved, with newer dyes offering potential advantages in brightness, spectral properties, and ease of use. This guide provides an objective comparison of this compound with other popular Na⁺ dyes, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.

Quantitative Comparison of Na⁺ Indicator Properties

The performance of a fluorescent indicator is determined by several key photophysical and chemical properties. The following table summarizes these properties for SBFI and its common alternatives, providing a basis for direct comparison.

PropertySBFISodium GreenCoroNa™ GreenAsante Natrium Green-2 (ANG-2) / ING-2
Quantum Yield (Φ) 0.08[1][2][3][4]0.20[1]Not explicitly stated, but described as brighter than Sodium Green0.20 (Na⁺-bound), 0.014 (Na⁺-free)
Brightness LowHighBrighter than Sodium GreenGreatly enhanced brightness
Excitation Max (nm) 340/380 (Ratiometric)488492517
Emission Max (nm) 505~540516540
Dissociation Constant (Kd) for Na⁺ ~11.3-20 mM (in 135 mM K⁺)~21 mM (in 135 mM K⁺/Na⁺)~80 mM~34 mM (in the presence of K⁺)
Selectivity (Na⁺ vs. K⁺) ~18-fold~41-foldSelective in physiological concentrationsNot explicitly stated
Ratiometric YesNoNoNo

Performance Overview

SBFI remains a valuable tool due to its ratiometric nature, which allows for more accurate quantitative measurements by correcting for variations in dye concentration, cell thickness, and illumination intensity. However, its low quantum yield and requirement for UV excitation are significant drawbacks. UV light can be phototoxic to cells and can lead to faster photobleaching.

Sodium Green offers a significant improvement in brightness with a much higher quantum yield compared to SBFI. Its excitation in the visible range (488 nm) makes it compatible with standard laser lines in confocal microscopy and flow cytometry, and reduces the risk of phototoxicity.

CoroNa™ Green is reported to be even brighter than Sodium Green and possesses a smaller molecular size, which may facilitate better cell loading. It also excites in the visible spectrum, making it a suitable alternative for confocal imaging. However, some studies have noted that it can be prone to leakage from cells and may have a lower sensitivity to Na⁺ compared to SBFI.

Asante Natrium Green-2 (ANG-2) / ING-2 is a more recent addition to the Na⁺ indicator toolkit, boasting high sensitivity and brightness. It also operates in the visible spectrum, avoiding the damaging effects of UV excitation. The significant increase in its quantum yield upon binding Na⁺ suggests a large dynamic range for detecting changes in sodium concentration.

Experimental Methodologies

Accurate and reproducible measurements of intracellular Na⁺ require careful attention to experimental protocols. Below are generalized yet detailed methodologies for cell loading and in situ calibration of AM ester-based sodium indicators.

Cell Loading with AM Esters

Acetoxymethyl (AM) esters are membrane-permeant forms of the dyes that can be loaded into live cells. Once inside the cell, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the indicator in the cytoplasm.

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of the AM ester dye in anhydrous dimethyl sulfoxide (DMSO).

  • Loading Buffer Preparation: Dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) can aid in the dispersion of the dye in the aqueous buffer.

  • Cell Incubation: Replace the cell culture medium with the loading buffer containing the dye. Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for different cell types.

  • Washing: After incubation, wash the cells with fresh, dye-free physiological buffer to remove any extracellular dye. Allow the cells to de-esterify the dye for at least 30 minutes before imaging.

In Situ Calibration of Intracellular Na⁺ Indicators

To obtain quantitative measurements of intracellular Na⁺ concentrations, it is essential to perform an in situ calibration. This is typically achieved by using ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations.

  • Calibration Buffers: Prepare a set of calibration buffers with known Na⁺ concentrations, typically ranging from 0 mM to 150 mM. To maintain a constant ionic strength, potassium (K⁺) is often used to substitute for Na⁺.

  • Ionophore Treatment: Treat the dye-loaded cells with a combination of ionophores to permeabilize the plasma membrane to Na⁺ and K⁺. A common approach is to use a mixture of gramicidin (a channel-forming ionophore for monovalent cations) and a protonophore like CCCP to dissipate any remaining ion gradients.

  • Fluorescence Measurement: Sequentially perfuse the cells with the different calibration buffers and measure the corresponding fluorescence intensity (or ratio for ratiometric dyes).

  • Calibration Curve Generation: Plot the fluorescence intensity/ratio against the known Na⁺ concentrations to generate a calibration curve. This curve can then be used to convert the fluorescence signals from experimental cells into intracellular Na⁺ concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for measuring intracellular sodium concentration using a fluorescent indicator.

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Data Acquisition cluster_calibration In Situ Calibration (Optional but Recommended) cluster_analysis Data Analysis prep_dye Prepare Dye Stock (e.g., 1-5 mM in DMSO) prep_buffer Prepare Loading Buffer (1-10 µM dye + Pluronic F-127) prep_dye->prep_buffer load_cells Incubate Cells with Dye (30-60 min at 37°C) prep_buffer->load_cells Add to cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterify De-esterification (≥30 min) wash_cells->deesterify image Acquire Fluorescence Images (Microscopy or Plate Reader) deesterify->image quantify Quantify Fluorescence Changes image->quantify add_ionophores Add Ionophores (e.g., Gramicidin) perfuse Perfuse with Calibration Buffers (Known [Na⁺]) add_ionophores->perfuse measure_f Measure Fluorescence at Each [Na⁺] perfuse->measure_f plot_curve Generate Calibration Curve measure_f->plot_curve convert Convert Fluorescence to [Na⁺] (Using Calibration Curve) plot_curve->convert quantify->convert

Caption: General workflow for intracellular Na⁺ measurement.

References

Safety Operating Guide

Proper Disposal of Sbfi-AM: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Sbfi-AM (Sodium-binding benzofuran isophthalate, acetoxymethyl ester), a fluorescent indicator dye commonly used in life science research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.

This compound, while not classified as a hazardous substance according to the Globally Harmonized System (GHS), requires careful handling and disposal.[1] The primary principle is to prevent its release into the environment, particularly into sewer systems or groundwater.[1]

Summary of Key Disposal Information

ParameterGuidelineSource
Hazard Classification Not classified as hazardous[1]
Primary Disposal Route Chemical waste stream
Environmental Precautions Do not allow to enter sewers or surface/ground water.[1]
Container Disposal Handle uncleaned containers as you would the product itself.
Spill Cleanup Pick up mechanically.

Step-by-Step Disposal Protocol

This protocol provides a clear, sequential guide for the disposal of this compound, from initial preparation to final waste collection.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it. This container should be made of a material compatible with common laboratory solvents used to dissolve this compound, such as borosilicate glass or high-density polyethylene (HDPE).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Handling of Solid this compound:

    • For unused or expired solid this compound, transfer the powder directly into the designated waste container.

    • Avoid generating dust. If necessary, work in a chemical fume hood.

  • Handling of this compound Solutions:

    • Collect all solutions containing this compound, including stock solutions, working solutions, and experimental supernatants, in the designated liquid waste container.

    • Do not pour this compound solutions down the drain.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be placed in the designated solid waste container.

    • For glassware, rinse with an appropriate solvent (e.g., ethanol or DMSO, depending on the initial solvent used for this compound) and collect the rinseate in the liquid chemical waste container. After this initial rinse, the glassware can typically be washed according to standard laboratory procedures.

  • Labeling and Storage of Waste:

    • Clearly label the waste container with "this compound Waste" and list all components, including solvents.

    • Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's EHS personnel.

  • Consult Institutional Guidelines:

    • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines. Local and national regulations for chemical waste disposal must be followed.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

Sbfi_AM_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_decontamination Decontamination start This compound Waste Generated solid_waste Solid this compound or Contaminated Materials start->solid_waste Solid liquid_waste This compound Solutions start->liquid_waste Liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid rinse_glassware Rinse Contaminated Glassware with Appropriate Solvent liquid_waste->rinse_glassware If glassware label_waste Label Waste Container (Contents & Hazards) collect_solid->label_waste collect_liquid->label_waste store_waste Store in Secondary Containment in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end end ehs_pickup->end Proper Disposal collect_rinseate Collect Rinseate in Liquid Waste Container rinse_glassware->collect_rinseate wash_glassware Wash Glassware per Standard Lab Procedure rinse_glassware->wash_glassware collect_rinseate->collect_liquid

Caption: Workflow for the safe disposal of this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.